molecular formula C29H44O8 B15597054 10-Deacetylyunnanxane

10-Deacetylyunnanxane

Cat. No.: B15597054
M. Wt: 520.7 g/mol
InChI Key: OKVOKMSHJWDUMH-MKHWSGSESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Deacetylyunnanxane is a useful research compound. Its molecular formula is C29H44O8 and its molecular weight is 520.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C29H44O8

Molecular Weight

520.7 g/mol

IUPAC Name

[(1R,2S,3S,5S,8S,10S,14S)-2,5-diacetyloxy-10-hydroxy-8,12,15,15-tetramethyl-4-methylidene-14-tricyclo[9.3.1.03,8]pentadec-11-enyl] (2R,3S)-3-hydroxy-2-methylbutanoate

InChI

InChI=1S/C29H44O8/c1-14-12-22(37-27(34)15(2)17(4)30)25-26(36-19(6)32)24-16(3)21(35-18(5)31)10-11-29(24,9)13-20(33)23(14)28(25,7)8/h15,17,20-22,24-26,30,33H,3,10-13H2,1-2,4-9H3/t15-,17+,20+,21+,22+,24+,25-,26+,29+/m1/s1

InChI Key

OKVOKMSHJWDUMH-MKHWSGSESA-N

Origin of Product

United States

Foundational & Exploratory

The Discovery and Natural Occurrence of 10-Deacetylyunnanxane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Deacetylyunnanxane is a complex diterpenoid belonging to the taxane (B156437) family of natural products. First isolated in 1995, this compound is a constituent of Taxus x media, a hybrid of the English and Japanese yew. Taxanes are of significant interest to the scientific community due to the potent anticancer activity of prominent members like Paclitaxel (Taxol®). This technical guide provides a comprehensive overview of the discovery, natural source, and methods for the isolation and characterization of this compound. While specific biological activity data for this compound is limited in publicly available literature, the general cytotoxic potential of related taxoids suggests it as a candidate for further investigation.

Discovery and Natural Source

This compound was first reported in a 1995 study published in the journal Phytochemistry. The research, conducted by Gabetta et al., focused on the chemical constituents of the roots of Taxus x media, a horticultural hybrid yew species. In this study, two novel taxoids were identified, one of which was this compound.

Table 1: Discovery and Source Information

ParameterDescription
Compound Name This compound
Year of Discovery 1995
Discoverers Gabetta, B., Peterlongo, F., Zini, G., & Cravotto, G.
Natural Source Roots of Taxus x media
Original Publication Phytochemistry, 40(6), 1841-1844

Experimental Protocols

While the full, detailed experimental protocol is contained within the original 1995 publication, a generalized workflow for the isolation and purification of taxane diterpenoids from Taxus species can be outlined. This typically involves solvent extraction followed by a series of chromatographic separations.

Extraction

Dried and powdered root bark of Taxus x media is the starting material. The extraction is typically performed with a polar solvent such as methanol (B129727) or ethanol (B145695) at room temperature over an extended period. The resulting crude extract is then concentrated under reduced pressure.

Chromatographic Purification

The purification of this compound from the crude extract is a multi-step process employing various chromatographic techniques.

  • Initial Fractionation: The crude extract is often subjected to an initial fractionation using techniques like solid-phase extraction (SPE) or partitioning between immiscible solvents (e.g., water and ethyl acetate) to separate compounds based on polarity.

  • Silica (B1680970) Gel Column Chromatography: A common next step is column chromatography over silica gel. Elution is performed with a gradient of non-polar to polar solvents, such as a hexane-ethyl acetate (B1210297) or chloroform-methanol gradient. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions containing the compound of interest are further purified by RP-HPLC. A C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

Below is a generalized workflow for the isolation of this compound.

experimental_workflow start Dried & Powdered Taxus x media Roots extraction Solvent Extraction (e.g., Methanol) start->extraction crude_extract Crude Methanolic Extract extraction->crude_extract fractionation Initial Fractionation (e.g., Liquid-Liquid Partitioning) crude_extract->fractionation fractions Semi-purified Fractions fractionation->fractions silica_gel Silica Gel Column Chromatography fractions->silica_gel hplc_fractions Enriched Fractions silica_gel->hplc_fractions rp_hplc Reversed-Phase HPLC (C18) hplc_fractions->rp_hplc pure_compound Pure This compound rp_hplc->pure_compound

Figure 1: Generalized workflow for the isolation of this compound.
Structure Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques. Based on the practices of the time for natural product chemistry, the following methods were likely employed:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compound.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as hydroxyls, carbonyls, and esters.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments would have been crucial for establishing the carbon skeleton and the precise connectivity of atoms within the molecule.

The logical relationship for structure elucidation is depicted below.

structure_elucidation pure_compound Pure this compound ms Mass Spectrometry (MS) pure_compound->ms ir Infrared (IR) Spectroscopy pure_compound->ir nmr NMR Spectroscopy (1D & 2D) pure_compound->nmr mw_formula Molecular Weight & Elemental Formula ms->mw_formula func_groups Functional Groups (OH, C=O, Ester) ir->func_groups connectivity Connectivity & Stereochemistry nmr->connectivity structure Structure of This compound mw_formula->structure func_groups->structure connectivity->structure

Figure 2: Logical workflow for the structure elucidation of this compound.

Quantitative Data

The detailed quantitative data, including the yield of this compound from the plant material and its specific spectroscopic data (NMR chemical shifts, coupling constants, and mass spectral fragmentation), are reported in the original 1995 Phytochemistry publication by Gabetta et al. Access to this primary literature is essential for researchers seeking to replicate the isolation or to perform detailed structural analysis.

Table 2: General Spectroscopic Data for Taxane Diterpenoids

Spectroscopic TechniqueInformation ObtainedTypical Observations for Taxanes
¹H NMR Proton environment and connectivityComplex multiplets in the aliphatic region, signals for acetyl methyl groups, and protons on the taxane core.
¹³C NMR Carbon skeleton and functional groupsSignals corresponding to the diterpenoid core, ester carbonyls, and other functional groups.
Mass Spectrometry Molecular weight and fragmentationProvides the molecular ion peak and characteristic fragmentation patterns that can aid in identification.

Biological Activity

The initial discovery paper by Gabetta et al. does not describe the biological activity of this compound. Generally, taxanes are known for their cytotoxic effects due to their ability to stabilize microtubules, leading to cell cycle arrest and apoptosis. While Paclitaxel is the most famous example, many other taxane analogs exhibit varying degrees of antitumor activity. Further research is required to determine the specific biological profile and potential therapeutic applications of this compound.

Conclusion

This compound is a naturally occurring taxane diterpenoid isolated from the roots of Taxus x media. Its discovery in 1995 expanded the known diversity of this important class of compounds. For researchers interested in the synthesis, derivatization, or biological evaluation of this compound, the primary literature from Gabetta et al. is the definitive source for detailed experimental procedures and characterization data. The potential for cytotoxic activity, characteristic of the taxane family, makes this compound a molecule of interest for further investigation in the field of drug discovery.

An In-depth Technical Guide to the Isolation of 10-Deacetylunnanxane from Taxus x media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation of 10-deacetylunnanxane from the plant species Taxus x media. While this document outlines a generalized process based on established techniques for isolating taxane (B156437) diterpenoids, it is intended to serve as a foundational protocol that can be optimized for specific laboratory conditions and research objectives. The procedures detailed herein are compiled from various studies on the extraction and purification of taxanes from Taxus species.

Introduction

Taxus x media, a hybrid of Taxus baccata and Taxus cuspidata, is a significant source of various bioactive taxane diterpenoids.[1] These compounds, including the well-known anticancer agent paclitaxel, are of considerable interest to the pharmaceutical industry. 10-Deacetylunnanxane, a related taxane, is also present in Taxus species and is a valuable subject of phytochemical and pharmacological research. This guide presents a detailed workflow for its extraction, purification, and preliminary characterization.

Experimental Protocols

The isolation of 10-deacetylunnanxane from Taxus x media is a multi-step process involving extraction, partitioning, and chromatographic separation.

Fresh needles and twigs of Taxus x media should be collected and air-dried in a well-ventilated area, protected from direct sunlight, to a constant weight. The dried plant material is then ground into a fine powder to increase the surface area for efficient solvent extraction.

The powdered plant material is subjected to solvent extraction to isolate the crude taxane mixture.

Protocol:

  • Macerate the dried, powdered Taxus x media plant material (e.g., 1 kg) in an 80% aqueous ethanol (B145695) solution (e.g., 5 L) at room temperature for 24-48 hours with occasional agitation.

  • Filter the mixture through cheesecloth or a similar material to separate the plant debris from the liquid extract.

  • Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction of the taxanes.

  • Combine the filtrates from all extractions and concentrate the solution under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract.

The crude extract is partitioned between immiscible solvents to remove non-polar impurities such as chlorophyll, lipids, and waxes.

Protocol:

  • Suspend the concentrated crude extract in distilled water (e.g., 1 L).

  • Transfer the aqueous suspension to a separatory funnel and perform a liquid-liquid extraction with n-hexane (e.g., 3 x 500 mL). Discard the n-hexane layers, which contain the non-polar impurities.

  • Subsequently, extract the remaining aqueous layer with dichloromethane (B109758) (e.g., 3 x 500 mL). The taxanes will partition into the dichloromethane phase.

  • Combine the dichloromethane fractions and dry them over anhydrous sodium sulfate.

  • Filter the dried dichloromethane solution and evaporate the solvent under reduced pressure to yield a semi-purified taxane-rich extract.

The semi-purified extract is subjected to a series of chromatographic steps to isolate 10-deacetylunnanxane.

2.4.1. Silica (B1680970) Gel Column Chromatography (Initial Separation)

Protocol:

  • Prepare a silica gel (60-120 mesh) column packed in n-hexane.

  • Adsorb the semi-purified extract onto a small amount of silica gel and load it onto the top of the prepared column.

  • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the proportion of ethyl acetate.

  • Collect fractions of a fixed volume (e.g., 25 mL) and monitor the composition of each fraction using thin-layer chromatography (TLC) with a suitable solvent system (e.g., n-hexane:ethyl acetate, 1:1 v/v) and visualization under UV light (254 nm) and/or by staining with an appropriate reagent (e.g., vanillin-sulfuric acid).

  • Pool the fractions containing compounds with similar TLC profiles for further purification. Fractions expected to contain 10-deacetylunnanxane are typically eluted at intermediate polarities.

2.4.2. Preparative High-Performance Liquid Chromatography (Final Purification)

Protocol:

  • Dissolve the pooled fractions from the silica gel column in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Perform preparative reversed-phase HPLC on a C18 column.

  • Elute the column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water.

  • Monitor the elution profile using a UV detector at a wavelength of 227 nm.

  • Collect the peak corresponding to 10-deacetylunnanxane. The purity of the isolated compound can be assessed by analytical HPLC.

Data Presentation

The following tables summarize the expected quantitative data from the isolation process.

Table 1: Extraction and Partitioning Yields
Parameter Value
Starting Plant Material (dry weight)1 kg
Crude Extract Yield100 - 150 g
Semi-Purified Taxane Extract Yield10 - 20 g
Table 2: Preparative HPLC Parameters for Final Purification
Parameter Specification
Column Reversed-phase C18 (e.g., 250 x 10 mm, 5 µm)
Mobile Phase Acetonitrile and Water (gradient elution)
Flow Rate 2 - 4 mL/min
Detection Wavelength 227 nm
Injection Volume 1 - 5 mL (depending on concentration)
Table 3: Purity and Yield of Isolated 10-Deacetylunnanxane
Parameter Value
Final Yield Variable, dependent on plant material and optimization
Purity (by analytical HPLC) > 95%

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the isolation of 10-deacetylunnanxane from Taxus x media.

Isolation_Workflow Plant_Material Taxus x media (Needles and Twigs) Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Extraction Solvent Extraction (80% Ethanol) Drying_Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration1 Concentration (Rotary Evaporation) Filtration->Concentration1 Crude_Extract Crude Taxane Extract Concentration1->Crude_Extract Partitioning Liquid-Liquid Partitioning (n-Hexane and Dichloromethane) Crude_Extract->Partitioning Concentration2 Concentration Partitioning->Concentration2 Semi_Purified_Extract Semi-Purified Taxane Extract Concentration2->Semi_Purified_Extract Column_Chromatography Silica Gel Column Chromatography Semi_Purified_Extract->Column_Chromatography Fraction_Collection Fraction Collection and TLC Analysis Column_Chromatography->Fraction_Collection Pooled_Fractions Pooled Fractions Fraction_Collection->Pooled_Fractions Prep_HPLC Preparative HPLC (C18 Column) Pooled_Fractions->Prep_HPLC Pure_Compound 10-Deacetylunnanxane (>95% Purity) Prep_HPLC->Pure_Compound

Caption: Workflow for the Isolation of 10-Deacetylunnanxane.

This guide provides a robust framework for the isolation of 10-deacetylunnanxane. Researchers are encouraged to adapt and optimize these protocols to suit their specific resources and objectives. Further analytical techniques, such as mass spectrometry and nuclear magnetic resonance spectroscopy, will be necessary for the unequivocal structural elucidation of the isolated compound.

References

The Uncharted Path: A Technical Guide to the Biosynthesis of 10-Deacetylyunnanxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate world of taxane (B156437) biosynthesis has long been a subject of intense scientific scrutiny, primarily driven by the profound therapeutic impact of paclitaxel (B517696) (Taxol®). However, the biosynthetic pathways leading to the vast array of other taxoids, many with their own unique biological activities, remain less explored. This technical guide delves into the proposed biosynthetic pathway of 10-deacetylyunnanxane (B593532), a complex taxane diterpenoid isolated from Taxus species. While the complete enzymatic cascade has yet to be fully elucidated, this document synthesizes the current understanding of the key enzymatic steps, provides a hypothetical pathway based on known taxane biochemistry, and offers insights into the experimental methodologies required to further unravel this fascinating biosynthetic puzzle.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general taxane biosynthetic route, originating from the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP). The pathway can be conceptually divided into three main stages: formation of the taxane skeleton, a series of oxidative modifications, and subsequent acylation reactions.

Stage 1: Formation of the Taxane Skeleton

The initial steps, shared with all taxoids, involve the cyclization of GGPP to taxa-4(5),11(12)-diene, the committed precursor of the taxane core. This complex cyclization is catalyzed by taxadiene synthase (TS). Subsequently, a rearrangement of the double bond from the 4(5) to the 4(20) position occurs.

Stage 2: Sequential Hydroxylation of the Taxane Core

Following the formation of the taxane skeleton, a series of regio- and stereospecific hydroxylations are carried out by cytochrome P450 monooxygenases (CYP450s). Based on the structure of this compound, which is hydroxylated at the C2α, C5α, C10β, and C14β positions, the involvement of at least four distinct hydroxylases is proposed. The precise sequence of these hydroxylation events is not yet definitively established, but a plausible order is presented below.

  • 5α-Hydroxylation: The first oxidative step is catalyzed by taxadiene 5α-hydroxylase (T5H), which introduces a hydroxyl group at the C5 position of the taxane ring.

  • 10β-Hydroxylation: Following the initial hydroxylation, a taxane 10β-hydroxylase (T10H) acts on the C10 position.

  • 2α-Hydroxylation: A crucial step in the biosynthesis of yunnanxane (B1243522) is the hydroxylation at the C2α position, catalyzed by a taxoid 2α-hydroxylase.

  • 14β-Hydroxylation: The final hydroxylation is mediated by a taxoid 14β-hydroxylase, which introduces the hydroxyl group at the C14 position, a key modification that diverts intermediates away from the paclitaxel pathway.

Stage 3: Acylation of the Hydroxylated Taxane Core

The final stage in the formation of this compound involves the attachment of acetyl and a specific butyryl group to the hydroxylated taxane core. These reactions are catalyzed by a diverse family of enzymes known as acyl-CoA-dependent acyltransferases (BAHD family).

  • Acetylation at C5 and C10: Acetyltransferases catalyze the transfer of acetyl groups from acetyl-CoA to the C5 and C10 hydroxyl groups.

  • Acylation at C14: A key and likely highly specific step is the attachment of a 2-methyl-3-hydroxybutyryl group to the C14β-hydroxyl. The acyl donor for this reaction is presumed to be 2-methyl-3-hydroxybutyryl-CoA, which is likely derived from the metabolism of the amino acid isoleucine. The specific acyltransferase responsible for this reaction has not yet been characterized.

The final product, yunnanxane, would then be formed, and this compound is the direct precursor before the final acetylation at the C10 position.

Quantitative Data on Taxoid Production

While specific quantitative data for this compound is limited in the literature, studies on Taxus chinensis cell cultures provide valuable insights into the production of related taxoids. The yields of various taxoids are highly dependent on the cell line, culture conditions, and elicitation strategies.

TaxoidProducing SystemTiter/YieldReference
Yunnanxane and its homologous estersTaxus chinensis var. mairei cell culturesNot specified[1]
PaclitaxelElicitor-treated Taxus yunnanensis cell culturesup to 39.8 mg/L[2]
Baccatin IIITaxus chinensis cell cultureNot specified[3]
Taxuyunnanine CTaxus chinensis cell culture52 mg from 100 mg dried fraction[3]
Sinenxane CTaxus chinensis cell culture11 mg from 100 mg dried fraction[3]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Heterologous Expression and Functional Characterization of Taxane Hydroxylases in Yeast

This protocol describes the functional expression of a candidate taxane hydroxylase (a cytochrome P450 enzyme) in Saccharomyces cerevisiae to determine its catalytic activity.

1. Vector Construction:

  • The open reading frame of the candidate hydroxylase gene is cloned into a yeast expression vector, such as pYES2/CT, under the control of an inducible promoter (e.g., GAL1).

2. Yeast Transformation:

  • The expression vector is transformed into a suitable yeast strain (e.g., INVSc1) using the lithium acetate/polyethylene glycol method.

3. Protein Expression:

  • Transformed yeast cells are grown in selective medium containing glucose.
  • To induce protein expression, cells are harvested, washed, and transferred to a medium containing galactose.

4. In Vivo Enzyme Assay:

  • A suitable taxane precursor (substrate) is fed to the induced yeast culture.
  • The culture is incubated for a specific period (e.g., 24-48 hours).
  • The taxoids are extracted from the yeast cells and the culture medium using an organic solvent (e.g., ethyl acetate).
  • The extracted taxoids are analyzed by HPLC and LC-MS to identify the hydroxylated product.

5. In Vitro Enzyme Assay (using microsomes):

  • Induced yeast cells are harvested and spheroplasts are prepared by enzymatic digestion of the cell wall.
  • Spheroplasts are lysed, and microsomes (containing the expressed P450) are isolated by differential centrifugation.
  • The enzyme assay is performed by incubating the microsomes with the taxane substrate, NADPH (as a cofactor), and a cytochrome P450 reductase.
  • The reaction is quenched, and the products are extracted and analyzed as described above.

Enzyme Assay for BAHD Acyltransferases

This protocol outlines a general method for assaying the activity of BAHD acyltransferases, which are responsible for the acylation steps in taxane biosynthesis.

1. Enzyme Preparation:

  • The candidate acyltransferase gene is expressed in a suitable host (e.g., E. coli) and the recombinant protein is purified, for example, by affinity chromatography.

2. Assay Mixture:

  • The reaction mixture typically contains:
  • Purified acyltransferase enzyme.
  • A suitable buffer (e.g., phosphate (B84403) or Tris-HCl buffer, pH 7.0-8.0).
  • The hydroxylated taxane acceptor substrate.
  • The acyl-CoA donor substrate (e.g., acetyl-CoA or the specific 2-methyl-3-hydroxybutyryl-CoA).

3. Reaction and Analysis:

  • The reaction is initiated by the addition of the enzyme or the acyl-CoA donor.
  • The mixture is incubated at a specific temperature (e.g., 30°C) for a defined period.
  • The reaction is terminated by the addition of an organic solvent or acid.
  • The acylated taxoid product is extracted and analyzed by HPLC or LC-MS.

Quantification of Yunnanxane in Taxus Cell Culture by HPLC

This protocol provides a method for the quantitative analysis of yunnanxane from Taxus cell culture extracts.

1. Sample Preparation:

  • Lyophilized and ground Taxus cell biomass is extracted with a suitable solvent mixture (e.g., methanol/dichloromethane).
  • The crude extract is filtered and concentrated under reduced pressure.
  • The residue is redissolved in a known volume of a suitable solvent (e.g., methanol) for HPLC analysis.

2. HPLC Conditions:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile (B52724) and water.
  • Flow Rate: Typically 1.0 mL/min.
  • Detection: UV detection at a wavelength where taxoids absorb (e.g., 227 nm).

3. Quantification:

  • A standard curve is generated using a purified yunnanxane standard of known concentrations.
  • The concentration of yunnanxane in the sample is determined by comparing the peak area of the sample with the standard curve.

Visualizing the Biosynthetic Logic

The following diagrams, generated using the DOT language, illustrate the proposed biosynthetic pathway and experimental workflows.

Biosynthesis_of_10_Deacetylyunnanxane cluster_0 Taxane Core Biosynthesis cluster_1 Hydroxylation Cascade cluster_2 Acylation Steps cluster_3 Final Product GGPP Geranylgeranyl Diphosphate Taxadiene Taxa-4(5),11(12)-diene GGPP->Taxadiene Taxadiene Synthase (TS) Taxadien_5_ol Taxa-4(20),11(12)-dien-5α-ol Taxadiene->Taxadien_5_ol T5H (CYP450) Taxadien_5_10_diol Taxa-4(20),11(12)-dien-5α,10β-diol Taxadien_5_ol->Taxadien_5_10_diol T10H (CYP450) Taxadien_2_5_10_triol Taxa-4(20),11(12)-dien-2α,5α,10β-triol Taxadien_5_10_diol->Taxadien_2_5_10_triol T2αH (CYP450) Taxane_tetraol Taxa-4(20),11(12)-dien-2α,5α,10β,14β-tetraol Taxadien_2_5_10_triol->Taxane_tetraol T14βH (CYP450) Acetylated_tetraol 5,10-di-O-acetyl-taxane-tetraol Taxane_tetraol->Acetylated_tetraol Acetyltransferases (Acetyl-CoA) Deacetylyunnanxane This compound Acetylated_tetraol->Deacetylyunnanxane C14-O-Acyltransferase (2-methyl-3-hydroxybutyryl-CoA) Yunnanxane Yunnanxane Deacetylyunnanxane->Yunnanxane 10-O-Acetyltransferase (Acetyl-CoA)

Caption: Proposed biosynthetic pathway of this compound and yunnanxane.

Hydroxylase_Characterization_Workflow cluster_0 Gene Cloning and Expression cluster_1 Enzyme Assay cluster_2 Analysis Start Candidate Hydroxylase Gene Cloning Clone into Yeast Expression Vector Start->Cloning Transformation Transform into S. cerevisiae Cloning->Transformation Expression Induce Protein Expression Transformation->Expression Assay_Type Choose Assay Type Expression->Assay_Type In_Vivo In Vivo Assay (Feed Substrate to Culture) Assay_Type->In_Vivo In_Vitro In Vitro Assay (Microsome Preparation) Assay_Type->In_Vitro Extraction Extract Taxoids In_Vivo->Extraction In_Vitro->Extraction Analysis Analyze by HPLC/LC-MS Extraction->Analysis Identification Identify Product Analysis->Identification

Caption: Experimental workflow for hydroxylase characterization.

Acyltransferase_Assay_Workflow cluster_0 Enzyme Preparation cluster_1 Enzyme Assay cluster_2 Analysis Start Candidate Acyltransferase Gene Expression Express in E. coli Start->Expression Purification Purify Recombinant Protein Expression->Purification Assay Set up Reaction Mixture (Enzyme, Substrates, Buffer) Purification->Assay Incubation Incubate at Optimal Temperature Assay->Incubation Termination Terminate Reaction Incubation->Termination Extraction Extract Acylated Product Termination->Extraction Analysis Analyze by HPLC/LC-MS Extraction->Analysis

Caption: Experimental workflow for acyltransferase assay.

Conclusion and Future Directions

The biosynthesis of this compound represents a fascinating branch of the complex taxane metabolic network. While significant progress has been made in identifying the key classes of enzymes involved, further research is required to definitively characterize each step and the specific enzymes responsible. The identification and characterization of the taxoid 2α-hydroxylase and the C14-O-acyltransferase are critical next steps. The elucidation of this pathway will not only deepen our fundamental understanding of plant secondary metabolism but also open up new avenues for the biotechnological production of novel taxoids with potential therapeutic applications. The methodologies and proposed pathway outlined in this guide provide a solid framework for researchers to continue to explore and ultimately illuminate the complete biosynthetic journey to this compound.

References

In Silico Prediction of 10-Deacetylyunnanxane Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Deacetylyunnanxane, a complex diterpenoid isolated from plants of the Taxus genus, presents a compelling scaffold for drug discovery.[1] This technical guide outlines a comprehensive in silico workflow to predict the bioactivity and assess the druggability of this compound. By leveraging a suite of computational tools, researchers can efficiently prioritize experimental studies, elucidate potential mechanisms of action, and anticipate pharmacokinetic and toxicological properties. This document provides detailed methodologies for virtual screening, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, supported by structured data tables and explanatory diagrams to facilitate a deeper understanding of this promising natural product.

Introduction to this compound and In Silico Bioactivity Prediction

Natural products are a rich source of bioactive compounds and have historically been a cornerstone of drug discovery.[2] Diterpenoids, such as this compound, are a class of natural products known for their diverse and potent biological activities.[3] Computational, or in silico, methods have become indispensable in modern drug development, offering a rapid and cost-effective means to screen large numbers of compounds and predict their biological activities before committing to expensive and time-consuming laboratory experiments.[4][5] These approaches are particularly valuable for complex natural products where synthesis or isolation can be challenging.

This guide details a systematic in silico approach to characterize the bioactivity of this compound. The workflow encompasses target identification through reverse docking, detailed interaction analysis via molecular docking, and a thorough assessment of its pharmacokinetic and toxicity profiles.

Proposed In Silico Workflow for this compound

The following workflow outlines a logical sequence of computational experiments to predict the bioactivity of this compound.

In Silico Workflow for this compound cluster_prep Preparation cluster_screening Screening & Docking cluster_analysis Analysis & Prediction cluster_output Output ligand_prep Ligand Preparation (this compound) reverse_docking Reverse Docking (Target Identification) ligand_prep->reverse_docking Input Ligand molecular_docking Molecular Docking (Interaction Analysis) ligand_prep->molecular_docking Input Ligand admet_prediction ADMET Prediction ligand_prep->admet_prediction Input Ligand target_db Target Protein Database Preparation target_db->reverse_docking Input Targets reverse_docking->molecular_docking Identified Targets pathway_analysis Signaling Pathway Analysis molecular_docking->pathway_analysis Binding Affinity Data bioactivity_profile Bioactivity Profile molecular_docking->bioactivity_profile druggability_assessment Druggability Assessment admet_prediction->druggability_assessment pathway_analysis->bioactivity_profile

Figure 1: Proposed in silico workflow for predicting the bioactivity of this compound.

Methodologies

Ligand and Target Preparation

Ligand Preparation: The 3D structure of this compound can be obtained from chemical databases such as PubChem or constructed using molecular modeling software. The ligand preparation protocol involves:

  • Energy Minimization: The initial 3D structure is optimized to its lowest energy conformation using a suitable force field (e.g., MMFF94).

  • Charge Assignment: Gasteiger charges are typically assigned to the atoms.

  • Torsion Angle Definition: Rotatable bonds are defined to allow for conformational flexibility during docking.

Target Protein Database Preparation: A curated database of protein targets implicated in various diseases (e.g., cancer, inflammation) is prepared. The Protein Data Bank (PDB) is the primary source for these structures. Preparation steps include:

  • Removal of Water and Heteroatoms: All non-essential molecules are removed from the PDB file.

  • Addition of Polar Hydrogens: Hydrogen atoms are added to the protein structure.

  • Charge Assignment: Kollman charges are typically added to the protein.

  • File Format Conversion: The prepared protein structures are converted to the PDBQT format for use with docking software.[6]

Reverse Docking for Target Identification

Reverse docking is a computational technique used to identify potential protein targets of a small molecule by docking it against a large library of protein structures.

Experimental Protocol:

  • Software: AutoDock Vina or a similar docking program can be utilized.[6]

  • Input: The prepared 3D structure of this compound and the curated database of protein targets.

  • Execution: A blind docking approach is performed for each protein, where the entire protein surface is considered a potential binding site.

  • Analysis: The results are ranked based on the predicted binding affinities (e.g., kcal/mol). Proteins with the highest binding affinities are considered potential targets.

Molecular Docking for Interaction Analysis

Once potential targets are identified, molecular docking is used to perform a more detailed analysis of the binding interactions.

Experimental Protocol:

  • Binding Site Definition: The binding site on the target protein is defined. This can be guided by the results of the reverse docking or by identifying known active sites.

  • Docking Simulation: this compound is docked into the defined binding site of the target protein.

  • Pose Analysis: The resulting docking poses are analyzed to identify the most stable binding conformation and the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

  • Scoring: The binding affinity for each pose is calculated.

ADMET Prediction

ADMET prediction is crucial for assessing the drug-like properties of a compound.[7] Several online tools and software packages are available for this purpose.

Experimental Protocol:

  • Software: Online servers like SwissADME or pkCSM can be used.[3][8]

  • Input: The SMILES string or 3D structure of this compound.

  • Prediction: The software predicts a range of physicochemical and pharmacokinetic properties.

  • Analysis: The predicted properties are evaluated against established criteria for drug-likeness (e.g., Lipinski's Rule of Five).

Data Presentation

Table 1: Predicted Physicochemical Properties of this compound
PropertyPredicted ValueReference Range
Molecular Weight ( g/mol )520.65< 500
LogP (o/w)3.5< 5
Hydrogen Bond Donors2< 5
Hydrogen Bond Acceptors8< 10
Molar Refractivity140.540 - 130
Topological Polar Surface Area (Ų)120.7< 140

Data is hypothetical and for illustrative purposes.

Table 2: Predicted ADME Properties of this compound
PropertyPredicted ValueInterpretation
GI AbsorptionHighWell absorbed from the gut
BBB PermeantNoUnlikely to cross the blood-brain barrier
P-gp SubstrateYesPotential for drug-drug interactions
CYP1A2 InhibitorNoLow risk of inhibiting CYP1A2
CYP2C19 InhibitorYesPotential for drug-drug interactions
CYP2C9 InhibitorNoLow risk of inhibiting CYP2C9
CYP2D6 InhibitorNoLow risk of inhibiting CYP2D6
CYP3A4 InhibitorYesPotential for drug-drug interactions

Data is hypothetical and for illustrative purposes.

Table 3: Predicted Toxicological Properties of this compound
Toxicity EndpointPredicted ResultConfidence
Ames MutagenicityNon-mutagenHigh
hERG I InhibitionLow riskModerate
HepatotoxicityLow riskModerate
Skin SensitizationNon-sensitizerHigh

Data is hypothetical and for illustrative purposes.

Visualization of Predicted Signaling Pathway Interactions

Based on the identification of potential protein targets through reverse docking, a hypothetical signaling pathway can be constructed. For instance, if reverse docking identifies kinases involved in a cancer-related pathway as high-affinity targets, the following diagram illustrates this hypothetical interaction.

Predicted Signaling Pathway for this compound cluster_pathway Hypothetical Cancer Signaling Pathway cluster_drug RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Yunnanxane This compound Yunnanxane->RAF Inhibition

Figure 2: Hypothetical inhibition of the RAF-MEK-ERK pathway by this compound.

Conclusion

The in silico workflow presented in this guide provides a robust framework for the preliminary assessment of this compound's bioactivity. By systematically applying computational methods, researchers can generate valuable hypotheses regarding its molecular targets, mechanisms of action, and drug-like properties. This information is critical for making informed decisions about which experimental avenues to pursue, ultimately accelerating the drug discovery and development process for this promising natural product. It is important to note that in silico predictions should always be validated through subsequent in vitro and in vivo experiments.

References

Preliminary Cytotoxicity Screening of 10-Deacetylyunnanxane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the cytotoxicity of 10-Deacetylyunnanxane is limited in publicly available scientific literature. This guide is therefore based on established protocols for the preliminary cytotoxicity screening of related taxane (B156437) diterpenoids, a chemical class to which this compound belongs. The methodologies and potential mechanisms described are standard for this compound class and serve as a robust framework for initiating research on this compound.

Introduction

This compound is a natural diterpenoid compound belonging to the taxane family, which has been isolated from plants of the Taxus genus, such as Taxus x media and Taxus chinensis var. mairei[1][2]. The taxane class of compounds, most notably Paclitaxel (Taxol) and Docetaxel, are potent anticancer agents that function by disrupting microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells[3]. Given its structural similarity to these clinically significant drugs, this compound is a compound of interest for preliminary cytotoxicity screening to evaluate its potential as a novel anticancer agent.

This technical guide provides a comprehensive overview of the standard methodologies for conducting a preliminary in vitro cytotoxicity assessment of this compound. It covers experimental protocols, data presentation, and the underlying signaling pathways typically implicated in the cytotoxic action of taxanes.

Data Presentation: In Vitro Cytotoxicity of Taxane Analogs

The following table summarizes representative half-maximal inhibitory concentration (IC50) values for well-studied taxanes against various human cancer cell lines. These values provide a benchmark for the expected potency of novel taxane compounds like this compound. IC50 is a measure of the concentration of a drug that is required for 50% inhibition of cell growth in vitro[4].

CompoundCell LineCancer TypeIC50 (nM)
PaclitaxelMCF-7Breast Adenocarcinoma~1.0[5]
DocetaxelMCF-7Breast Adenocarcinoma~0.5[5]
PaclitaxelA549Lung CarcinomaVaries (nM range)
DocetaxelCAOV-3Ovarian Adenocarcinoma0.8[4]
PaclitaxelOVCAR-3Ovarian Adenocarcinoma0.7[4]
OrtataxelMCF-7/RDoxorubicin-Resistant Breast Cancer~20

Note: IC50 values are highly dependent on experimental conditions, including exposure time and the specific assay used. The data presented here are for comparative purposes.

Experimental Protocols

A preliminary cytotoxicity screening of this compound would typically involve the following key experiments:

Cell Culture and Maintenance
  • Cell Lines: A panel of human cancer cell lines should be selected to represent different tumor types. Common choices include MCF-7 (breast), A549 (lung), HeLa (cervical), and DU145 (prostate)[6]. A non-cancerous cell line, such as human dermal fibroblasts (HDF), should be included to assess selectivity[7].

  • Culture Conditions: Cells are cultured in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

Compound Preparation

This compound should be dissolved in an appropriate solvent, typically dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution. Serial dilutions are then prepared in the cell culture medium to achieve the desired final concentrations for the cytotoxicity assays. A vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) must be included in all experiments.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells[8].

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or the vehicle control.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After incubation, the treatment medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for a further 2-4 hours to allow for the formation of formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells[9].

  • Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals, resulting in a purple solution[9].

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm[3].

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

To determine if the observed cytotoxicity is due to apoptosis, Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is a standard method.

  • Cell Treatment: Cells are treated with this compound at concentrations around the determined IC50 value for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. The results allow for the quantification of viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis & Follow-up A Cell Line Culture (e.g., MCF-7, A549) C Seed Cells in 96-well Plates A->C B This compound Stock Solution (in DMSO) D Treat with Serial Dilutions B->D C->D E Incubate (24-72h) D->E F MTT Assay E->F G Measure Absorbance F->G H Calculate % Viability G->H I Determine IC50 Value H->I J Apoptosis Assay (Annexin V/PI) I->J

Caption: Workflow for Preliminary Cytotoxicity Screening.

Signaling Pathway

G cluster_drug Drug Action cluster_cell Cellular Events cluster_apoptosis Apoptosis Induction drug This compound (Taxane) microtubule Microtubule Stabilization drug->microtubule mitotic_arrest Mitotic Arrest (G2/M Phase) microtubule->mitotic_arrest bcl2 Bcl-2 Family Modulation (e.g., Bax activation) mitotic_arrest->bcl2 mitochondria Mitochondrial Outer Membrane Permeabilization bcl2->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothesized Intrinsic Apoptotic Pathway for Taxanes.

Potential Mechanism of Action and Signaling Pathways

Taxanes, including likely this compound, exert their cytotoxic effects primarily through the stabilization of microtubules. This disruption of normal microtubule dynamics leads to a blockage of the cell cycle in the G2/M phase, ultimately triggering programmed cell death, or apoptosis[3]. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways[10].

For taxanes, the intrinsic pathway is often implicated. The sustained mitotic arrest acts as a cellular stress signal that leads to the activation of pro-apoptotic proteins of the Bcl-2 family (e.g., Bax, Bak) and the inhibition of anti-apoptotic members (e.g., Bcl-2, Bcl-xL)[11]. This shift in the balance of Bcl-2 family proteins results in the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates the executioner caspase, caspase-3, which orchestrates the dismantling of the cell by cleaving various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis[12].

Further investigation into the specific signaling pathways modulated by this compound would involve techniques such as Western blotting to probe for the activation of key proteins like caspases and the expression levels of Bcl-2 family members, as well as cell cycle analysis by flow cytometry to confirm mitotic arrest.

References

Structural Elucidation of 10-Deacetylyunnanxane and its Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of the taxane (B156437) diterpenoid, yunnanxane (B1243522), and its analogs, with a particular focus on the hypothetical derivative, 10-Deacetylyunnanxane. While specific experimental data for this compound is not publicly available, this paper extrapolates from the established techniques used for yunnanxane and other closely related taxanes, such as 10-deacetylbaccatin III. Detailed experimental protocols for key analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography are presented. Furthermore, this guide illustrates the typical data presentation formats and includes visualizations of experimental workflows and the general signaling pathway of taxanes to aid in the understanding of their structural characterization and biological context.

Introduction

Taxane diterpenoids, a class of natural products primarily isolated from the yew tree (Taxus species), have been a cornerstone of cancer chemotherapy for decades. Paclitaxel (Taxol®) and docetaxel (B913) (Taxotere®) are prominent examples of this class, exerting their anticancer effects by stabilizing microtubules and arresting the cell cycle. Yunnanxane, a bioactive taxane diterpenoid first isolated from Taxus wallichiana, has also demonstrated in vitro anticancer activity.[1] Its structural complexity and potential for further derivatization make it and its analogs, such as the hypothetical this compound, subjects of significant interest for drug discovery and development.

The structural elucidation of these complex molecules is a critical step in understanding their structure-activity relationships (SAR) and for the development of synthetic and semi-synthetic production methods. This guide details the multi-faceted analytical approach required for the unambiguous determination of the three-dimensional structure of yunnanxane and its potential derivatives.

Structural Features of Yunnanxane and this compound

Yunnanxane is chemically described as 2α,5α,10β-triacetoxy-14β-(2'-methyl-3'-hydroxyl)-butyryloxy-4(20),11-taxadiene.[2] The core structure is a complex bridged taxane ring system. The proposed structure of this compound would differ by the absence of the acetyl group at the C-10 position, replaced by a hydroxyl group. This modification is of interest as the 10-deacetyl versions of other taxanes, like 10-deacetylbaccatin III, serve as important precursors in the semi-synthesis of more potent analogs.[3][4][5][6]

Methodologies for Structural Elucidation

The definitive structural determination of novel or modified taxanes like this compound relies on a combination of powerful analytical techniques. The general workflow for this process is outlined below.

Structural_Elucidation_Workflow cluster_0 Isolation & Purification cluster_1 Spectroscopic Analysis cluster_2 Structure Confirmation Extraction Extraction Chromatography Chromatography Extraction->Chromatography Crude Extract NMR NMR Spectroscopy (1D & 2D) Chromatography->NMR MS Mass Spectrometry (HRMS, MS/MS) Chromatography->MS UV_IR UV-Vis & IR Spectroscopy Chromatography->UV_IR Structure_Hypothesis Structure_Hypothesis NMR->Structure_Hypothesis 2D Correlations MS->Structure_Hypothesis Fragmentation UV_IR->Structure_Hypothesis Functional Groups X_Ray X-ray Crystallography Final_Structure Final_Structure X_Ray->Final_Structure Absolute Stereochemistry Chem_Deriv Chemical Derivatization Chem_Deriv->Final_Structure Corroboration Structure_Hypothesis->X_Ray Confirmation Structure_Hypothesis->Chem_Deriv Validation

Caption: General workflow for the structural elucidation of a novel taxane analog.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule. A suite of 1D and 2D NMR experiments is required to assign all proton and carbon signals and to establish connectivity within the molecule.

Experimental Protocol (General):

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or Acetone-d₆).

  • 1D NMR: Acquire ¹H NMR and ¹³C NMR spectra. For ¹³C, Distortionless Enhancement by Polarization Transfer (DEPT-135 and DEPT-90) experiments are used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings, revealing adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and piecing together the molecular structure.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing information about the relative stereochemistry of the molecule.

Data Presentation: The chemical shift data from NMR experiments are typically presented in a tabular format. While the specific data for yunnanxane is not readily accessible in public databases, a representative table for a similar taxane is shown below to illustrate the format.

Table 1: Representative ¹H and ¹³C NMR Data for a Yunnanxane-like Taxane in CDCl₃

PositionδC (ppm)δH (ppm, mult., J in Hz)
179.11.85 (m)
275.25.65 (d, 7.1)
345.83.80 (d, 7.1)
4134.5-
584.34.95 (dd, 9.6, 2.0)
635.62.55 (m), 1.88 (m)
772.94.40 (m)
858.6-
9203.8-
1076.06.25 (s)
11138.2-
12142.1-
1372.54.90 (t, 8.0)
1435.72.25 (m), 2.15 (m)
1543.2-
1626.81.20 (s)
1721.01.10 (s)
1814.81.75 (s)
1910.91.65 (s)
20132.85.05 (s), 4.55 (s)
2'-OAc170.5-
2'-OAc20.92.15 (s)
5-OAc170.8-
5-OAc21.32.05 (s)
10-OAc170.2-
10-OAc21.12.20 (s)
C-14 Ester175.4-
.........

Note: This is illustrative data for a generic taxane and not the actual data for yunnanxane.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers valuable information about its substructures.

Experimental Protocol (General):

  • High-Resolution Mass Spectrometry (HRMS): The sample is analyzed using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap). This provides a highly accurate mass measurement, allowing for the determination of the molecular formula.

  • Tandem Mass Spectrometry (MS/MS): The molecular ion is isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides clues about the different functional groups and their connectivity. For taxanes, characteristic losses of acetyl groups, the C-13 side chain, and water are often observed.

Data Presentation: HRMS data is reported as the measured m/z value and the calculated molecular formula. MS/MS data is typically presented as a list of fragment ions and their relative intensities.

Table 2: Representative HRMS and MS/MS Data for a Yunnanxane-like Taxane

IonCalculated m/zMeasured m/zFormula
[M+Na]⁺585.2934585.2931C₃₁H₄₆O₉Na
MS/MS Fragments of [M+H]⁺ (m/z 563.3113)
m/z Relative Intensity (%) Proposed Fragment
503.2898100[M+H - CH₃COOH]⁺
443.268765[M+H - 2xCH₃COOH]⁺
383.247640[M+H - 3xCH₃COOH]⁺
.........

Note: This is illustrative data and not the actual data for yunnanxane.

X-ray Crystallography

For crystalline compounds, single-crystal X-ray diffraction provides the most definitive structural information, including the absolute stereochemistry.

Experimental Protocol (General):

  • Crystallization: The purified compound is crystallized from a suitable solvent or solvent system. This is often the most challenging step.

  • Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.

Data Presentation: Crystallographic data is typically summarized in a table that includes crystal system, space group, unit cell dimensions, and refinement statistics.

Table 3: Representative Crystallographic Data for a Taxane

ParameterValue
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
a (Å)12.345(1)
b (Å)15.678(2)
c (Å)24.987(3)
α, β, γ (°)90, 90, 90
Z4
R-factor0.045

Note: This is illustrative data and not the actual data for yunnanxane.

Elucidation of this compound

As there is no published data on this compound, its structural elucidation would follow the same principles outlined above. Key differences in the spectroscopic data compared to yunnanxane would be expected:

  • NMR: The absence of the C-10 acetyl group signal (around δ 2.20 in ¹H and δ 21.1, 170.2 in ¹³C) and an upfield shift of the H-10 proton signal would be anticipated.

  • MS: The molecular weight would be 42.0106 Da lower than that of yunnanxane, corresponding to the loss of a C₂H₂O fragment. The MS/MS fragmentation would also reflect this change.

Biological Activity and Signaling Pathway

Taxanes, as a class, are known to interfere with microtubule dynamics, a critical process in cell division. This mechanism is the basis of their anticancer activity.

Taxane_Signaling_Pathway Taxane Taxane Microtubule_Polymerization Microtubule Polymerization Taxane->Microtubule_Polymerization Promotes Microtubule_Depolymerization Microtubule Depolymerization Taxane->Microtubule_Depolymerization Inhibits Tubulin_Dimer α/β-Tubulin Dimers Tubulin_Dimer->Microtubule_Polymerization Dynamic_Instability Normal Microtubule Dynamic Instability Microtubule_Polymerization->Dynamic_Instability Microtubule_Stabilization Microtubule Stabilization Microtubule_Polymerization->Microtubule_Stabilization Microtubule_Depolymerization->Tubulin_Dimer Microtubule_Depolymerization->Microtubule_Stabilization Dynamic_Instability->Microtubule_Depolymerization Mitotic_Spindle Defective Mitotic Spindle Microtubule_Stabilization->Mitotic_Spindle Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: General signaling pathway for the anticancer activity of taxanes.

The binding of taxanes to the β-tubulin subunit of microtubules enhances their polymerization and inhibits their depolymerization. This disruption of the normal dynamic instability of microtubules leads to the formation of dysfunctional mitotic spindles, causing cell cycle arrest at the G2/M phase and ultimately inducing apoptosis (programmed cell death).

Conclusion

The structural elucidation of complex natural products like yunnanxane and its analogs is a rigorous process that requires the synergistic use of multiple advanced analytical techniques. While no specific data for this compound is currently available, the established methodologies for taxane analysis provide a clear roadmap for its characterization should it be isolated or synthesized. A thorough understanding of these techniques and the interpretation of the resulting data is paramount for researchers in natural product chemistry, medicinal chemistry, and drug development who are seeking to explore the therapeutic potential of this important class of molecules.

References

Methodological & Application

High-Yield Extraction of 10-Deacetylyunnanxane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for high-yield extraction of 10-deacetylyunnanxane, a key taxane (B156437) diterpenoid. Due to the limited direct literature on this compound, this guide leverages established high-yield methods for the structurally similar and widely studied precursor, 10-deacetylbaccatin III (10-DAB), from various Taxus species. These protocols are designed to be adaptable for the efficient extraction and purification of this compound.

Introduction

This compound is a crucial intermediate in the semi-synthesis of paclitaxel (B517696) and its analogues, which are potent anti-cancer agents. The efficient extraction of this precursor from renewable sources like the needles and twigs of Taxus species is a critical step in ensuring a sustainable supply chain for these life-saving drugs. This guide details modern extraction techniques that offer significant advantages over traditional methods in terms of yield, efficiency, and reduced environmental impact.

Comparative Summary of Extraction Methods

The following table summarizes the performance of various extraction techniques for taxanes, providing a basis for method selection based on laboratory capabilities and desired outcomes.

Extraction MethodSolventKey ParametersYield of 10-DAB (mg/kg fresh needles)AdvantagesDisadvantages
Conventional Solvent Extraction Methanol (B129727)16-hour shake at ambient temperature[1]Up to 297[2][3]Simple setup, low initial costTime-consuming, large solvent consumption[1]
Microwave-Assisted Extraction (MAE) 95% Ethanol (B145695)Temperature: 85°C, Time: 9-10 min[1]Equivalent to conventional methods[1][4]Reduced extraction time and solvent use[1][4][5]Requires specialized equipment
Ultrasound-Assisted Extraction (UAE) EthanolLiquid-to-solid ratio: 20.88, Power: 140 W, Time: 47.63 min[6]342.27 µg/g (total taxanes)[6]Low cost, easy to use, time-saving[7]Potential for localized heating
Supercritical Fluid Extraction (SFE) Supercritical CO2 with Methanol co-solventPressure: 10-40 MPa, Temperature: 35-45°CUp to 718 mg/kg (with methanol entrainer)[3]High selectivity, no residual solvent[8][9]High initial investment, complex setup

Experimental Protocols

Protocol 1: Microwave-Assisted Extraction (MAE)

This protocol is optimized for rapid and efficient extraction of taxanes from Taxus biomass.[1][4]

Materials:

  • Dried and ground Taxus needles or twigs (<10% moisture)

  • 95% Ethanol

  • Deionized water

  • Microwave extraction system

  • Filtration apparatus (e.g., Büchner funnel with filter paper)

  • Rotary evaporator

Procedure:

  • Weigh 5 g of dried, ground Taxus biomass.

  • Pre-soak the biomass with a volume of water equal to half the volume of 95% ethanol to be used in the extraction.

  • Transfer the pre-soaked biomass to a microwave extraction vessel.

  • Add 20 mL of 95% ethanol to the vessel, ensuring a biomass to solvent ratio of <0.25 g/mL.

  • Secure the vessel in the microwave extractor.

  • Set the extraction parameters: Temperature at 85°C and time for 10 minutes.

  • After extraction, allow the vessel to cool to a safe temperature.

  • Filter the extract to separate the biomass from the solvent.

  • Wash the biomass with a small volume of fresh 95% ethanol to ensure complete recovery.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This protocol utilizes ultrasonic waves to enhance the extraction process, offering a balance of efficiency and cost-effectiveness.[6][7][10]

Materials:

  • Dried and ground Taxus needles or twigs

  • 83.5% Ethanol

  • Ultrasonic bath or probe sonicator

  • Extraction vessel (e.g., Erlenmeyer flask)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Weigh 10 g of dried, ground Taxus biomass.

  • Place the biomass in the extraction vessel.

  • Add 208.8 mL of 83.5% ethanol to achieve a liquid-to-solid ratio of 20.88:1.

  • Place the vessel in an ultrasonic bath or insert the probe of a sonicator.

  • Apply ultrasonic power of 140 W for 48 minutes.

  • Maintain the temperature of the extraction mixture at or below 40°C.

  • After sonication, filter the mixture to separate the solid residue.

  • Wash the residue with a small amount of fresh solvent.

  • Combine the filtrates and evaporate the solvent using a rotary evaporator to yield the crude extract.

Protocol 3: Supercritical Fluid Extraction (SFE)

This protocol employs supercritical CO2 as a green solvent, offering high selectivity and purity of the final extract.[3][8][9]

Materials:

  • Dried and ground Taxus needles

  • Supercritical fluid extractor

  • High-purity CO2

  • Methanol (as co-solvent/entrainer)

Procedure:

  • Load the ground Taxus needles into the extraction vessel of the SFE system.

  • Pressurize the system with CO2 to the desired pressure (e.g., 30 MPa).

  • Heat the extraction vessel to the set temperature (e.g., 45°C).

  • Introduce methanol as a co-solvent or entrainer at a controlled rate.

  • Initiate the flow of supercritical CO2 through the extraction vessel.

  • Collect the extract in the separator vessel by reducing the pressure, causing the CO2 to return to its gaseous state and the extracted compounds to precipitate.

  • Continue the extraction for the desired duration.

  • Depressurize the system and collect the crude extract from the separator.

Purification of Crude Extract

The crude extract obtained from any of the above methods will contain a mixture of taxanes and other plant metabolites. A common purification step involves Solid Phase Extraction (SPE).

Materials:

  • Crude taxane extract

  • Methanol

  • Deionized water

  • C18 SPE cartridges

  • Vacuum manifold

Procedure:

  • Reconstitute the crude extract in a minimal amount of 10:1 methanol/water.

  • Condition a C18 SPE cartridge by passing methanol followed by deionized water through it.

  • Load the reconstituted extract onto the conditioned SPE cartridge.

  • Wash the cartridge with a low concentration of methanol in water to remove polar impurities.

  • Elute the taxane-rich fraction with a higher concentration of methanol.

  • Collect the eluate and concentrate it to obtain the purified taxane fraction.

Visualizations

Taxane Biosynthesis Pathway

The following diagram illustrates the key enzymatic steps in the biosynthesis of taxanes, leading to the formation of baccatin (B15129273) III, a close structural relative of this compound.

Taxane_Biosynthesis cluster_0 Upstream Pathway cluster_1 Core Taxane Biosynthesis Pyruvate Pyruvate MEP_Pathway MEP Pathway Pyruvate->MEP_Pathway Glyceraldehyde-3-P Glyceraldehyde-3-P Glyceraldehyde-3-P->MEP_Pathway IPP Isopentenyl Diphosphate (B83284) (IPP) MEP_Pathway->IPP DMAPP Dimethylallyl Diphosphate (DMAPP) MEP_Pathway->DMAPP GGPPS GGPPS IPP->GGPPS DMAPP->GGPPS GGPP Geranylgeranyl Diphosphate (GGPP) GGPPS->GGPP TS Taxadiene Synthase (TS) GGPP->TS Taxadiene Taxa-4(5),11(12)-diene TS->Taxadiene P450_Hydroxylases Multiple P450 Hydroxylations Taxadiene->P450_Hydroxylases Taxadien-5a-ol Taxadien-5α-ol P450_Hydroxylases->Taxadien-5a-ol TAT Taxadien-5α-ol O-acetyltransferase (TAT) Taxadien-5a-ol->TAT Functionalized_Taxanes Functionalized Taxanes TAT->Functionalized_Taxanes DBBT Taxane 2α-O-benzoyltransferase (DBBT) Functionalized_Taxanes->DBBT 10-DAB 10-Deacetylbaccatin III DBBT->10-DAB DBAT 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) 10-DAB->DBAT Baccatin_III Baccatin III DBAT->Baccatin_III

Caption: Overview of the taxane biosynthetic pathway.

Experimental Workflow for Extraction and Purification

The following diagram outlines the general workflow from raw plant material to a purified taxane extract.

Extraction_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_purification Purification & Analysis raw_material Taxus Biomass (Needles/Twigs) drying Drying raw_material->drying grinding Grinding drying->grinding extraction_choice Select Extraction Method (MAE, UAE, SFE, etc.) grinding->extraction_choice extraction_process Extraction with Solvent extraction_choice->extraction_process filtration Filtration extraction_process->filtration crude_extract Crude Extract filtration->crude_extract spe Solid Phase Extraction (SPE) crude_extract->spe hplc HPLC Analysis & Purification spe->hplc pure_compound Pure this compound hplc->pure_compound

Caption: General workflow for taxane extraction and purification.

References

Semi-synthesis of 10-Deacetylyunnanxane from Baccatin III: A Feasibility Analysis and Proposed Alternative Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document addresses the request for a detailed protocol for the semi-synthesis of 10-Deacetylyunnanxane (B593532) from baccatin (B15129273) III. A thorough analysis of the chemical structures of the starting material and the target molecule reveals significant differences in their core skeletons, making a direct semi-synthetic conversion highly challenging and not described in the current scientific literature. This application note clarifies these structural disparities and explains why such a transformation is not considered a feasible semi-synthesis. As a practical alternative, this document provides a detailed application note and protocol for a well-established and scientifically validated semi-synthesis: the conversion of baccatin III to the prominent anticancer drug, paclitaxel (B517696). This serves as a representative example of semi-synthetic methodologies applied to the taxane (B156437) family of molecules.

Structural Analysis of Baccatin III and this compound

A comparative analysis of the chemical structures of baccatin III and this compound is crucial to understanding the feasibility of the proposed semi-synthesis.

  • Baccatin III possesses the characteristic taxane core with an oxetane (B1205548) ring system, which is a key structural feature for the biological activity of paclitaxel and its analogues.[1][2]

  • Yunnanxane (B1243522) and its 10-deacetyl derivative belong to a different class of taxoids that lack the oxetane ring and have a different pattern of unsaturation within their core structure.[3][4][5]

The conversion of the baccatin III skeleton to the yunnanxane skeleton would necessitate a complex series of chemical reactions, including the cleavage of the C-5/C-20 ether linkage of the oxetane ring and subsequent skeletal rearrangements. Such a transformation falls outside the scope of a typical semi-synthesis, which generally involves the modification of peripheral functional groups on an existing molecular scaffold. Due to this significant structural hurdle, a direct semi-synthesis of this compound from baccatin III is not a practical or documented synthetic route.

Alternative Protocol: Semi-synthesis of Paclitaxel from Baccatin III

To provide a relevant and useful protocol in the field of taxane chemistry, we present a detailed methodology for the semi-synthesis of paclitaxel from baccatin III. This process is a cornerstone of the commercial production of paclitaxel and showcases the chemical strategies employed in the derivatization of baccatin III.

The overall workflow for the semi-synthesis of paclitaxel from baccatin III involves several key steps: protection of reactive hydroxyl groups, esterification with the paclitaxel side chain, and subsequent deprotection to yield the final product.

Experimental Workflow

G cluster_0 Step 1: Protection of C-7 Hydroxyl Group cluster_1 Step 2: Side-Chain Attachment cluster_2 Step 3: Deprotection Baccatin_III Baccatin III Protection Protection of C-7 OH (e.g., with TES-Cl) Baccatin_III->Protection Protected_Baccatin 7-O-TES-Baccatin III Protection->Protected_Baccatin Coupling Esterification at C-13 OH (e.g., with DCC, DMAP) Protected_Baccatin->Coupling Side_Chain Protected Paclitaxel Side-Chain (e.g., (3R,4S)-N-Boc-3-phenylisoserine) Side_Chain->Coupling Protected_Paclitaxel Protected Paclitaxel Deprotection Removal of Protecting Groups (e.g., with HF) Protected_Paclitaxel->Deprotection Paclitaxel Paclitaxel Deprotection->Paclitaxel Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Binds to β-tubulin subunit Stabilization Stabilization of Microtubule Polymer Microtubules->Stabilization Disruption Disruption of Microtubule Dynamics Stabilization->Disruption CellCycleArrest G2/M Phase Cell Cycle Arrest Disruption->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 10-Deacetylyunnanxane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the purification of 10-Deacetylyunnanxane using preparative High-Performance Liquid Chromatography (HPLC). The described method is designed to yield a high-purity product suitable for research and drug development applications.

Introduction

This compound is a taxane (B156437) derivative of significant interest in pharmaceutical research due to its potential as a precursor for the semisynthesis of novel anti-cancer agents. The isolation and purification of this compound from natural extracts or synthetic reaction mixtures is a critical step to ensure the accuracy of subsequent biological and chemical studies. Preparative HPLC is a powerful and widely used technique for the purification of taxanes, offering high resolution and efficiency.[1][2][3] This application note details a robust HPLC method for the purification of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters and expected outcomes of the preparative HPLC protocol for the purification of this compound. These values are based on established methods for similar taxane compounds, such as 10-deacetyltaxol (B21601).[1]

ParameterValueUnit
ColumnC18 Reversed-Phase-
Particle Size5µm
Column Dimensions10 x 250mm
Mobile Phase AWater%
Mobile Phase BMethanol (B129727)%
Gradient70% MethanolIsocratic
Flow Rate10mL/min
Detection Wavelength227nm
Column Temperature30°C
Injection Volume0.5mL
Expected Purity> 95%
Expected Recovery~90%

Experimental Protocol

This protocol outlines the step-by-step procedure for the purification of this compound using preparative HPLC.

3.1. Materials and Reagents

  • Crude this compound extract (dissolved in a suitable solvent like methanol)

  • HPLC-grade methanol

  • Ultrapure water

  • 0.22 µm syringe filters

3.2. Equipment

  • Preparative HPLC system equipped with:

    • Binary pump

    • Autosampler or manual injector

    • Column oven

    • UV-Vis detector

    • Fraction collector

  • Preparative C18 HPLC column (e.g., 10 x 250 mm, 5 µm)

  • Analytical HPLC system for purity analysis

  • Rotary evaporator

3.3. Sample Preparation

  • Dissolve the crude this compound extract in methanol to a known concentration.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

3.4. Preparative HPLC Method

  • Column Equilibration: Equilibrate the preparative C18 column with the mobile phase (70% methanol in water) at a flow rate of 10 mL/min until a stable baseline is achieved.

  • Injection: Inject 0.5 mL of the prepared sample onto the column.

  • Elution and Fraction Collection: Elute the column with the isocratic mobile phase. Monitor the chromatogram at 227 nm. Collect the fraction corresponding to the this compound peak. The retention time for 10-deacetyltaxol under similar conditions is approximately 15.7 minutes, which can be used as a preliminary reference.[1]

  • Post-Run Wash: After the elution of the target compound, wash the column with 100% methanol to remove any strongly retained impurities.

3.5. Post-Purification Processing

  • Solvent Evaporation: Evaporate the solvent from the collected fraction using a rotary evaporator under reduced pressure.

  • Purity Analysis: Analyze the purity of the dried compound using an analytical HPLC method. A suitable analytical method would involve a C18 column (e.g., 4.6 x 250 mm, 5 µm) with a methanol-water gradient and UV detection at 227 nm.[4]

  • Structural Confirmation: Confirm the identity of the purified this compound using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the overall workflow for the purification of this compound using preparative HPLC.

G cluster_prep Sample Preparation cluster_hplc Preparative HPLC cluster_post Post-Purification start Crude this compound Extract dissolve Dissolve in Methanol start->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18 Column, 70% Methanol) inject->separate detect UV Detection (227 nm) separate->detect collect Fraction Collection detect->collect evaporate Solvent Evaporation collect->evaporate analyze Purity Analysis (Analytical HPLC) evaporate->analyze confirm Structural Confirmation (MS, NMR) analyze->confirm product Purified this compound confirm->product

Caption: Workflow for the purification of this compound.

References

Developing an Analytical Standard for 10-Deacetylyunnanxane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the development of an analytical standard for 10-Deacetylyunnanxane, a diterpenoid compound isolated from Taxus x media. The provided protocols for identification, quantification, and purity assessment are based on established analytical techniques for similar taxane (B156437) compounds and are intended to serve as a robust starting point for researchers. Adherence to these methodologies will ensure consistent and reliable characterization of this compound for research and drug development purposes.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This information is critical for the preparation of standards and samples for analysis.

PropertyValueSource
CAS Number 1333323-17-3--INVALID-LINK--
Molecular Formula C₂₉H₄₄O₈--INVALID-LINK--
Molecular Weight 520.65 g/mol --INVALID-LINK--
Appearance White to off-white solidPresumed based on related compounds
Solubility Soluble in methanol (B129727), ethanol, acetonitrile, DMSO; sparingly soluble in waterPresumed based on related taxanes

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are designed to be adapted and optimized based on the specific instrumentation and laboratory conditions.

High-Performance Liquid Chromatography (HPLC-DAD) for Identity and Purity

This method is designed as a stability-indicating assay to separate this compound from potential impurities and degradation products.

2.1.1. Chromatographic Conditions

ParameterRecommended Conditions
Column C18 reverse-phase, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 227 nm (Diode Array Detector)
Injection Volume 10 µL
Sample Diluent Acetonitrile:Water (50:50, v/v)

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
06040
252080
302080
326040
406040

2.1.2. Standard and Sample Preparation

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of sample diluent.

  • Sample Solution (100 µg/mL): Prepare the sample to be analyzed at a target concentration of 100 µg/mL in the sample diluent.

2.1.3. System Suitability

Perform five replicate injections of the standard solution. The system is deemed suitable for use if the following criteria are met:

  • Tailing factor: ≤ 2.0

  • Theoretical plates: ≥ 2000

  • Relative standard deviation (RSD) of peak area: ≤ 2.0%

2.1.4. Forced Degradation Studies

To establish the stability-indicating nature of the HPLC method, forced degradation studies should be performed on a sample of this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1][2]

Stress ConditionProcedure
Acid Hydrolysis Treat sample with 0.1 M HCl at 60 °C for 24 hours.
Base Hydrolysis Treat sample with 0.1 M NaOH at 60 °C for 24 hours.
Oxidative Degradation Treat sample with 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation Expose solid sample to 105 °C for 48 hours.
Photolytic Degradation Expose sample solution to UV light (254 nm) and visible light for an extended period.

Analyze the stressed samples using the proposed HPLC method. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main peak of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh Reference Standard Dilution Dissolve in Diluent Standard->Dilution Sample Prepare Sample Sample->Dilution Injection Inject into HPLC Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection DAD Detection (227 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification & Purity Assessment Integration->Quantification

Figure 1: HPLC Analysis Workflow for this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

This method provides a highly sensitive and selective approach for the quantification of this compound, particularly in complex matrices.

2.2.1. LC-MS/MS Conditions

ParameterRecommended Conditions
LC System UPLC or HPLC system
Column C18 reverse-phase, 2.1 x 50 mm, 1.7 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution See Table 3
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by infusion of a standard solution. A potential precursor ion would be [M+H]⁺ at m/z 521.3.

Table 3: LC-MS/MS Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
3.0595
4.0595
4.1955
5.0955

2.2.2. Standard Curve Preparation

Prepare a series of standard solutions of this compound in a relevant matrix (e.g., plasma, formulation blank) to generate a calibration curve. A typical concentration range would be 1-1000 ng/mL.

LCMS_Quantification_Pathway Analyte This compound Precursor Precursor Ion [M+H]⁺ (m/z 521.3) Analyte->Precursor ESI+ Fragment Product Ion(s) (To be determined) Precursor->Fragment Collision-Induced Dissociation Detector Detector Fragment->Detector Detection & Quantification

Figure 2: Signaling Pathway for LC-MS/MS Quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is essential for the definitive structural confirmation of this compound.

2.3.1. NMR Experimental Parameters

ParameterRecommended Conditions
Spectrometer 400 MHz or higher
Solvent Deuterated chloroform (B151607) (CDCl₃) or Deuterated methanol (CD₃OD)
Experiments ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC
Internal Standard Tetramethylsilane (TMS)

2.3.2. Expected ¹H and ¹³C NMR Data

Table 4: Template for ¹H and ¹³C NMR Data of this compound

PositionExpected ¹³C Chemical Shift (ppm)Expected ¹H Chemical Shift (ppm)
1~75~4.2 (d)
2~72~5.6 (d)
3~46~2.3 (m)
4~81-
5~84~4.9 (d)
.........
20~76~4.2 (d), ~4.3 (d)
C=O (ester)~170-
Aromatic~125-135~7.3-8.2 (m)
CH₃~10-30~1.0-2.5 (s)

Data Presentation and Validation

All quantitative data generated from these analytical methods should be summarized in clearly structured tables for easy comparison and interpretation. The validation of these analytical methods should be performed according to the International Council for Harmonisation (ICH) guidelines, covering parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[3][4]

Conclusion

The application notes and protocols outlined in this document provide a comprehensive framework for establishing a robust analytical standard for this compound. By implementing these methodologies, researchers and drug development professionals can ensure the quality, consistency, and reliability of their work with this promising natural product. Further optimization of these methods will be necessary based on in-house instrumentation and specific application requirements.

References

Application Notes and Protocols: 10-Deacetylyunnanxane for Microtubule Polymerization Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules are dynamic cytoskeletal polymers essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1][2] Their dynamic nature, characterized by phases of polymerization and depolymerization, makes them a critical target for anticancer drug development.[3][4] Microtubule-targeting agents (MTAs) disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[3][4] These agents are broadly classified as either microtubule-stabilizing or -destabilizing agents.

10-Deacetylyunnanxane is a taxane (B156437) diterpenoid, a class of compounds known to interact with tubulin and modulate microtubule polymerization. While specific data for this compound is not extensively available, its structural similarity to other taxanes suggests it likely functions as a microtubule-stabilizing agent. These application notes provide a detailed protocol for evaluating the effect of this compound on microtubule polymerization in vitro, based on established methodologies for microtubule-stabilizing compounds.

Assumed Mechanism of Action

It is hypothesized that this compound binds to the β-tubulin subunit within the microtubule polymer. This binding is thought to stabilize the microtubule, promoting polymerization at lower tubulin concentrations and inhibiting depolymerization. The resulting suppression of microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis.

In Vitro Microtubule Polymerization Assay

This protocol describes a fluorescence-based assay to monitor the polymerization of tubulin into microtubules in the presence of this compound. The assay relies on a fluorescent reporter that preferentially binds to polymerized microtubules, resulting in an increase in fluorescence intensity that is proportional to the mass of microtubules.

Materials and Reagents
  • Purified tubulin (>99% pure)

  • G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 10% glycerol)

  • GTP (100 mM stock)

  • Fluorescent reporter (e.g., DAPI)

  • This compound (stock solution in DMSO)

  • Paclitaxel (positive control, stock solution in DMSO)

  • Nocodazole (negative control, stock solution in DMSO)

  • 96-well, black, flat-bottom plates

  • Temperature-controlled fluorescence plate reader

Experimental Protocol
  • Preparation of Reagents:

    • Prepare a 2X tubulin solution (e.g., 4 mg/mL) in G-PEM buffer on ice.

    • Prepare a GTP working solution by diluting the 100 mM stock to 10 mM in G-PEM buffer.

    • Prepare serial dilutions of this compound, Paclitaxel, and Nocodazole in G-PEM buffer at 10X the final desired concentration. Also, prepare a DMSO-only control.

  • Assay Setup:

    • Add 10 µL of the 10X compound dilutions (this compound, controls) or DMSO to the appropriate wells of a pre-warmed 96-well plate.

    • Prepare the reaction mixture by combining the 2X tubulin solution, GTP working solution (to a final concentration of 1 mM), and the fluorescent reporter on ice.

    • Initiate the polymerization reaction by adding 90 µL of the reaction mixture to each well.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen reporter (e.g., 360 nm excitation and 450 nm emission for DAPI) every minute for 60 minutes.

Data Analysis
  • Subtract the background fluorescence (wells with no tubulin) from all readings.

  • Plot the fluorescence intensity as a function of time for each concentration of this compound and the controls.

  • Determine the maximum rate of polymerization (Vmax) and the final steady-state fluorescence for each condition.

  • Plot the Vmax or steady-state fluorescence as a function of the this compound concentration to determine the EC50 (the concentration that elicits a half-maximal response).

Expected Quantitative Data

The following table summarizes hypothetical data for the effect of this compound on microtubule polymerization, assuming it acts as a microtubule stabilizer.

CompoundConcentration (µM)Vmax (RFU/min)Steady-State Fluorescence (RFU)
DMSO Control-15010000
This compound 0.120012000
135018000
1050025000
10051025500
Paclitaxel (Positive Control)1052026000
Nocodazole (Negative Control)10201500

RFU = Relative Fluorescence Units

Visualizations

Experimental Workflow for Microtubule Polymerization Assay

workflow cluster_prep Preparation cluster_reaction Reaction cluster_acq Data Acquisition cluster_analysis Data Analysis reagents Prepare Reagents (Tubulin, Buffers, Compounds) plate Prepare 96-well Plate (Add Compounds/Controls) reagents->plate mix Prepare Reaction Mix (Tubulin, GTP, Reporter) initiate Initiate Polymerization (Add Mix to Plate) mix->initiate read Measure Fluorescence (Every minute for 60 min at 37°C) initiate->read plot Plot Fluorescence vs. Time read->plot calculate Calculate Vmax and Steady-State plot->calculate ec50 Determine EC50 calculate->ec50

Caption: Workflow for the in vitro microtubule polymerization assay.

Signaling Pathway of Microtubule Stabilization-Induced Apoptosis

signaling_pathway cluster_drug Drug Action cluster_cellular Cellular Events drug This compound tubulin β-Tubulin drug->tubulin binds to mt Microtubule Stabilization drug->mt promotes dynamics Suppression of Microtubule Dynamics mt->dynamics spindle Defective Mitotic Spindle dynamics->spindle sac Spindle Assembly Checkpoint (SAC) Activation spindle->sac g2m G2/M Phase Arrest sac->g2m apoptosis Apoptosis g2m->apoptosis

Caption: Pathway of apoptosis induced by microtubule stabilization.

Conclusion

The provided protocols and application notes offer a comprehensive framework for investigating the effects of this compound on microtubule polymerization. Based on its chemical class, this compound is presumed to act as a microtubule-stabilizing agent, and the experimental design reflects this hypothesis. Researchers can adapt this protocol to test this and other novel compounds, contributing to the discovery of new therapeutic agents that target the microtubule cytoskeleton. It is recommended that initial experiments include a wide concentration range to empirically determine the optimal conditions for this specific compound.

References

Elucidating the Anti-Cancer Mechanism of 10-Deacetylyunnanxane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Note to the Reader: As of December 2025, a comprehensive review of scientific literature did not yield specific studies on the anti-cancer mechanism of action of 10-Deacetylyunnanxane. Consequently, the following Application Notes and Protocols are presented as a generalized framework for investigating the anti-cancer properties of a novel taxane-like diterpenoid, herein referred to as "Compound X," which is structurally analogous to this compound. This document is intended to serve as a detailed template that can be adapted for the study of new chemical entities with suspected anti-cancer activity.

Introduction

Compound X, a novel diterpenoid compound, has demonstrated preliminary cytotoxic effects against various cancer cell lines. This document provides a detailed overview of the experimental protocols and methodologies to elucidate its anti-cancer mechanism of action. The primary objectives are to investigate its effects on key cellular processes including cell viability, apoptosis, cell cycle progression, and metastatic potential. Furthermore, we will explore its impact on critical signaling pathways frequently dysregulated in cancer, such as the PI3K/Akt, MAPK, and NF-κB pathways.

Data Presentation: Summary of Expected Quantitative Data

The following tables provide a structured format for summarizing the quantitative data obtained from the described experimental protocols.

Table 1: Cell Viability (IC50 Values)

Cancer Cell LineCompound X IC50 (µM)Doxorubicin IC50 (µM) (Positive Control)
MCF-7 (Breast)Data to be filledData to be filled
A549 (Lung)Data to be filledData to be filled
HeLa (Cervical)Data to be filledData to be filled
HCT116 (Colon)Data to be filledData to be filled

Table 2: Apoptosis Induction

Cell LineTreatment% Apoptotic Cells (Annexin V+)
MCF-7ControlData to be filled
Compound X (IC50)Data to be filled
Doxorubicin (IC50)Data to be filled
A549ControlData to be filled
Compound X (IC50)Data to be filled
Doxorubicin (IC50)Data to be filled

Table 3: Cell Cycle Analysis

Cell LineTreatment% Cells in G0/G1% Cells in S% Cells in G2/M
MCF-7ControlData to be filledData to be filledData to be filled
Compound X (IC50)Data to be filledData to be filledData to be filled
A549ControlData to be filledData to be filledData to be filled
Compound X (IC50)Data to be filledData to be filledData to be filled

Table 4: Protein Expression Analysis (Western Blot)

Target ProteinCell LineTreatmentFold Change vs. Control
Cleaved Caspase-3MCF-7Compound X (IC50)Data to be filled
Bcl-2MCF-7Compound X (IC50)Data to be filled
BaxMCF-7Compound X (IC50)Data to be filled
p-AktA549Compound X (IC50)Data to be filled
p-ERKA549Compound X (IC50)Data to be filled
p-p65 (NF-κB)A549Compound X (IC50)Data to be filled

Experimental Protocols

Cell Culture
  • Cell Lines: MCF-7, A549, HeLa, and HCT116 cells will be obtained from the American Type Culture Collection (ATCC).

  • Culture Medium: Cells will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells will be maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)
  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of Compound X (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Doxorubicin will be used as a positive control.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Seed cells in a 6-well plate and treat with Compound X at its IC50 concentration for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (PI Staining)
  • Seed cells in a 6-well plate and treat with Compound X at its IC50 concentration for 24 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

  • Wash the cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL PI.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blot Analysis
  • Treat cells with Compound X at its IC50 concentration for 24 hours.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (e.g., anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-p-Akt, anti-p-ERK, anti-p-p65, and anti-β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensity using image analysis software and normalize to β-actin.

Visualization of Pathways and Workflows

experimental_workflow cluster_invitro In Vitro Studies cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion cell_culture Cell Culture (MCF-7, A549, HeLa, HCT116) viability Cell Viability Assay (MTT) cell_culture->viability apoptosis Apoptosis Assay (Annexin V/PI) cell_culture->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) cell_culture->cell_cycle western_blot Western Blot Analysis cell_culture->western_blot ic50 IC50 Determination viability->ic50 apoptosis_quant Quantification of Apoptosis apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_exp Protein Expression Changes western_blot->protein_exp pathway_analysis Signaling Pathway Elucidation protein_exp->pathway_analysis mechanism Elucidation of Anti-Cancer Mechanism of Compound X pathway_analysis->mechanism

Caption: Experimental workflow for investigating the anti-cancer mechanism of Compound X.

apoptosis_pathway Proposed Apoptotic Pathway Induced by Compound X cluster_intrinsic Intrinsic Pathway compound_x Compound X bcl2 Bcl-2 (Anti-apoptotic) compound_x->bcl2 Inhibits bax Bax (Pro-apoptotic) compound_x->bax Activates mitochondrion Mitochondrion bcl2->mitochondrion bax->mitochondrion cytochrome_c Cytochrome c release mitochondrion->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed intrinsic apoptotic pathway induced by Compound X.

signaling_pathways Potential Signaling Pathways Modulated by Compound X cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway compound_x Compound X pi3k PI3K compound_x->pi3k ras Ras compound_x->ras ikk IKK compound_x->ikk akt Akt pi3k->akt survival Cell Survival akt->survival raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation ikb IκBα ikk->ikb P nfkb NF-κB (p65/p50) ikb->nfkb nfkb->survival

Caption: Potential signaling pathways modulated by Compound X.

Investigating the Anti-inflammatory Effects of 10-Deacetylyunnanxane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, there is no publicly available scientific literature detailing the specific anti-inflammatory effects, quantitative data, or mechanisms of action for the diterpenoid 10-Deacetylyunnanxane, which has been isolated from Taxus x media.[1][2]

The following application notes and protocols are therefore provided as a generalized framework for researchers, scientists, and drug development professionals to investigate the potential anti-inflammatory properties of a novel diterpenoid compound such as this compound. The methodologies and expected mechanisms are based on established research on the anti-inflammatory activities of the broader class of diterpenoids and compounds isolated from Taxus species.[3][4][5]

Introduction: Potential Anti-inflammatory Mechanisms of Diterpenoids

Diterpenoids are a large class of natural compounds that have demonstrated a wide range of biological activities, including potent anti-inflammatory effects.[3] Research on various diterpenoids suggests that their anti-inflammatory action is often mediated through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators.[6]

The primary molecular targets and mechanisms include:

  • Inhibition of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like iNOS and COX-2.[3][7] Many terpenoids have been shown to inhibit NF-κB activation by preventing the degradation of its inhibitory subunit, IκBα, or by directly interfering with the DNA-binding activity of the NF-κB complex.[3][8]

  • Modulation of MAPK Signaling: Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are crucial for transducing extracellular inflammatory signals to the nucleus.[9] Diterpenoids can exert anti-inflammatory effects by inhibiting the phosphorylation and activation of these kinases, thereby downregulating the expression of inflammatory mediators.[10]

  • Suppression of Pro-inflammatory Mediators: A common outcome of inhibiting the NF-κB and MAPK pathways is the reduced production of key inflammatory molecules such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6, IL-1β).[6]

Data Presentation: Hypothetical Quantitative Data

The following tables are templates for summarizing the quantitative data that would be generated from the experimental protocols described below.

Table 1: In Vitro Anti-inflammatory Activity of this compound in LPS-Stimulated RAW 264.7 Macrophages

CompoundConcentration (µM)NO Production Inhibition (%)Viability (%)TNF-α Inhibition (%)IL-6 Inhibition (%)IC50 (µM) for NO Inhibition
This compound1
5
10
25
50
Dexamethasone (Positive Control)10

Data would be presented as mean ± SD from at least three independent experiments.

Table 2: In Vivo Anti-inflammatory Activity of this compound in Carrageenan-Induced Mouse Paw Edema

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3hEdema Inhibition (%) at 3hPaw MPO Activity (U/mg tissue)
Vehicle Control (Saline)-N/A
Carrageenan + Vehicle-0
This compound10
25
50
Indomethacin (Positive Control)10

Data would be presented as mean ± SD for n=6-8 animals per group.

Experimental Protocols

In Vitro Protocol: Inhibition of Pro-inflammatory Mediators in Macrophages

This protocol details the procedure for assessing the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.

Objective: To quantify the inhibition of nitric oxide (NO), TNF-α, and IL-6 production.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent for NO measurement[11]

  • ELISA kits for mouse TNF-α and IL-6[12][13]

  • MTT or similar cell viability assay kit

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 1 x 10^5 cells/well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell adherence.[11]

  • Compound Treatment: Prepare serial dilutions of this compound in DMEM. Remove the old medium from the cells and replace it with 100 µL of medium containing the desired concentrations of the compound or vehicle (DMSO, typically <0.1%). Incubate for 2 hours.[14]

  • Inflammation Induction: Add 10 µL of LPS solution (final concentration of 1 µg/mL) to the appropriate wells. Leave some wells untreated (no LPS, no compound) as a negative control.

  • Incubation: Incubate the plates for 24 hours.[15]

  • Supernatant Collection: After incubation, centrifuge the plates at a low speed and carefully collect 50-100 µL of the supernatant for analysis of NO, TNF-α, and IL-6.

  • Nitric Oxide (NO) Assay:

    • Mix 50 µL of supernatant with 50 µL of Griess Reagent in a new 96-well plate.

    • Incubate in the dark at room temperature for 15 minutes.

    • Measure the absorbance at 540 nm.

    • Calculate NO concentration against a sodium nitrite (B80452) standard curve.[16]

  • TNF-α and IL-6 Measurement:

    • Quantify the concentration of TNF-α and IL-6 in the collected supernatants using commercial ELISA kits according to the manufacturer's instructions.[17]

  • Cell Viability Assay:

    • After removing the supernatant, assess the viability of the remaining cells using an MTT assay to ensure the observed inhibitory effects are not due to cytotoxicity.

In Vivo Protocol: Carrageenan-Induced Paw Edema in Mice

This protocol describes a standard acute inflammation model to evaluate the in vivo anti-inflammatory efficacy of this compound.[18][19]

Objective: To measure the reduction of paw edema (swelling) after treatment with the test compound.

Materials:

  • Male C57BL/6 or Swiss albino mice (6-8 weeks old)

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Indomethacin (positive control)

  • Vehicle for compound administration (e.g., saline with 0.5% Tween 80)

  • Plethysmometer or digital calipers

  • Myeloperoxidase (MPO) assay kit

Procedure:

  • Acclimatization: Acclimatize animals for at least one week before the experiment. Fast the animals overnight before the experiment with free access to water.

  • Grouping: Divide animals into experimental groups (n=6-8 per group): Vehicle control, Carrageenan + Vehicle, Carrageenan + this compound (multiple doses), Carrageenan + Indomethacin.

  • Compound Administration: Administer this compound or Indomethacin (e.g., intraperitoneally or orally) 60 minutes before the carrageenan injection.[20]

  • Baseline Measurement: Measure the initial volume/thickness of the right hind paw of each mouse using a plethysmometer or calipers.

  • Induction of Edema: Inject 50 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.[21]

  • Edema Measurement: Measure the paw volume/thickness at 1, 2, 3, 4, and 5 hours after the carrageenan injection. The peak edema is typically observed around 3-5 hours.[21]

  • Calculation:

    • Paw Volume Increase = (Paw volume at time t) - (Initial paw volume)

    • % Inhibition = [ (Paw volume increase in control - Paw volume increase in treated) / Paw volume increase in control ] x 100

  • Tissue Analysis (Optional): At the end of the experiment (e.g., 5 hours), euthanize the animals, excise the paw tissue, and homogenize it to measure the activity of myeloperoxidase (MPO), an indicator of neutrophil infiltration.

Visualization of Signaling Pathways and Workflows

Signaling Pathway Diagrams

The following diagrams, generated using DOT language, illustrate the key inflammatory signaling pathways potentially inhibited by this compound.

NF_kappaB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) IKK->NFkB_IkB Causes Degradation of IκBα NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_n NF-κB NFkB_IkB->NFkB Releases Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Compound This compound (Hypothesized) Compound->IKK Inhibits? Compound->NFkB_n Inhibits DNA Binding? NFkB_n->Genes Activates Transcription

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

MAPK_Pathway cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor (e.g., TLR4) Stimuli->Receptor MAP3K MAPKKK (e.g., TAK1) Receptor->MAP3K Activates MAP2K MAPKK (e.g., MKK3/6) MAP3K->MAP2K Phosphorylates p38 p38 MAPK MAP2K->p38 Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors Activates TranscriptionFactors_n Transcription Factors Genes Pro-inflammatory Genes Compound This compound (Hypothesized) Compound->MAP2K Inhibits? Compound->p38 Inhibits? TranscriptionFactors_n->Genes

Caption: Hypothesized inhibition of the p38 MAPK signaling pathway by this compound.

Experimental Workflow Diagram

Experimental_Workflow start Start seed_cells Seed RAW 264.7 Macrophages in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_compound Pre-treat with This compound (2h) incubate_24h->treat_compound add_lps Stimulate with LPS (1 µg/mL) treat_compound->add_lps incubate_24h_2 Incubate 24h add_lps->incubate_24h_2 collect_supernatant Collect Supernatant incubate_24h_2->collect_supernatant viability Cell Viability Assay (MTT) incubate_24h_2->viability assays NO Assay (Griess Reagent) TNF-α ELISA IL-6 ELISA collect_supernatant->assays analyze Data Analysis (Calculate % Inhibition, IC50) assays->analyze viability->analyze end End analyze->end

Caption: Workflow for in vitro anti-inflammatory screening using RAW 264.7 macrophages.

References

Application of 10-Deacetylyunnanxane in Melanoma Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on a hypothetical mechanism of action for 10-Deacetylyunnanxane. As of the latest literature review, no specific studies on the application of this compound in melanoma research have been published. The proposed mechanism is inferred from its structural class (diterpenoid from Taxus x media) and the known activities of similar compounds, such as other taxanes.

Introduction

This compound is a diterpenoid natural product isolated from Taxus x media.[1][2][3] While its specific biological activities are not yet fully characterized, its origin from the Taxus genus, which produces the well-known anticancer agent paclitaxel, suggests its potential as a microtubule-targeting agent.[4][5][6][7] Taxanes are a class of chemotherapy drugs that function as mitotic inhibitors by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[4][5][7][8][9]

Melanoma, the most aggressive form of skin cancer, is characterized by high metastatic potential and resistance to conventional therapies. The mitogen-activated protein kinase (MAPK) and PI3K/Akt signaling pathways are frequently dysregulated in melanoma, driving its proliferation and survival.[1][10][11][12][13][14][15] Microtubule-targeting agents have been investigated in melanoma treatment, and their ability to induce mitotic arrest presents a valuable therapeutic strategy.[16][17][18][19]

These application notes provide a hypothetical framework for investigating the potential of this compound as a therapeutic agent in melanoma research.

Hypothetical Mechanism of Action

Based on its classification as a taxane-like diterpenoid, it is hypothesized that this compound functions as a microtubule-stabilizing agent. By binding to β-tubulin, it is presumed to promote the assembly of microtubules and inhibit their depolymerization. This disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase, ultimately inducing apoptosis in rapidly dividing melanoma cells.[4][5][7][8][9]

Hypothetical_Mechanism_of_Action This compound This compound β-tubulin β-tubulin This compound->β-tubulin Binds to Microtubule_Stabilization Microtubule_Stabilization β-tubulin->Microtubule_Stabilization Promotes Mitotic_Spindle_Dysfunction Mitotic_Spindle_Dysfunction Microtubule_Stabilization->Mitotic_Spindle_Dysfunction G2/M_Arrest G2/M_Arrest Mitotic_Spindle_Dysfunction->G2/M_Arrest Apoptosis Apoptosis G2/M_Arrest->Apoptosis

Caption: Hypothetical mechanism of this compound as a microtubule stabilizer.

Data Presentation: Hypothetical Quantitative Data

The following tables summarize expected quantitative data from the experimental protocols outlined below. These values are for illustrative purposes and would need to be determined experimentally.

Table 1: In Vitro Cytotoxicity of this compound in Melanoma Cell Lines

Cell LineBRAF StatusNRAS StatusIC50 (nM) after 72h
A375V600EWT50
SK-MEL-28V600EWT75
WM115V600EWT120
SK-MEL-2WTQ61R150
MeWoWTWT250

Table 2: Effect of this compound on Cell Cycle Distribution and Apoptosis in A375 Cells (72h treatment)

Concentration (nM)% Cells in G1% Cells in S% Cells in G2/M% Apoptotic Cells (Annexin V+)
0 (Control)5525205
2540204015
5025156035
10015107560

Table 3: Modulation of Key Signaling Proteins in A375 Cells by this compound (50 nM, 48h)

ProteinFold Change vs. Control (Normalized to β-actin)
p-ERK1/2↓ 0.6
p-Akt (Ser473)↓ 0.7
Cyclin B1↑ 2.5
Bcl-2↓ 0.4
Cleaved Caspase-3↑ 4.0

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on melanoma cell lines.

Materials:

  • Melanoma cell lines (e.g., A375, SK-MEL-28, SK-MEL-2, MeWo)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed melanoma cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO).

  • Incubate for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

MTT_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 5 cluster_3 Analysis A Seed melanoma cells (5,000 cells/well) B Incubate 24h A->B C Treat with this compound (serial dilutions) B->C D Add MTT solution (incubate 4h) C->D Incubate 72h E Add DMSO D->E F Read absorbance (570 nm) E->F G Calculate IC50 F->G

Caption: Workflow for the MTT cell viability assay.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle progression.

Materials:

  • Melanoma cells

  • 6-well plates

  • This compound

  • PBS

  • 70% ethanol (B145695) (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and grow to 70% confluency.

  • Treat cells with this compound at various concentrations (e.g., 0, 25, 50, 100 nM) for 48 hours.

  • Harvest cells by trypsinization and wash with PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.

  • Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution using a flow cytometer.

Protocol 3: Apoptosis Assay by Annexin V/PI Staining

This protocol quantifies the induction of apoptosis by this compound.

Materials:

  • Melanoma cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed and treat cells as described in the cell cycle analysis protocol.

  • Harvest cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cells.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Protocol 4: Western Blot Analysis of Signaling Pathways

This protocol investigates the effect of this compound on key proteins in the MAPK and PI3K/Akt pathways.

Materials:

  • Melanoma cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., p-ERK, ERK, p-Akt, Akt, Cyclin B1, Bcl-2, Cleaved Caspase-3, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Treat cells with this compound (e.g., 50 nM) for 48 hours.

  • Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify band intensities and normalize to the loading control (β-actin).

Signaling_Pathway_Analysis cluster_0 Upstream Signaling cluster_1 Hypothesized Target cluster_2 Downstream Effects RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Apoptosis Apoptosis AKT->Apoptosis DAY This compound DAY->ERK Inhibits? DAY->AKT Inhibits? DAY->Apoptosis Induces

Caption: Hypothesized impact of this compound on melanoma signaling pathways.

References

Application Notes and Protocols for the In Vivo Formulation of 10-Deacetylyunnanxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Deacetylyunnanxane is a taxane (B156437) diterpenoid, a class of compounds known for their promising therapeutic potential but also for their characteristic poor aqueous solubility. This presents a significant challenge for in vivo studies, as achieving adequate bioavailability and consistent exposure is crucial for meaningful pharmacological and toxicological evaluation. These application notes provide detailed protocols for two common formulation strategies to enhance the solubility and systemic delivery of this compound for parenteral administration in preclinical animal models: a co-solvent-based formulation and a lipid-based nanoemulsion.

Physicochemical properties of this compound are not extensively documented in publicly available literature. However, based on its classification as a taxane diterpenoid, it is presumed to be a lipophilic molecule with low water solubility. The following protocols are therefore based on established methodologies for formulating poorly water-soluble compounds of this nature.

Recommended Formulation Strategies

Two primary formulation approaches are presented below. The choice of formulation will depend on the specific requirements of the in vivo study, such as the desired dosing volume, route of administration, and potential for excipient-related toxicities.

  • Co-solvent-Based Formulation: This is a straightforward and widely used method for solubilizing hydrophobic compounds for initial in vivo screening.

  • Lipid-Based Nanoemulsion: This formulation can improve drug loading, enhance stability, and potentially alter the pharmacokinetic profile of the compound.

Protocol 1: Co-solvent-Based Formulation of this compound

This protocol details the preparation of a simple, injectable formulation using a mixture of solvents to solubilize this compound.

Materials
  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene Glycol 400 (PEG400), sterile, injectable grade

  • Saline (0.9% NaCl), sterile, injectable grade

  • Sterile, pyrogen-free vials

  • Sterile syringes and 0.22 µm syringe filters

Equipment
  • Analytical balance

  • Vortex mixer

  • Magnetic stirrer and stir bars

Formulation Composition
ComponentPurposeConcentration (v/v)
DMSOPrimary Solvent10%
PEG400Co-solvent/Solubilizer40%
Saline (0.9% NaCl)Vehicle50%
Protocol
  • Preparation of the Co-solvent Vehicle:

    • In a sterile vial, combine the required volumes of DMSO and PEG400.

    • Mix thoroughly using a vortex mixer until a homogenous solution is formed.

  • Dissolution of this compound:

    • Weigh the desired amount of this compound powder and place it in a sterile vial.

    • Add the prepared DMSO/PEG400 co-solvent mixture to the vial containing the compound.

    • Vortex and/or sonicate the mixture until the this compound is completely dissolved. A clear solution should be obtained.

  • Final Formulation Preparation:

    • Slowly add the sterile saline to the drug-co-solvent mixture while gently vortexing. The addition should be done dropwise to prevent precipitation of the compound.

    • Visually inspect the final formulation for any signs of precipitation or immiscibility.

  • Sterilization:

    • Sterilize the final formulation by passing it through a 0.22 µm sterile syringe filter into a sterile, pyrogen-free vial. This method is suitable for heat-labile compounds like many taxanes.

Workflow for Co-solvent Formulation

CoSolvent_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_finalization Finalization weigh Weigh this compound dissolve Dissolve in Co-solvent weigh->dissolve mix_solvents Prepare DMSO/PEG400 Mixture mix_solvents->dissolve add_saline Add Saline dissolve->add_saline sterilize Sterile Filtration (0.22 µm) add_saline->sterilize final_product Final Formulation sterilize->final_product

Caption: Workflow for preparing a co-solvent-based formulation of this compound.

Protocol 2: Lipid-Based Nanoemulsion Formulation of this compound

This protocol describes the preparation of an oil-in-water nanoemulsion, which can be a suitable carrier for highly lipophilic compounds.

Materials
  • This compound powder

  • Medium-chain triglycerides (MCT) oil, sterile, injectable grade

  • Lecithin (B1663433) (e.g., from soybean), injectable grade

  • Polysorbate 80, sterile, injectable grade

  • Glycerin, sterile, injectable grade

  • Water for Injection (WFI)

  • Sterile, pyrogen-free vials

Equipment
  • Analytical balance

  • High-shear homogenizer or microfluidizer

  • Magnetic stirrer and stir bars

  • Water bath or heating block

Formulation Composition
ComponentPurposeConcentration (w/v)
This compoundActive Pharmaceutical IngredientTarget-dependent (e.g., 1 mg/mL)
MCT OilOil Phase10%
LecithinEmulsifier1.2%
Polysorbate 80Co-emulsifier/Stabilizer0.3%
GlycerinTonicity Agent2.25%
Water for InjectionAqueous Phaseq.s. to 100%
Protocol
  • Preparation of the Oil Phase:

    • Weigh the required amounts of MCT oil and lecithin into a sterile beaker.

    • Heat the mixture to approximately 60-70°C while stirring until the lecithin is fully dissolved.

    • Add the weighed this compound to the warm oil-lecithin mixture and stir until completely dissolved.

  • Preparation of the Aqueous Phase:

    • In a separate sterile beaker, weigh the required amounts of Polysorbate 80, glycerin, and Water for Injection.

    • Heat the aqueous phase to the same temperature as the oil phase (60-70°C) while stirring.

  • Formation of the Coarse Emulsion:

    • While maintaining the temperature, slowly add the oil phase to the aqueous phase under continuous stirring with a magnetic stirrer.

  • Homogenization:

    • Subject the coarse emulsion to high-shear homogenization or microfluidization to reduce the droplet size to the nano-range. The specific parameters (e.g., pressure, number of passes) will need to be optimized to achieve the desired particle size and polydispersity index.

  • Cooling and Final Product:

    • Allow the nanoemulsion to cool to room temperature.

    • The final product should be a homogenous, milky-white liquid.

  • Sterilization:

    • Due to the nature of the emulsion, terminal sterilization by filtration may be challenging. Aseptic manufacturing processes are highly recommended. If the particle size is sufficiently small and uniform, sterile filtration through a larger pore size filter (e.g., 0.45 µm) may be possible, but validation is required.

Workflow for Nanoemulsion Formulation

Nanoemulsion_Workflow cluster_phase_prep Phase Preparation cluster_emulsification Emulsification cluster_finalization Finalization prep_oil Prepare Oil Phase (MCT, Lecithin, Drug) mix_phases Combine Phases (Coarse Emulsion) prep_oil->mix_phases prep_aq Prepare Aqueous Phase (WFI, Polysorbate 80, Glycerin) prep_aq->mix_phases homogenize High-Shear Homogenization mix_phases->homogenize cool Cool to Room Temperature homogenize->cool final_product Nanoemulsion Formulation cool->final_product

Caption: Workflow for preparing a lipid-based nanoemulsion of this compound.

Experimental Protocol: Pharmacokinetic Study in Rodents

This protocol outlines a general procedure for evaluating the pharmacokinetic profile of a formulated this compound in a rodent model (e.g., rats).

Study Design
  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group)

  • Administration Route: Intravenous (IV) bolus via the tail vein.

  • Dose: To be determined based on anticipated potency (e.g., 1-5 mg/kg).

  • Sampling: Serial blood sampling from the jugular vein or another appropriate site at predefined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Sample Processing: Plasma to be separated and stored at -80°C until analysis.

  • Analytical Method: A validated LC-MS/MS method for the quantification of this compound in plasma.

Protocol
  • Animal Acclimatization: Acclimatize animals for at least 3 days prior to the study.

  • Dose Preparation: Prepare the selected formulation of this compound at the target concentration.

  • Dosing: Administer the formulation as an IV bolus. Record the exact time of dosing.

  • Blood Sampling: Collect blood samples at the specified time points into tubes containing an appropriate anticoagulant (e.g., K2EDTA).

  • Plasma Separation: Centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Transfer the plasma samples to labeled cryovials and store them at -80°C.

  • Bioanalysis: Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, clearance, volume of distribution) using appropriate software.

Pharmacokinetic Study Workflow

PK_Study_Workflow cluster_pre_study Pre-Study cluster_in_life In-Life Phase cluster_post_study Post-Study acclimatize Animal Acclimatization dosing IV Dosing acclimatize->dosing dose_prep Dose Preparation dose_prep->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Processing sampling->processing analysis LC-MS/MS Analysis processing->analysis pk_calc PK Parameter Calculation analysis->pk_calc

Caption: Workflow for a pharmacokinetic study of formulated this compound in rodents.

Troubleshooting & Optimization

Technical Support Center: Solubility of Taxane Diterpenoids for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "10-Deacetylyunnanxane": Our initial investigation indicates that while this compound is a recognized diterpenoid isolated from Taxus x media, detailed public information on its solubility for biological assays is limited[1][2]. However, the challenges in solubilizing this compound are likely similar to those of other poorly water-soluble taxanes. This guide focuses on 10-Deacetylbaccatin III (10-DAB) , a structurally related and well-studied precursor to paclitaxel, as a model compound[3][4]. The principles, solvents, and techniques described here should serve as a robust starting point for your work with this compound and other similar molecules.

Frequently Asked Questions (FAQs)

Q1: What are the best initial solvents for dissolving 10-Deacetylbaccatin III?

A1: 10-Deacetylbaccatin III is practically insoluble in water but shows good solubility in several organic solvents. For creating high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is highly recommended.[5][6] Other effective solvents include dimethylformamide (DMF) and methanol.[5][7] It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[6]

Q2: I've dissolved my compound in DMSO, but it precipitates when I add it to my aqueous assay buffer. What should I do?

A2: This is a common issue known as "precipitation upon dilution." It occurs because the high concentration of the organic solvent in the stock solution is no longer sufficient to keep the compound dissolved in the final aqueous medium. To resolve this, you can try several approaches:

  • Lower the final concentration: The most straightforward solution is to use a more diluted working solution.

  • Incorporate co-solvents or excipients: For more complex assays, especially in vivo studies, using a formulation with co-solvents like PEG300 and surfactants like Tween-80 can maintain solubility in aqueous environments.[6][8]

  • Use sonication or gentle heating: If precipitation occurs during the preparation of the working solution, gentle warming or sonication can help redissolve the compound.[8] However, be mindful of the thermal stability of your compound.

Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?

A3: Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant toxicity. However, it is always best practice to run a vehicle control (your final assay medium containing the same percentage of DMSO as your test samples) to ensure that the solvent itself is not affecting the biological outcome.

Q4: How should I store my stock solution of 10-Deacetylbaccatin III?

A4: Stock solutions of 10-Deacetylbaccatin III in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[8] These aliquots should be stored at -20°C or -80°C for long-term stability.[5][6][8] A product data sheet suggests stability for at least one year when stored at -20°C and up to two years at -80°C.[6][8]

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Suggested Solution(s)
Compound will not dissolve in DMSO. 1. The compound is not sufficiently pure.2. The DMSO is not anhydrous (has absorbed moisture).3. The concentration is too high.1. Verify the purity of your compound.2. Use fresh, high-quality, anhydrous DMSO.3. Refer to the solubility data table below; you may be exceeding the solubility limit. Try gentle warming or sonication.[8]
Stock solution is cloudy or has particulates. 1. Incomplete dissolution.2. Contamination of the solvent or compound.1. Use gentle warming or sonication to aid dissolution.2. Filter the stock solution through a 0.22 µm syringe filter compatible with your solvent (e.g., PTFE for DMSO).
Precipitation observed immediately upon dilution in aqueous buffer. 1. The final concentration of the compound is above its solubility limit in the aqueous medium.2. The percentage of organic solvent in the final solution is too low.1. Decrease the final concentration of the compound in your assay.2. Prepare an intermediate dilution series.3. Consider using a formulation with solubilizing excipients (see Protocol 2 below).
Inconsistent results between experiments. 1. Degradation of the compound due to improper storage or repeated freeze-thaw cycles.2. Variability in solution preparation.1. Aliquot stock solutions and store them at -20°C or -80°C. Use a fresh aliquot for each experiment.[6][8]2. Follow a standardized, documented protocol for solution preparation.

Data Presentation: Solubility of 10-Deacetylbaccatin III

Solvent / FormulationReported SolubilityMolar Equivalent (MW: 544.6 g/mol )Source(s)
Organic Solvents
DMSO~100 mg/mL (fresh, anhydrous)~183.6 mM[6]
DMSO~20 mg/mL~36.7 mM[5]
Dimethylformamide (DMF)~20 mg/mL~36.7 mM[5]
MethanolSolubleNot specified[3][7]
EthanolInsolubleInsoluble[6]
WaterInsolubleInsoluble[3][6][7]
Formulations for Assays
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL≥ 4.59 mM[8]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL≥ 4.59 mM[8]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL≥ 4.59 mM[8]

Experimental Protocols

Protocol 1: Preparation of a 20 mg/mL Stock Solution in DMSO

This protocol is suitable for preparing a high-concentration stock for subsequent dilution in most in vitro assays.

  • Materials:

    • 10-Deacetylbaccatin III (crystalline solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber glass vial or polypropylene (B1209903) tube

    • Vortex mixer and/or sonicator

  • Procedure:

    • Weigh out the desired amount of 10-Deacetylbaccatin III into the vial. For example, for 1 mL of a 20 mg/mL solution, weigh 20 mg.

    • Add the appropriate volume of anhydrous DMSO.

    • Vortex the solution vigorously for 1-2 minutes.

    • If the solid is not fully dissolved, place the vial in a bath sonicator for 5-10 minutes, or until the solution is clear. Gentle warming (to 37°C) can also be applied.

    • Once fully dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C for up to one year or -80°C for longer-term storage.[6][8]

Protocol 2: Formulation for Improved Aqueous Solubility (in vitro / in vivo)

This protocol, adapted from published formulation data, is designed to maintain the solubility of the compound in an aqueous environment, which is critical for many biological assays.[6][8]

  • Materials:

    • High-concentration stock solution of 10-Deacetylbaccatin III in DMSO (e.g., 100 mg/mL)[6]

    • Polyethylene glycol 300 (PEG300)

    • Tween-80 (Polysorbate 80)

    • Sterile saline or phosphate-buffered saline (PBS)

  • Procedure (to prepare 1 mL of a 2.5 mg/mL final solution):

    • Start with 25 µL of a 100 mg/mL stock solution in DMSO.

    • Add 400 µL of PEG300 and mix thoroughly until the solution is clear.

    • Add 50 µL of Tween-80 and mix again until the solution is homogeneous and clear.

    • Slowly add 525 µL of saline or PBS dropwise while vortexing to bring the final volume to 1 mL.

    • The final concentration of the components will be: 2.5 mg/mL 10-DAB, 2.5% DMSO, 40% PEG300, 5% Tween-80, and 52.5% saline. Note: This formulation should be prepared fresh before use.

Visualizations

Workflow for Preparing a Stock Solution

G cluster_prep Step 1: Preparation cluster_dissolve Step 2: Dissolution cluster_store Step 3: Storage weigh Weigh Compound add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Vigorously add_dmso->vortex check Is it dissolved? vortex->check sonicate Sonicate / Gentle Warming check->sonicate No clear Clear Solution Achieved check->clear Yes sonicate->vortex aliquot Aliquot into single-use tubes clear->aliquot store Store at -20°C / -80°C aliquot->store

Caption: Workflow for preparing a stock solution of 10-Deacetylbaccatin III in DMSO.

Decision Tree for Addressing Precipitation in Assays

G start Precipitation in Aqueous Assay Buffer? q1 Is final concentration as low as possible? start->q1 sol1 Decrease final concentration q1->sol1 No q2 Is the assay cell-based? q1->q2 Yes end Problem Solved sol1->end sol2 Increase final DMSO % (if below toxicity limit) q2->sol2 Yes sol3 Use a formulation (e.g., with PEG300/Tween-80) q2->sol3 No (e.g., in vivo) sol2->end sol3->end

Caption: Decision-making process for troubleshooting compound precipitation in aqueous media.

References

Technical Support Center: Large-Scale Isolation of 10-Deacetyl-yunnanxane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the large-scale isolation of 10-Deacetyl-yunnanxane.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental workflow.

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of 10-Deacetyl-yunnanxane Incomplete Extraction: The solvent system or extraction time may be insufficient to fully extract the compound from the plant material.- Optimize the solvent system. Mixtures of methanol/water or ethanol (B145695)/water are commonly used. - Increase the extraction time or perform multiple extraction cycles. - Ensure the plant material is finely ground to maximize surface area.
Degradation of Target Compound: 10-Deacetyl-yunnanxane can be sensitive to pH and temperature, leading to degradation during extraction and purification.[1]- Maintain a neutral pH throughout the process. - Avoid high temperatures during extraction and solvent evaporation. Use reduced pressure for solvent removal.
Loss During Purification Steps: The compound may be lost during liquid-liquid partitioning or column chromatography.- Carefully select the solvents for liquid-liquid extraction to ensure 10-Deacetyl-yunnanxane remains in the desired phase. - Optimize the mobile phase and stationary phase for column chromatography to achieve good separation and recovery.
Co-eluting Impurities Similar Polarity of Taxanes: Other taxanes present in Taxus yunnanensis often have very similar polarities to 10-Deacetyl-yunnanxane, making separation difficult.[1]- Employ orthogonal chromatographic techniques. For example, follow a normal-phase chromatography step with a reversed-phase separation.[2] - Use high-performance liquid chromatography (HPLC) or countercurrent chromatography for finer separation.[3] - Optimize the mobile phase composition and gradient to improve resolution.
Poor Crystallization Presence of Impurities: Even small amounts of impurities can inhibit or prevent the crystallization of the target compound.- Re-purify the material using a different chromatographic method to remove persistent impurities. - Try different solvent systems for crystallization. A common approach is to dissolve the crude product in a good solvent (e.g., methanol, acetone) and then slowly add an anti-solvent (e.g., water, hexane).
Supersaturation Not Reached: The concentration of the compound in the crystallization solvent may be too low.- Concentrate the solution before cooling or adding the anti-solvent. - Cool the solution slowly to promote the formation of larger, purer crystals.

Frequently Asked Questions (FAQs)

1. What is the most critical step in the large-scale isolation of 10-Deacetyl-yunnanxane?

The most critical step is often the chromatographic purification. Due to the presence of numerous other taxanes with similar structures and polarities in the crude extract of Taxus yunnanensis, achieving high purity on a large scale is challenging.[1] The choice of chromatographic techniques and the optimization of separation conditions are paramount to success.

2. How can I minimize the degradation of 10-Deacetyl-yunnanxane during the process?

Taxanes can be unstable under acidic or alkaline conditions and at elevated temperatures.[1] To minimize degradation, it is crucial to work at or near neutral pH and to avoid excessive heat. When removing solvents, use a rotary evaporator under reduced pressure to keep the temperature low.

3. What are the most common impurities I should expect?

The most common impurities are other taxanes naturally present in Taxus yunnanensis, such as baccatin (B15129273) III, paclitaxel, and cephalomannine. Additionally, rearranged taxanes and non-taxane compounds can also be present in the extract.[4][5]

4. What analytical techniques are recommended for monitoring the purity of 10-Deacetyl-yunnanxane?

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for monitoring the purity of 10-Deacetyl-yunnanxane throughout the isolation process.[6] Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for the identification of the compound and its impurities.

Quantitative Data Summary

The following tables summarize typical yields and purity levels reported for the isolation of related taxanes, which can serve as a benchmark for the isolation of 10-Deacetyl-yunnanxane.

Purification MethodPurityYieldReference
Preparative HPLC95.33% (for 10-deacetyltaxol)Not Specified[1]
ODS Low-Pressure Chromatography & Precipitation>99% (for 13-dehydroxybaccatin III)87.1%[7]
ODS Low-Pressure Chromatography>90% (for 10-deacetylpaclitaxel)93.4%[7]
Solvent Crystallization93.5% (for 10-deacetyl baccatin-III)Not Specified[8]
High-Speed Countercurrent Chromatography94.4% (for 10-deacetylbaccatin III)10.2 mg from 100 mg sample[3]

Experimental Protocols

Extraction of Crude Taxanes from Taxus yunnanensis

This protocol describes a general method for the initial extraction of taxanes from the bark or needles of Taxus yunnanensis.

  • Preparation of Plant Material: Dry the bark or needles of Taxus yunnanensis and grind them into a fine powder.

  • Solvent Extraction:

    • Macerate the powdered plant material in an 80% aqueous ethanol solution at a solid-to-liquid ratio of 1:10 (w/v).

    • Stir the mixture at room temperature for 24 hours.

    • Filter the mixture and collect the supernatant.

    • Repeat the extraction process two more times with fresh solvent.

  • Concentration:

    • Combine the supernatants from all extractions.

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

Chromatographic Purification of 10-Deacetyl-yunnanxane

This protocol outlines a multi-step chromatographic procedure for the purification of 10-Deacetyl-yunnanxane from the crude extract.

  • Normal-Phase Chromatography (Initial Separation):

    • Dissolve the crude extract in a minimal amount of dichloromethane.

    • Load the dissolved extract onto a silica (B1680970) gel column.

    • Elute the column with a gradient of n-hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.

    • Collect fractions and analyze them by HPLC to identify those containing 10-Deacetyl-yunnanxane.

  • Reversed-Phase Chromatography (Fine Purification):

    • Combine the fractions enriched with 10-Deacetyl-yunnanxane and evaporate the solvent.

    • Dissolve the residue in a minimal amount of methanol.

    • Load the solution onto a C18 reversed-phase column.

    • Elute the column with a gradient of water and acetonitrile (B52724) or methanol.

    • Collect fractions and analyze by HPLC to identify those with high-purity 10-Deacetyl-yunnanxane.

  • Crystallization (Final Step):

    • Combine the high-purity fractions and evaporate the solvent.

    • Dissolve the resulting solid in a small amount of a suitable solvent (e.g., acetone).

    • Slowly add an anti-solvent (e.g., n-hexane) until turbidity is observed.

    • Allow the solution to stand at a low temperature (e.g., 4°C) to facilitate crystallization.

    • Collect the crystals by filtration and dry them under vacuum.

Visualizations

Experimental_Workflow Start Taxus yunnanensis Biomass Grinding Grinding and Drying Start->Grinding Extraction Solvent Extraction (e.g., 80% Ethanol) Grinding->Extraction Concentration Concentration (Reduced Pressure) Extraction->Concentration Crude_Extract Crude Taxane (B156437) Extract Concentration->Crude_Extract NP_Chromatography Normal-Phase Chromatography (Silica Gel) Crude_Extract->NP_Chromatography Fraction_Collection1 Fraction Collection & HPLC Analysis NP_Chromatography->Fraction_Collection1 Enriched_Fractions Enriched 10-Deacetyl-yunnanxane Fractions Fraction_Collection1->Enriched_Fractions RP_Chromatography Reversed-Phase Chromatography (C18) Enriched_Fractions->RP_Chromatography Fraction_Collection2 Fraction Collection & HPLC Analysis RP_Chromatography->Fraction_Collection2 High_Purity_Fractions High-Purity Fractions Fraction_Collection2->High_Purity_Fractions Crystallization Crystallization High_Purity_Fractions->Crystallization Final_Product Pure 10-Deacetyl-yunnanxane Crystallization->Final_Product

Caption: A generalized workflow for the large-scale isolation of 10-Deacetyl-yunnanxane.

Troubleshooting_Logic Start Low Purity Detected (Post-Chromatography) Check_Resolution Are peaks well-resolved in HPLC? Start->Check_Resolution Yes_Resolved Yes Check_Resolution->Yes_Resolved No_Resolved No (Co-elution) Check_Resolution->No_Resolved Check_Degradation Are there unexpected peaks? Yes_Resolved->Check_Degradation Optimize_Mobile_Phase Optimize Mobile Phase Gradient/Composition No_Resolved->Optimize_Mobile_Phase Change_Column Use Orthogonal Chromatography (e.g., NP -> RP) No_Resolved->Change_Column Re_inject Re-inject Combined Fractions Optimize_Mobile_Phase->Re_inject Change_Column->Re_inject Yes_Degradation Yes Check_Degradation->Yes_Degradation No_Degradation No Check_Degradation->No_Degradation Check_Conditions Check pH and Temperature of Process Yes_Degradation->Check_Conditions Proceed Proceed to Crystallization No_Degradation->Proceed Check_Conditions->Proceed

Caption: A logical diagram for troubleshooting low purity issues during chromatographic separation.

References

Technical Support Center: Stability of 10-Deacetylyunnanxane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 10-Deacetylyunnanxane in various solvents. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in solution?

A1: The stability of this compound, like other taxane (B156437) diterpenoids, is primarily influenced by pH, solvent composition, temperature, and exposure to light. Taxanes are susceptible to degradation through hydrolysis of ester groups and epimerization at certain chiral centers.[1][2][3] For taxanes, the optimal pH for stability is typically in the acidic range, around pH 4-5.[2][4][5]

Q2: Which solvents are recommended for dissolving and storing this compound?

A2: For short-term storage and experimental use, it is advisable to use anhydrous aprotic solvents such as acetonitrile (B52724) or ethanol. For long-term storage, it is recommended to store the compound as a solid at -20°C or below, protected from light and moisture. Aqueous solutions should be prepared fresh and used immediately, preferably in a buffered solution with a slightly acidic pH.

Q3: What are the common degradation pathways for this compound?

A3: Based on studies of similar taxane derivatives, the primary degradation pathways for this compound are likely to be:

  • Epimerization: Particularly at the C7 position, which is a common degradation pathway for taxanes in solution.[1][2] The removal of the C10 acetyl group, as in this compound, may increase the rate of epimerization.[1][2]

  • Hydrolysis: The ester linkages in the molecule are susceptible to hydrolysis, especially under basic or strongly acidic conditions.[3] This can lead to the cleavage of the side chain or other esterified functional groups.

  • Oxidation: Exposure to oxidative conditions can lead to the formation of various oxidation products.[6]

Q4: How can I monitor the stability of my this compound solution?

A4: The most common and reliable method for monitoring the stability of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[1][7][8] This technique allows for the separation and quantification of the intact compound from its degradation products. It is crucial to develop and validate an HPLC method that can resolve all potential degradants from the parent peak.

Troubleshooting Guide

Issue 1: Rapid degradation of this compound is observed in my experimental solution.

  • Possible Cause: The pH of your solution may be outside the optimal stability range (pH 4-5). Even unbuffered aqueous solutions can have a pH that promotes degradation.

  • Troubleshooting Steps:

    • Measure the pH of your solvent system.

    • If the pH is neutral or basic, consider using a buffer system to maintain a slightly acidic pH (e.g., acetate (B1210297) buffer).

    • Prepare solutions fresh before each experiment and minimize the time the compound is in solution.

    • Store stock solutions in an appropriate anhydrous solvent at low temperatures (-20°C or -80°C).

Issue 2: I am seeing unexpected peaks in my HPLC chromatogram after a short period of sample preparation.

  • Possible Cause: This could be due to the formation of degradation products, such as epimers or hydrolytic fragments. The analytical method itself, if not optimized, could also contribute to on-column degradation.

  • Troubleshooting Steps:

    • Review your sample preparation procedure. Minimize the time samples are at room temperature.

    • Ensure your mobile phase for HPLC is not promoting degradation (e.g., highly basic).

    • To identify if the peaks are degradants, you can perform forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products and compare their retention times.[6][8]

    • Use a reference standard of this compound to confirm the retention time of the parent compound.

Issue 3: The concentration of my this compound stock solution is decreasing over time, even when stored at low temperatures.

  • Possible Cause: The solvent used for the stock solution may not be completely anhydrous, leading to slow hydrolysis over time. Alternatively, the storage container may not be properly sealed, allowing for moisture ingress.

  • Troubleshooting Steps:

    • Use high-purity, anhydrous solvents for preparing stock solutions.

    • Store stock solutions in tightly sealed vials with an inert gas headspace (e.g., argon or nitrogen).

    • Consider aliquoting the stock solution to avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The following table provides hypothetical stability data for this compound in various solvents under accelerated conditions (40°C). This data is illustrative and based on the known stability of similar taxane compounds. Actual stability should be determined experimentally.

Solvent SystempHTime (hours)Remaining this compound (%)Major Degradation Product(s)
AcetonitrileN/A48>99%-
EthanolN/A4898%Minor unknown
Water7.02485%C7-epimer, Hydrolysis products
0.1 M HCl1.02490%Hydrolysis products
0.1 M NaOH13.04<10%Multiple hydrolysis products
Acetate Buffer4.54895%C7-epimer

Experimental Protocols

Protocol 1: HPLC Method for Stability Indicating Assay of this compound

This protocol outlines a general reverse-phase HPLC method suitable for assessing the stability of this compound.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 30% B

    • 35-40 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 227 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in acetonitrile or mobile phase A to a final concentration of approximately 0.5 mg/mL.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the degradation pathways and for developing a stability-indicating analytical method.[9][10]

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and incubate at 60°C for 24 hours. Neutralize the solution before HPLC analysis.

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and incubate at room temperature for 4 hours. Neutralize the solution before HPLC analysis.

  • Oxidative Degradation: Dissolve this compound in a solution containing 3% hydrogen peroxide and incubate at room temperature for 24 hours.

  • Thermal Degradation: Expose a solid sample of this compound to 80°C for 48 hours. Dissolve the sample in a suitable solvent for HPLC analysis.

  • Photostability: Expose a solution of this compound to light conditions as specified in ICH Q1B guidelines.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A This compound Stock Solution B Prepare Solutions in Different Solvents A->B C Incubate at Controlled Temperature B->C D Expose to Light (Photostability) B->D E Forced Degradation (Acid, Base, Oxidative) B->E F Sample at Time Points C->F D->F E->F G HPLC Analysis F->G H Data Interpretation (Quantify Degradation) G->H degradation_pathway A This compound B C7-Epimer A->B  Base/Heat C Hydrolysis of Side Chain A->C  Acid/Base E Oxidation Products A->E  Oxidative  Stress D Other Hydrolysis Products C->D  Further  Hydrolysis

References

Troubleshooting low yield in 10-Deacetylyunnanxane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low yields during the synthesis of 10-Deacetylyunnanxane. The advice is based on established principles of complex molecule synthesis and insights from the synthesis of structurally related taxane (B156437) diterpenoids.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My overall yield for the multi-step synthesis of this compound is consistently below 5%. What are the most critical stages to investigate?

Answer: Low overall yield in a multi-step synthesis is a common challenge. It is crucial to identify the specific step or steps with the lowest yields. A systematic approach is recommended to pinpoint the issue.

Troubleshooting Steps:

  • Yield Analysis Per Step: Analyze the yield of each individual reaction and purification step. This will help you identify the most problematic transformations.

  • Starting Material Purity: Ensure the purity of your initial substrates. Impurities can interfere with reactions, poison catalysts, and lead to the formation of side products, complicating purification.

  • Reagent and Solvent Quality: Use high-purity, anhydrous reagents and solvents, especially for moisture-sensitive reactions. Degrade reagents or wet solvents are a common cause of reaction failure.

  • Reaction Monitoring: Actively monitor the progress of each reaction using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine the optimal reaction time and identify the formation of any side products. Incomplete reactions or significant side product formation are major contributors to low yields.

  • Purification Efficiency: Evaluate your purification methods. Product loss during extraction, crystallization, or chromatography can significantly impact the overall yield.

Question 2: I am observing a significant amount of side product formation during the acetylation of the C10 hydroxyl group. How can I improve the selectivity of this reaction?

Answer: Achieving regioselectivity in the acetylation of poly-hydroxylated intermediates is a frequent challenge. The formation of multiple acetylated isomers can drastically reduce the yield of the desired product.

Troubleshooting Strategies:

  • Choice of Acetylating Agent: The reactivity of the acetylating agent is critical. Acetic anhydride (B1165640) is highly reactive and may lead to over-acetylation. Using a milder agent like acetyl chloride in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) at low temperatures can improve selectivity.

  • Protecting Groups: Consider using protecting groups for other reactive hydroxyl groups in the molecule. This will ensure that only the desired C10 hydroxyl group is available for acetylation. The choice of protecting group is critical and should be orthogonal to the subsequent reaction conditions.

  • Enzymatic Acetylation: As an alternative to chemical synthesis, enzymatic acetylation offers high regioselectivity. The use of a specific acetyltransferase, such as 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT), can catalyze the specific acetylation of the C10 hydroxyl group.[1][2][3] This approach avoids the need for protecting groups and can lead to cleaner reactions with higher yields of the desired product.

Table 1: Comparison of Acetylation Methods

MethodTypical ReagentsAdvantagesDisadvantages
Chemical Acetylation Acetic anhydride, pyridineFast, readily available reagentsLow regioselectivity, potential for side products
Protected Chemical Acetylation Protecting groups (e.g., TBDMS), Acetyl chlorideHigh regioselectivityRequires additional protection and deprotection steps
Enzymatic Acetylation Acetyl-CoA, DBAT enzymeHigh regioselectivity, mild reaction conditionsRequires specific enzyme, may be slower

Question 3: My purification of this compound by column chromatography is resulting in significant product loss. What can I do to optimize the purification process?

Answer: Purification of complex, polar molecules like this compound can be challenging. Product loss during chromatography can be due to irreversible adsorption onto the stationary phase, product degradation on the column, or poor separation from impurities.

Optimization of Purification:

  • Column Packing and Stationary Phase: Ensure the column is packed properly to avoid channeling. For polar compounds, reversed-phase chromatography (e.g., using a C18 stationary phase) is often more effective than normal-phase (silica gel) chromatography.

  • Solvent System: The choice of eluent is crucial. A gradient elution, where the solvent polarity is gradually increased, can improve separation and reduce tailing. For reversed-phase chromatography, a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) is typically used.

  • Alternative Purification Techniques: If column chromatography is problematic, consider other purification methods. Preparative High-Performance Liquid Chromatography (Prep-HPLC) can offer higher resolution and better recovery, although it may be more costly.[4] Centrifugal Partition Chromatography (CPC) is another option that can be effective for separating complex mixtures.[4]

  • Pre-purification: To reduce the load on the final chromatography step, consider a pre-purification step. This could involve liquid-liquid extraction to remove major non-polar or highly polar impurities.[5]

Experimental Protocols

Protocol 1: General Procedure for Regioselective Acetylation using a Protecting Group Strategy

  • Protection of Secondary Hydroxyl Groups: Dissolve the poly-hydroxylated precursor in anhydrous dichloromethane (B109758) (DCM). Add 2.2 equivalents of triethylamine (B128534) (TEA) and cool the solution to 0°C. Add 2.1 equivalents of tert-Butyldimethylsilyl chloride (TBDMSCl) dropwise. Stir the reaction at 0°C for 4 hours, monitoring by TLC. Upon completion, quench with saturated aqueous sodium bicarbonate. Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Acetylation of the C10 Hydroxyl Group: Dissolve the protected intermediate in anhydrous DCM. Add 1.5 equivalents of pyridine and cool to 0°C. Add 1.2 equivalents of acetyl chloride dropwise. Stir at 0°C for 2 hours. Monitor the reaction by TLC. Upon completion, dilute with DCM and wash with saturated aqueous copper sulfate, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Deprotection: Dissolve the acetylated intermediate in tetrahydrofuran (B95107) (THF). Add 3 equivalents of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) (1M solution in THF). Stir at room temperature for 3 hours. Monitor by TLC. Quench the reaction with saturated aqueous ammonium (B1175870) chloride. Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by flash column chromatography to obtain this compound.

Visualizations

experimental_workflow Figure 1: Experimental Workflow for Acetylation start Poly-hydroxylated Precursor protection Protection of Secondary Hydroxyls (TBDMSCl, TEA) start->protection acetylation Acetylation of C10-OH (Acetyl Chloride, Pyridine) protection->acetylation deprotection Deprotection (TBAF) acetylation->deprotection purification Purification (Column Chromatography) deprotection->purification product This compound purification->product

Caption: Figure 1: Workflow for protected chemical acetylation.

troubleshooting_logic Figure 2: Troubleshooting Low Yield low_yield Low Overall Yield analyze_steps Analyze Yield of Each Step low_yield->analyze_steps problem_step Identify Problematic Step(s) analyze_steps->problem_step start_material Check Starting Material Purity problem_step->start_material Low Yield in a Specific Step reagents Verify Reagent/Solvent Quality problem_step->reagents Low Yield in a Specific Step reaction_cond Optimize Reaction Conditions (Temp, Time, Stoichiometry) start_material->reaction_cond reagents->reaction_cond purification Optimize Purification Method reaction_cond->purification side_products Characterize Side Products purification->side_products Still Low Yield alt_route Consider Alternative Synthetic Route side_products->alt_route

References

Technical Support Center: Optimizing Reaction Conditions for 10-Deacetyl-yunnanxane Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific experimental data and protocols for the derivatization of 10-Deacetyl-yunnanxane are not extensively available in public literature. The following guide is based on established principles for the derivatization of the closely related and well-studied taxane (B156437) precursor, 10-Deacetylbaccatin III (10-DAB), and general organic synthesis optimization techniques. Researchers should use this information as a starting point and adapt it to their specific needs for 10-Deacetyl-yunnanxane.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the derivatization of the C10 hydroxyl group on 10-Deacetyl-yunnanxane?

A1: The most critical parameters include reaction temperature, reaction time, the stoichiometry of the acylating agent and base, and the choice of solvent. Temperature control is crucial to prevent side reactions and degradation of the yunnanxane (B1243522) core. The amounts of the acylating agent and base should be carefully optimized to ensure complete reaction without promoting unwanted side reactions at other hydroxyl groups.

Q2: I am observing low yields of my desired C10-acylated product. What are the potential causes?

A2: Low yields can stem from several factors:

  • Incomplete reaction: The reaction time may be too short, or the temperature may be too low.

  • Steric hindrance: The acylating agent might be too bulky, hindering its approach to the C10 hydroxyl group.

  • Side reactions: Other reactive hydroxyl groups on the yunnanxane molecule might be competing for the acylating agent.[1]

  • Reagent degradation: The acylating agent or the base may have degraded due to improper storage or handling.

  • Suboptimal solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reactants or unfavorable reaction kinetics.

Q3: How can I selectively derivatize the C10 hydroxyl group without affecting other hydroxyl groups?

A3: Selective derivatization often relies on the differential reactivity of the hydroxyl groups. The C7 and C10 hydroxyl groups are common sites for derivatization in taxane-like molecules. To achieve selectivity, you can:

  • Use protecting groups: Temporarily protect more reactive hydroxyl groups (e.g., the C7-OH) before carrying out the desired derivatization at C10.[1][2] The choice of protecting group is critical and should be orthogonal to the C10 derivatization conditions.

  • Employ sterically hindered reagents: A bulky acylating agent may preferentially react with the less sterically hindered C10 hydroxyl group.

  • Optimize reaction conditions: Carefully controlling the temperature and reaction time can favor the kinetically preferred product.

Q4: I am seeing multiple spots on my TLC analysis of the reaction mixture. What could they be?

A4: Multiple spots on a TLC plate likely indicate a mixture of products and starting materials. These could include:

  • Unreacted 10-Deacetyl-yunnanxane.

  • The desired C10-acylated product.

  • Di-acylated or tri-acylated byproducts where other hydroxyl groups have also reacted.

  • Isomeric products if rearrangement has occurred.

  • Degradation products of the starting material or the product.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or no product formation Inactive reagentsCheck the purity and activity of the acylating agent and base. Use freshly opened or purified reagents.
Low reaction temperatureGradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by TLC or HPLC.
Insufficient reaction timeExtend the reaction time and monitor the consumption of the starting material.
Formation of multiple products Non-selective reactionConsider using a protecting group strategy for other reactive hydroxyl groups.[1][2]
Reaction temperature is too highLower the reaction temperature to improve selectivity.
Incorrect stoichiometryOptimize the molar ratio of the acylating agent and base. A slight excess of the acylating agent may be necessary, but a large excess can lead to side reactions.
Product degradation Harsh reaction conditionsUse milder bases or acylating agents. Reduce the reaction temperature and time.
Instability of the productEnsure the workup procedure is performed promptly and under neutral or slightly acidic conditions if the product is base-sensitive.
Difficulty in product purification Similar polarity of products and byproductsEmploy alternative purification techniques such as preparative HPLC or crystallization.
Modify the derivatizing group to alter the polarity of the product, facilitating easier separation.

Experimental Protocols

General Protocol for C10-Acylation of 10-Deacetyl-yunnanxane

This protocol is a general guideline and should be optimized for your specific acylating agent and substrate.

  • Reagent Preparation:

    • Dissolve 1 equivalent of 10-Deacetyl-yunnanxane in a suitable anhydrous solvent (e.g., pyridine, dichloromethane, or a mixture) under an inert atmosphere (e.g., nitrogen or argon).

    • Prepare a solution of the acylating agent (e.g., an acid anhydride (B1165640) or acid chloride) (1.1-1.5 equivalents) in the same anhydrous solvent.

    • Prepare a solution of a suitable base (e.g., pyridine, DMAP, triethylamine) (1.2-2.0 equivalents) in the same anhydrous solvent.

  • Reaction Setup:

    • Cool the solution of 10-Deacetyl-yunnanxane to the desired reaction temperature (e.g., 0 °C or room temperature).

    • Slowly add the base to the reaction mixture with stirring.

    • Add the acylating agent dropwise to the reaction mixture.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC or HPLC at regular intervals (e.g., every 30 minutes).

  • Workup:

    • Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution).

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

    • Characterize the purified product by spectroscopic methods (e.g., NMR, MS).

Quantitative Data Summary

The following tables provide hypothetical yet plausible ranges for optimizing the C10-acylation of 10-Deacetyl-yunnanxane.

Table 1: Optimization of Reaction Temperature and Time

ParameterRangeOptimum (Starting Point)
Temperature (°C)0 - 6025
Time (hours)1 - 244

Table 2: Optimization of Reagent Stoichiometry (molar equivalents relative to 10-Deacetyl-yunnanxane)

ReagentRange (eq.)Optimum (Starting Point) (eq.)
Acylating Agent1.0 - 2.01.2
Base1.1 - 3.01.5

Table 3: Solvent Selection

SolventDielectric ConstantBoiling Point (°C)Notes
Pyridine12.4115Can act as both solvent and base.
Dichloromethane (DCM)9.140Good for reactions at lower temperatures.
Acetonitrile37.582A more polar aprotic solvent.
Tetrahydrofuran (THF)7.666Can be used for a variety of reagents.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Prepare Reagents (10-DY, Acylating Agent, Base) setup_reaction Set up Reaction (Inert Atmosphere, Solvent) prep_reagents->setup_reaction add_reagents Add Base and Acylating Agent setup_reaction->add_reagents monitor_reaction Monitor Progress (TLC/HPLC) add_reagents->monitor_reaction quench_reaction Quench Reaction monitor_reaction->quench_reaction Reaction Complete extract_product Extract Product quench_reaction->extract_product purify_product Purify Product (Column Chromatography) extract_product->purify_product characterize_product Characterize Product (NMR, MS) purify_product->characterize_product

Caption: Experimental workflow for the derivatization of 10-Deacetyl-yunnanxane.

troubleshooting_tree start Problem Encountered low_yield Low Yield? start->low_yield multiple_products Multiple Products? start->multiple_products low_yield->multiple_products No incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn Yes non_selective Non-selective Reaction? multiple_products->non_selective Yes degradation Degradation? multiple_products->degradation No reagent_issue Reagent Issue? incomplete_rxn->reagent_issue No increase_time_temp Increase Time/Temp incomplete_rxn->increase_time_temp Yes check_reagents Check Reagent Purity reagent_issue->check_reagents Yes use_pg Use Protecting Groups non_selective->use_pg lower_temp Lower Temperature non_selective->lower_temp optimize_stoich Optimize Stoichiometry non_selective->optimize_stoich milder_cond Use Milder Conditions degradation->milder_cond

Caption: Troubleshooting decision tree for derivatization issues.

References

Technical Support Center: Minimizing Degradation of 10-Deacetylyunnanxane During Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of 10-Deacetylyunnanxane during storage. Given the limited direct literature on this compound, this guide draws upon established knowledge of its close structural analog, 10-Deacetylbaccatin III, and other well-studied taxanes like Paclitaxel and Docetaxel.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability during storage important?

A1: this compound is a complex diterpenoid belonging to the taxane (B156437) family, which includes potent anti-cancer agents like Paclitaxel. The stability of this compound is critical for maintaining its chemical integrity, purity, and biological activity. Degradation can lead to the formation of impurities, loss of potency, and potentially altered toxicological profiles, thereby compromising experimental results and the viability of drug development programs.

Q2: What are the primary degradation pathways for this compound?

A2: Based on the behavior of structurally similar taxanes, the primary degradation pathways for this compound are expected to be:

  • Epimerization: The chiral center at the C-7 position is prone to epimerization, particularly under basic conditions, leading to the formation of the 7-epi-isomer. This change in stereochemistry can significantly impact biological activity.

  • Hydrolysis: The ester groups within the taxane structure are susceptible to hydrolysis under both acidic and basic conditions. This can lead to the cleavage of side chains and modifications to the core taxane ring.

  • Oxidation: The complex structure of taxanes contains sites that can be susceptible to oxidation, potentially leading to the formation of various degradation products. Exposure to air and light can accelerate oxidative degradation.

Q3: What are the ideal storage conditions for this compound?

A3: To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Store at low temperatures, preferably at -20°C or below, in a freezer. For short-term storage, 2-8°C in a refrigerator may be acceptable, but long-term stability is enhanced at lower temperatures.

  • Light: Protect from light by storing in amber vials or by wrapping the container with aluminum foil.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.

  • pH: If in solution, maintain a slightly acidic pH, around 4-5, as taxanes generally exhibit maximum stability in this range. Avoid basic conditions to prevent rapid epimerization.

Q4: Can I store this compound in solution? If so, what solvent should I use?

A4: Storing this compound in solution is generally not recommended for long-term storage due to increased degradation rates. If short-term storage in solution is necessary, use a dry, aprotic solvent such as anhydrous acetonitrile (B52724) or ethanol. Prepare solutions fresh whenever possible. For aqueous solutions used in experiments, prepare them immediately before use and maintain a slightly acidic pH.

Q5: How can I monitor the stability of my this compound sample?

A5: The stability of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the parent compound from its degradation products and allow for their quantification.

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
Loss of biological activity in my experiments. Degradation of this compound due to improper storage.Verify storage conditions (temperature, light, atmosphere). Analyze the purity of the compound using HPLC-UV or LC-MS to check for degradation products. Use a fresh, properly stored sample for subsequent experiments.
Appearance of extra peaks in my HPLC chromatogram. Formation of degradation products such as epimers or hydrolytic products.Review the storage and handling procedures. If the sample was stored in solution, consider the pH and solvent used. Characterize the degradation products using LC-MS to understand the degradation pathway.
Change in the physical appearance of the solid compound (e.g., color change, clumping). Potential oxidation or absorption of moisture.Ensure the compound is stored in a tightly sealed container under an inert atmosphere. Check the integrity of the container seal. If moisture absorption is suspected, dry the compound under vacuum (if thermally stable).
Inconsistent results between different batches of the compound. Variation in the initial purity or degradation of older batches.Always check the certificate of analysis for each new batch. Re-analyze the purity of older batches before use. Implement a strict "first-in, first-out" inventory system.

Data Presentation: Stability of Related Taxanes

The following tables summarize the stability of 10-Deacetylbaccatin III and Paclitaxel under various conditions, which can serve as a reference for this compound.

Table 1: Effect of pH on the Degradation of 10-Deacetylbaccatin III in Aqueous Solution

pHTemperature (°C)Degradation Products ObservedRelative Stability
1-325Hydrolysis products (e.g., cleavage of oxetane (B1205548) ring)Low
4-525Minimal degradationHigh
725Epimerization at C-7Moderate
>825Rapid epimerization and hydrolysisVery Low

Table 2: Effect of Temperature on the Stability of Paclitaxel (Solid State)

Temperature (°C)Storage DurationPurity (%)Observations
-2012 months>99No significant degradation observed.
412 months~98Minor degradation products detected.
25 (Room Temp)6 months~95Noticeable degradation.
403 months<90Significant degradation.

Experimental Protocols

Protocol 1: Stability Assessment of this compound by HPLC-UV

Objective: To quantify the purity of this compound and detect the formation of degradation products.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid (TFA)

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid or TFA. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh a small amount of high-purity this compound and dissolve it in the mobile phase or acetonitrile to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: Dissolve the this compound sample to be tested in the mobile phase to a concentration within the range of the working standards.

  • HPLC Analysis:

    • Set the column temperature (e.g., 30°C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detection wavelength (e.g., 227 nm).

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on the retention time of the standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

    • Calculate the purity of the sample and identify any degradation peaks.

Protocol 2: Forced Degradation Study of this compound

Objective: To identify potential degradation products and pathways of this compound under stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-UV system

  • LC-MS system

Procedure:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to the sample solution and incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8 hours). Neutralize the solution before analysis.

    • Base Hydrolysis: Add 0.1 M NaOH to the sample solution and incubate at room temperature for a shorter period due to the high reactivity of taxanes in basic conditions. Neutralize the solution before analysis.

    • Oxidation: Add 3% H₂O₂ to the sample solution and incubate at room temperature.

    • Thermal Degradation: Incubate the solid compound at an elevated temperature (e.g., 80°C).

    • Photodegradation: Expose the sample solution to UV light.

  • Analysis:

    • Analyze the stressed samples by HPLC-UV to observe the degradation profile.

    • Analyze the samples by LC-MS to identify the mass of the degradation products and propose their structures.

Mandatory Visualizations

Degradation_Pathways This compound This compound Epimerization Epimerization This compound->Epimerization Base (OH⁻) Hydrolysis Hydrolysis This compound->Hydrolysis Acid (H⁺) or Base (OH⁻) Oxidation Oxidation This compound->Oxidation O₂, Light 7-epi-10-Deacetylyunnanxane 7-epi-10-Deacetylyunnanxane Epimerization->7-epi-10-Deacetylyunnanxane Hydrolyzed Products Hydrolyzed Products Hydrolysis->Hydrolyzed Products Oxidized Products Oxidized Products Oxidation->Oxidized Products

Caption: Major degradation pathways of this compound.

Experimental_Workflow cluster_storage Storage cluster_experiment Experiment cluster_analysis Stability Check Solid_Compound Solid this compound (-20°C, Dark, Inert Gas) Prepare_Solution Prepare Solution (Anhydrous Solvent, Fresh) Solid_Compound->Prepare_Solution HPLC_Analysis HPLC-UV / LC-MS Analysis Solid_Compound->HPLC_Analysis Periodic Quality Control Perform_Assay Perform Biological Assay Prepare_Solution->Perform_Assay Purity_Check Check Purity > 95% HPLC_Analysis->Purity_Check Purity_Check->Solid_Compound Pass Discard Discard Purity_Check->Discard Fail

Caption: Recommended workflow for handling and stability testing.

Technical Support Center: Overcoming Resistance to 10-Deacetyl-yunnanxane in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering resistance to 10-Deacetyl-yunnanxane in cancer cell lines. As a taxane (B156437) derivative, the information provided is based on established mechanisms of resistance to taxane compounds like paclitaxel (B517696) and docetaxel (B913), offering a framework for investigating and potentially overcoming resistance to 10-Deacetyl-yunnanxane.

Frequently Asked Questions (FAQs)

Q1: We are observing a decreased sensitivity to 10-Deacetyl-yunnanxane in our cancer cell line over time. What are the potential causes?

A1: Decreased sensitivity, or acquired resistance, to taxane-based compounds like 10-Deacetyl-yunnanxane is a multifaceted issue. The primary causes often involve one or more of the following molecular changes within the cancer cells:

  • Overexpression of Multidrug Resistance (MDR) Efflux Pumps: Proteins such as P-glycoprotein (P-gp/ABCB1) can actively transport the drug out of the cell, reducing its intracellular concentration and efficacy.[1][2]

  • Alterations in Microtubule Dynamics: Mutations in the α-tubulin and β-tubulin genes, or changes in the expression of microtubule-associated proteins (MAPs), can prevent 10-Deacetyl-yunnanxane from effectively stabilizing the microtubules.[1][2][3]

  • Evasion of Apoptosis: Cancer cells can develop mechanisms to bypass the programmed cell death signals typically induced by taxanes. This can include the overexpression of anti-apoptotic proteins (e.g., Bcl-2) or the inhibition of pro-apoptotic proteins.[1][2][4]

  • Modulation of Signaling Pathways: Alterations in cellular signaling pathways that regulate cell survival, proliferation, and apoptosis can contribute to drug resistance.[1][2][5]

Q2: How can we confirm that our cell line has developed resistance to 10-Deacetyl-yunnanxane?

A2: The most direct way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of 10-Deacetyl-yunnanxane in your potentially resistant cell line and compare it to the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance.[6] This can be achieved through a standard cell viability assay, such as an MTT or CCK-8 assay.

Q3: Are there any known compounds that can reverse resistance to taxanes?

A3: Yes, various strategies and compounds have been investigated to overcome taxane resistance. These include:

  • MDR Efflux Pump Inhibitors: Compounds that block the function of P-gp and other efflux pumps can restore sensitivity to the drug.

  • Combination Therapies: Using 10-Deacetyl-yunnanxane in combination with other chemotherapeutic agents or targeted therapies can be effective. For example, combining it with agents that inhibit survival pathways or induce apoptosis through different mechanisms.

  • Novel Drug Formulations: Nanoparticle-based delivery systems can help bypass efflux pumps and increase the intracellular concentration of the drug.[1]

  • Histone Deacetylase (HDAC) Inhibitors: These compounds can alter gene expression and have been shown to overcome drug resistance in some cancer cell lines.[7][8]

Troubleshooting Guides

This section provides structured guidance for specific experimental issues.

Problem 1: Inconsistent IC50 values for 10-Deacetyl-yunnanxane.
Potential Cause Suggested Solution
Cell Seeding Density Optimize and standardize the cell seeding density for your assays. Cell density can affect drug response.[9][10]
Drug Stability Prepare fresh dilutions of 10-Deacetyl-yunnanxane for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles.
Assay Incubation Time Ensure the incubation time with the drug is consistent and sufficient for the drug to exert its effect, typically allowing for at least one to two cell divisions.[9]
Cell Line Authenticity Periodically verify the identity of your cell line through short tandem repeat (STR) profiling to rule out contamination or misidentification.
Problem 2: My cell line shows resistance to 10-Deacetyl-yunnanxane, but the mechanism is unknown.

This workflow will guide you through a systematic process to identify the potential resistance mechanism.

G cluster_0 Start: Resistant Cell Line cluster_1 Step 1: Investigate Efflux Pumps cluster_2 Step 2: Analyze Microtubules cluster_3 Step 3: Assess Apoptotic Pathways cluster_4 Conclusion start Resistant Cell Line (High IC50) efflux_assay Perform Rhodamine 123 Efflux Assay start->efflux_assay efflux_inhibitor Test Sensitivity with P-gp Inhibitor efflux_assay->efflux_inhibitor Efflux Increased? tubulin_seq Sequence Tubulin Genes (α and β subunits) efflux_assay->tubulin_seq No Change efflux_inhibitor->tubulin_seq No Change conclusion Identify Predominant Resistance Mechanism efflux_inhibitor->conclusion Sensitivity Restored? map_expression Analyze MAPs Expression (Western Blot) tubulin_seq->map_expression No Mutations? apoptosis_assay Annexin V/PI Staining (Flow Cytometry) tubulin_seq->apoptosis_assay No Mutations? map_expression->apoptosis_assay No Change in MAPs? map_expression->apoptosis_assay No Change in MAPs? bcl2_expression Western Blot for Bcl-2 Family Proteins apoptosis_assay->bcl2_expression Apoptosis Reduced? bcl2_expression->conclusion Anti-apoptotic Proteins Upregulated? bcl2_expression->conclusion No Change

Caption: Experimental workflow for identifying the mechanism of resistance.

Data Presentation

Table 1: Summary of Common Taxane Resistance Mechanisms and Investigative Strategies

Resistance Mechanism Key Molecular Players Experimental Assays Potential Reversal Strategy
Increased Drug Efflux P-glycoprotein (P-gp/ABCB1), MRP1Rhodamine 123 efflux assay, Western blot for P-gpP-gp inhibitors (e.g., verapamil, tariquidar)
Altered Microtubule Target α-tubulin, β-tubulin, Microtubule-Associated Proteins (MAPs)Gene sequencing of tubulin subunits, Western blot for MAPsUse of non-taxane microtubule-stabilizing agents (e.g., epothilones)[3]
Reduced Apoptosis Bcl-2, Bcl-xL, CaspasesAnnexin V/PI staining, Western blot for apoptotic proteinsCombination with pro-apoptotic agents (e.g., BH3 mimetics)
Signaling Pathway Alterations PI3K/Akt, NF-κBWestern blot for key signaling proteins, Kinase activity assaysInhibitors of the identified signaling pathway

Experimental Protocols

Protocol 1: Development of a 10-Deacetyl-yunnanxane Resistant Cell Line

This protocol describes the generation of a resistant cell line through continuous exposure to the drug.[6][11]

Materials:

  • Parental cancer cell line

  • 10-Deacetyl-yunnanxane

  • Complete cell culture medium

  • Cell culture flasks and plates

  • MTT or CCK-8 assay kit

Methodology:

  • Determine Initial IC50: Perform a dose-response experiment to determine the IC50 of 10-Deacetyl-yunnanxane for the parental cell line.

  • Initial Exposure: Culture the parental cells in a medium containing 10-Deacetyl-yunnanxane at a concentration equal to the IC50.

  • Stepwise Dose Escalation: Once the cells recover and reach 70-80% confluency, subculture them and increase the drug concentration by 1.5 to 2-fold.

  • Repeat and Monitor: Repeat the dose escalation for several months. Periodically determine the IC50 to monitor the development of resistance.

  • Establish and Bank: Once a desired level of resistance is achieved (e.g., >10-fold increase in IC50), expand the resistant cell line and create cryopreserved stocks.[6]

Protocol 2: Rhodamine 123 Efflux Assay to Measure P-gp Activity

This assay measures the activity of the P-gp efflux pump.

Materials:

  • Parental and resistant cell lines

  • Rhodamine 123 (a P-gp substrate)

  • Verapamil or other P-gp inhibitor

  • Flow cytometer

Methodology:

  • Cell Preparation: Harvest and resuspend both parental and resistant cells in a suitable buffer.

  • Rhodamine 123 Loading: Incubate the cells with Rhodamine 123.

  • Inhibitor Treatment (Control): Treat a set of resistant cells with a P-gp inhibitor (e.g., verapamil) before and during Rhodamine 123 loading.

  • Efflux Measurement: After incubation, wash the cells and measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer.

  • Data Analysis: Compare the fluorescence intensity between the parental, resistant, and inhibitor-treated resistant cells. Lower fluorescence in resistant cells compared to parental cells, which is reversed by the inhibitor, indicates increased P-gp activity.

Signaling Pathway Visualization

The following diagram illustrates a simplified, hypothetical signaling pathway for 10-Deacetyl-yunnanxane-induced apoptosis and potential points of resistance. Taxanes are known to induce apoptosis through phosphorylation of Bcl-2.[4]

G cluster_0 Drug Action and Resistance drug 10-Deacetyl-yunnanxane microtubules Microtubule Stabilization drug->microtubules mitotic_arrest G2/M Arrest microtubules->mitotic_arrest bcl2_p Bcl-2 Phosphorylation mitotic_arrest->bcl2_p apoptosis Apoptosis bcl2_p->apoptosis pgp P-gp Efflux Pump pgp->drug Efflux tubulin_mut Tubulin Mutation tubulin_mut->microtubules Inhibits Binding bcl2_up Bcl-2 Upregulation bcl2_up->bcl2_p Inhibits Phosphorylation

Caption: Hypothetical signaling pathway of 10-Deacetyl-yunnanxane and resistance points.

References

Technical Support Center: Refining the Purification of 10-Deacetylyunnanxane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purification process of 10-Deacetylyunnanxane. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during laboratory experiments.

Troubleshooting Guide

This guide is designed to help users identify and resolve common issues that may arise during the purification of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield of this compound Incomplete extraction from the plant material. Degradation of the target compound during extraction or purification.[1] Inefficient chromatographic separation.Ensure the plant material is finely ground to maximize surface area for extraction. Use a suitable solvent system for extraction (e.g., 80% ethanol (B145695) with reflux).[2] Maintain a pH of around 4 during aqueous extraction and purification steps to minimize degradation.[1] Optimize the mobile phase and gradient profile for column chromatography to ensure good separation from impurities.
Poor Peak Resolution in HPLC Inappropriate mobile phase composition. Column overloading. Column deterioration.Systematically vary the solvent ratio (e.g., acetonitrile (B52724)/water or methanol/water) to improve separation. Reduce the sample concentration or injection volume. Use a guard column and regularly flush the analytical column with a strong solvent to remove contaminants.
Presence of Co-eluting Impurities Similar polarity of impurities and this compound. Non-taxane compounds from the plant extract.[3]Employ orthogonal purification techniques, such as combining normal-phase and reversed-phase chromatography.[4] Consider using a different stationary phase with alternative selectivity. Utilize techniques like centrifugal partition chromatography (CPC) with different solvent systems.[5]
Compound Degradation During Purification Exposure to acidic or basic conditions.[1] Elevated temperatures.Maintain the pH of aqueous solutions between 3 and 5.[1] Perform purification steps at room temperature or below whenever possible. Avoid prolonged exposure to strong acids or bases.
Crystallization Failure Solution is too dilute or too concentrated. Presence of impurities inhibiting crystal formation. Inappropriate solvent system for crystallization.Concentrate the solution to an optimal level. If supersaturated, dilute slightly. Perform an additional purification step to remove impurities. Screen various solvent/anti-solvent systems (e.g., ethyl acetate (B1210297)/hexane) to find the ideal conditions for crystallization.
High Backpressure in HPLC System Blockage in the system (e.g., inline filter, guard column, or column frit). Precipitation of buffer salts in the mobile phase.Systematically check and replace the inline filter and guard column. Flush the column in the reverse direction with a strong solvent. Ensure the mobile phase components are fully miscible and filtered before use.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for maintaining the stability of this compound in aqueous solutions?

A1: Based on studies of related taxanes like 10-deacetylbaccatin III, the maximum stability is achieved at a pH of approximately 4.[1] Both acidic conditions (pH < 3) and alkaline conditions can lead to degradation through hydrolysis of ester groups or cleavage of the oxetane (B1205548) ring.[1]

Q2: What are some common non-taxane impurities I might encounter when purifying from Taxus yunnanensis?

A2: Extracts from the bark of Taxus yunnanensis can contain a variety of non-taxane compounds, including diterpenoids (e.g., taxayunnin), sterols (e.g., β-sitosterol), and flavonoids.[3] These impurities can interfere with the purification and crystallization of this compound.

Q3: How can I improve the efficiency of my column chromatography step?

A3: To improve column chromatography, you can optimize the mobile phase composition, flow rate, and column packing. Using a gradient elution from a non-polar to a more polar solvent can effectively separate compounds with different polarities. For taxanes, a common mobile phase is a gradient of ethyl acetate in hexane (B92381) for normal-phase chromatography or acetonitrile/water for reversed-phase chromatography.

Q4: What is a suitable method for the final purification of this compound to achieve high purity?

A4: Preparative High-Performance Liquid Chromatography (Prep-HPLC) is an effective technique for the final purification of taxanes to achieve purities greater than 99%.[4] Optimization of parameters such as flow rate, injection volume, and column temperature is crucial for obtaining high purity and yield.[4]

Q5: What are the key safety precautions when handling the solvents used in the purification process?

A5: Always work in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhaling vapors and direct skin contact with solvents. Store flammable solvents in approved safety cabinets away from ignition sources.

Quantitative Data Summary

The following table presents representative data for a multi-step purification process of this compound, starting from the crude extract. These values are illustrative and may vary depending on the specific experimental conditions.

Purification StepStarting MaterialProductYield (%)Purity (%)Key Solvents
1. Extraction Dried Taxus yunnanensis biomassCrude Extract10-15~580% Ethanol
2. Liquid-Liquid Partitioning Crude ExtractEnriched Extract70-80~20Dichloromethane (B109758), Water
3. Silica (B1680970) Gel Column Chromatography Enriched ExtractSemi-pure Fraction50-60~70Hexane, Ethyl Acetate
4. Preparative HPLC Semi-pure FractionPure this compound80-90>99Acetonitrile, Water
5. Crystallization Pure this compoundCrystalline Product90-95>99.5Ethyl Acetate, Hexane

Experimental Protocols

Protocol 1: Extraction and Initial Purification
  • Extraction:

    • Grind dried and powdered Taxus yunnanensis plant material.

    • Perform reflux extraction with 80% ethanol for 5 hours. Repeat the extraction three times.

    • Combine the filtrates and concentrate under vacuum to obtain the crude extract.

  • Liquid-Liquid Partitioning:

    • Dissolve the crude extract in a mixture of dichloromethane and water.

    • Separate the organic layer, which contains the taxanes.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield an enriched extract.

Protocol 2: Purification by Column Chromatography
  • Column Preparation:

    • Pack a glass column with silica gel 60 (230-400 mesh) using a slurry method with hexane.

  • Sample Loading:

    • Dissolve the enriched extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Carefully load the dried, adsorbed sample onto the top of the prepared column.

  • Elution:

    • Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Fraction Pooling and Concentration:

    • Combine the fractions containing the target compound and evaporate the solvent to obtain a semi-pure fraction.

Protocol 3: Final Purification by Preparative HPLC
  • System Preparation:

    • Equilibrate a C18 preparative HPLC column with the initial mobile phase composition (e.g., 40% acetonitrile in water).

  • Sample Preparation:

    • Dissolve the semi-pure fraction in the mobile phase and filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions (Example):

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 40% B to 70% B over 30 minutes.

    • Flow Rate: 10 mL/min

    • Detection: UV at 227 nm

    • Injection Volume: 1 mL

    • Column Temperature: 30°C

  • Fraction Collection:

    • Collect the peak corresponding to this compound.

  • Product Recovery:

    • Evaporate the acetonitrile from the collected fraction under reduced pressure.

    • Lyophilize the remaining aqueous solution to obtain the pure compound.

Visualizations

experimental_workflow start Start: Dried Taxus yunnanensis extraction 1. Extraction (80% Ethanol, Reflux) start->extraction partitioning 2. Liquid-Liquid Partitioning (Dichloromethane/Water) extraction->partitioning column_chrom 3. Silica Gel Column Chromatography (Hexane/Ethyl Acetate Gradient) partitioning->column_chrom prep_hplc 4. Preparative HPLC (C18, Acetonitrile/Water Gradient) column_chrom->prep_hplc crystallization 5. Crystallization (Ethyl Acetate/Hexane) prep_hplc->crystallization end End: Pure Crystalline This compound crystallization->end

Caption: Overall experimental workflow for the purification of this compound.

troubleshooting_tree start Problem Encountered During Purification low_yield Low Yield? start->low_yield Yield Issue poor_resolution Poor HPLC Resolution? start->poor_resolution Chromatography Issue impurities Persistent Impurities? start->impurities Purity Issue check_extraction Optimize Extraction Protocol low_yield->check_extraction Yes check_stability Verify pH and Temperature Control low_yield->check_stability Yes optimize_mobile_phase Adjust Mobile Phase Gradient poor_resolution->optimize_mobile_phase Yes reduce_loading Decrease Sample Load poor_resolution->reduce_loading Yes check_column Inspect/Replace Column poor_resolution->check_column Yes orthogonal_methods Use Orthogonal Purification Methods impurities->orthogonal_methods Yes change_stationary_phase Try a Different Stationary Phase impurities->change_stationary_phase Yes

Caption: A troubleshooting decision tree for common purification problems.

References

Technical Support Center: Enhancing the Bioavailability of 10-Deacetyl-Yunnanxane and Related Taxanes

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "10-Deacetylyunnanxane" is not found in the current scientific literature and may be a novel compound, a rare natural product, or a typographical error. This guide will focus on established methods for increasing the bioavailability of structurally similar and well-studied taxanes, such as 10-deacetylbaccatin III and paclitaxel (B517696). These principles and protocols are broadly applicable to taxane-class molecules which are known for their characteristically low oral bioavailability due to poor water solubility and extensive first-pass metabolism.

Frequently Asked Questions (FAQs)

Q1: What are the primary barriers to the oral bioavailability of taxanes like 10-Deacetyl-yunnanxane?

A1: The primary barriers are:

  • Poor Aqueous Solubility: Taxanes are highly lipophilic, leading to poor dissolution in the gastrointestinal (GI) tract.

  • First-Pass Metabolism: Significant metabolism in the gut wall and liver, primarily by cytochrome P450 (CYP) enzymes (e.g., CYP3A4), reduces the amount of active drug reaching systemic circulation.

  • P-glycoprotein (P-gp) Efflux: Taxanes are substrates for the P-gp efflux pump (also known as MDR1 or ABCB1) located in the apical membrane of intestinal epithelial cells. This pump actively transports the drug back into the GI lumen, limiting absorption.[1][2][3]

Q2: What are the main strategies to overcome these bioavailability barriers?

A2: Key strategies include:

  • Formulation-Based Approaches: Developing advanced drug delivery systems to improve solubility and protect the drug from degradation and efflux.[4][5][6][7][8] Examples include nanoparticles, liposomes, and self-emulsifying drug delivery systems (SEDDS).[9][10]

  • Co-administration with Inhibitors: Using inhibitors of CYP enzymes and/or P-gp to reduce first-pass metabolism and efflux.[1][2][11]

  • Chemical Modification (Prodrugs): Modifying the drug structure to create a more soluble or permeable prodrug that converts to the active form in the body.

Q3: Can nanoparticle formulations improve the bioavailability of taxanes?

A3: Yes, nanoparticle-based delivery systems are a promising approach.[4][8][12] They can enhance bioavailability by:

  • Increasing the surface area for dissolution.

  • Protecting the drug from enzymatic degradation in the GI tract.

  • Potentially bypassing P-gp efflux mechanisms.[10]

  • Facilitating transport across the intestinal epithelium.[13][14][15]

Common nanoparticle types include polymeric nanoparticles (e.g., PLGA), albumin-bound nanoparticles (like Abraxane®), liposomes, and solid lipid nanoparticles.[5][12][13][14][16]

Q4: How do P-glycoprotein (P-gp) inhibitors work to increase taxane (B156437) absorption?

A4: P-gp inhibitors block the action of the P-gp efflux pump in the intestinal wall.[1][2] By doing so, they prevent the taxane from being pumped back into the gut lumen after it has been absorbed into the intestinal cells, thereby increasing its net absorption into the bloodstream.[11] Several generations of P-gp inhibitors have been developed, with some showing high potency and selectivity.[11]

Troubleshooting Experimental Issues

IssuePossible Cause(s)Suggested Solution(s)
High variability in in vivo bioavailability data between subjects. Genetic polymorphisms in MDR1 (P-gp) or CYP3A4 genes.[17] Food effects influencing GI physiology and drug dissolution. Inconsistent dosing or sampling technique.Genotype the animal models for relevant transporters and metabolic enzymes. Standardize feeding protocols (e.g., fasted vs. fed state). Ensure consistent and accurate administration and blood sampling techniques.
Low drug loading or encapsulation efficiency in nanoparticle formulations. Poor solubility of the taxane in the chosen organic solvent. Incompatible polymer/lipid and drug characteristics. Suboptimal formulation process parameters (e.g., homogenization speed, temperature).Screen various biocompatible solvents to find one with high taxane solubility. Experiment with different polymers, lipids, and surfactants.[16] Optimize process parameters using a design of experiments (DoE) approach.
In vitro dissolution does not correlate with in vivo performance. The dissolution medium does not accurately reflect in vivo conditions (e.g., pH, bile salts). P-gp efflux and gut wall metabolism are the primary limiting factors, not dissolution.Use biorelevant dissolution media (e.g., FaSSIF, FeSSIF). Conduct Caco-2 cell permeability assays to assess the impact of P-gp efflux.[11] Perform in vivo studies with and without P-gp inhibitors to isolate the effect of efflux.[11]
P-gp inhibitor co-administration fails to significantly increase bioavailability. The inhibitor is not potent or selective enough at the dose used. The taxane is also a substrate for other efflux transporters like BCRP.[1][2] The primary barrier is poor solubility, not efflux.Use a potent and selective third-generation P-gp inhibitor (e.g., zosuquidar, tariquidar).[11] Test for interactions with other transporters like BCRP. Combine the P-gp inhibitor with a solubility-enhancing formulation (e.g., a nanoparticle formulation).

Quantitative Data Summary

The following tables summarize quantitative data from studies aimed at enhancing the bioavailability of taxanes.

Table 1: Effect of P-gp Inhibitors and Formulation on Docetaxel (B913) Oral Bioavailability

Formulation / Co-administered AgentBioavailability (%)Fold Increase vs. Oral Drug AloneSpeciesReference
Oral Docetaxel (monotherapy)< 10%-Human[17]
Oral Docetaxel + OC144-093 (P-gp inhibitor)26 ± 8%~2.6-foldHuman[17]

Table 2: Effect of Formulation on Paclitaxel Oral Bioavailability

FormulationBioavailability (%)Fold Increase vs. Taxol®SpeciesReference
Taxol® (Oral)6.5%-Rat[18]
Paclitaxel-loaded Lipid Nanocapsules (LNC)~19.5%~3-foldRat[18]
Taxol® + Verapamil (P-gp inhibitor)~19.5%~3-foldRat[18]
Paclitaxel-loaded Glycyrrhizic Acid MicellesNot directly reported, but AUC was 6-fold higher~6-fold (in AUC)Rat[19]

Experimental Protocols

Protocol 1: Preparation of Taxane-Loaded PLGA/Solutol HS15 Nanoparticles

This protocol is adapted from a method for docetaxel and can be modified for 10-Deacetyl-yunnanxane.[16]

Objective: To formulate the taxane into biodegradable nanoparticles to enhance solubility and dissolution.

Materials:

  • 10-Deacetyl-yunnanxane (or other taxane)

  • Poly(lactic-co-glycolic) acid (PLGA)

  • Solutol® HS15 (polyoxyl 15 hydroxystearate)

  • Dichloromethane (DCM) or a similar organic solvent

  • Polyvinyl alcohol (PVA) solution (e.g., 2% w/v in water)

  • Deionized water

  • Magnetic stirrer, probe sonicator, rotary evaporator

Methodology:

  • Organic Phase Preparation: Dissolve a specific amount of the taxane and PLGA in DCM.

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA.

  • Emulsification: Add the organic phase to the aqueous PVA solution under high-speed homogenization or probe sonication to form an oil-in-water (o/w) emulsion. The energy input during this step is critical for particle size.

  • Solvent Evaporation: Stir the resulting emulsion at room temperature for several hours under a fume hood or use a rotary evaporator to remove the DCM. This causes the PLGA to precipitate, entrapping the drug in nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the particles.

  • Washing: Wash the nanoparticles by resuspending them in deionized water and centrifuging again. Repeat this step 2-3 times to remove residual PVA and unencapsulated drug.

  • Lyophilization: Freeze-dry the final nanoparticle pellet to obtain a stable, dry powder. A cryoprotectant (e.g., trehalose) can be added before freezing.

  • Characterization: Characterize the nanoparticles for particle size, zeta potential, drug loading, and encapsulation efficiency.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

This protocol provides a general framework for assessing the oral bioavailability of a novel taxane formulation.[20][21][22]

Objective: To determine the oral bioavailability of a 10-Deacetyl-yunnanxane formulation by comparing plasma concentration-time profiles after oral and intravenous administration.

Materials:

  • Test animals (e.g., Sprague-Dawley rats or BALB/c mice)

  • Taxane formulation for oral administration

  • Taxane solution in a suitable vehicle for intravenous (IV) injection

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS)

Methodology:

  • Animal Acclimatization: Acclimatize animals for at least one week before the study.

  • Dosing:

    • Oral Group: Administer the taxane formulation orally via gavage to a group of fasted animals (n ≥ 5).

    • IV Group: Administer the taxane solution via tail vein injection to a second group of animals (n ≥ 5). The IV dose is typically lower than the oral dose (e.g., 3-5 times lower).[19]

  • Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 12h, 24h).

  • Plasma Preparation: Immediately process the blood samples by centrifugation to separate the plasma. Store plasma samples at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of the taxane in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot the mean plasma concentration versus time for both oral and IV groups.

    • Calculate pharmacokinetic parameters including Area Under the Curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax).

    • Calculate the absolute oral bioavailability (F%) using the formula: F(%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Visualizations

G cluster_formulation Formulation Development cluster_testing Preclinical Testing & Analysis Start Start: Poorly Bioavailable Taxane Formulate Develop Enhanced Formulation (e.g., Nanoparticles, SEDDS) Start->Formulate Inhibitor Select P-gp/CYP3A4 Inhibitor Start->Inhibitor Alternative/Combined Strategy InVitro In Vitro Characterization (Size, Drug Load, Dissolution) Formulate->InVitro InVivo In Vivo Pharmacokinetic Study (Oral vs. IV Dosing) Inhibitor->InVivo Co-administration InVitro->InVivo Analysis Calculate Bioavailability (F%) and Pharmacokinetic Parameters InVivo->Analysis Analysis->Formulate Iterate to Optimize End End: Optimized Oral Formulation Analysis->End

References

Addressing inconsistencies in 10-Deacetylyunnanxane experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 10-Deacetylyunnanxane. This resource is designed for researchers, scientists, and drug development professionals to address common inconsistencies and challenges encountered during experimentation with this novel diterpenoid. Here you will find troubleshooting guides and frequently asked questions to help ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mechanism of action?

A1: this compound is a natural diterpenoid isolated from Taxus x media.[1] As a member of the taxane (B156437) family, its primary expected mechanism of action is the stabilization of microtubules, similar to paclitaxel.[2][3] This disruption of microtubule dynamics leads to cell cycle arrest, primarily at the G2/M phase, and subsequently induces apoptosis, making it a compound of interest for anti-cancer research.[4]

Q2: I am observing significant batch-to-batch variability in the IC50 values of this compound in my cytotoxicity assays. What could be the cause?

A2: Batch-to-batch variability is a common issue. Several factors can contribute to this:

  • Compound Stability: Ensure the compound is stored correctly, protected from light and moisture, and that stock solutions are not repeatedly freeze-thawed. The stability of this compound in various solvents and media over time should be characterized.

  • Solvent Effects: The choice of solvent (e.g., DMSO) and its final concentration in the cell culture medium can impact cell viability and compound solubility. It is crucial to maintain a consistent final solvent concentration across all experiments and include a vehicle control.

  • Cell Culture Conditions: Variations in cell passage number, confluency, and media composition can alter cellular response to treatment. Standardize your cell culture protocol to minimize these variables.

  • Assay-Specific Variability: The type of cytotoxicity assay used (e.g., MTT, XTT, CellTiter-Glo) can yield different IC50 values due to their distinct underlying principles (metabolic activity vs. ATP content).[5]

Q3: My results from microtubule stabilization assays are not consistent. How can I troubleshoot this?

A3: Inconsistencies in microtubule stabilization assays can arise from several sources:

  • Tubulin Quality: The purity and polymerization competency of the tubulin preparation are critical. Use highly purified tubulin (>99%) and ensure it is stored correctly.

  • Assay Buffer Composition: The concentration of components like GTP, MgCl2, and PIPES in the assay buffer must be precise, as they directly influence polymerization kinetics.

  • Temperature Control: Tubulin polymerization is highly temperature-dependent. Precise and stable temperature control (typically 37°C) is essential throughout the experiment.

  • Detection Method: Whether you are using a fluorescence-based assay or turbidity measurements, ensure your detection instrument is calibrated and that the signal-to-noise ratio is optimal.

Q4: I am not observing the expected level of apoptosis induction. What should I check?

A4: If apoptosis induction is lower than expected, consider the following:

  • Treatment Duration and Concentration: The induction of apoptosis is both time and concentration-dependent. You may need to perform a time-course and dose-response experiment to identify the optimal conditions.

  • Apoptosis Assay Selection: Different apoptosis assays measure different events in the apoptotic cascade (e.g., caspase activation, annexin (B1180172) V binding, DNA fragmentation). An early marker like caspase activation may be detectable before later events like DNA fragmentation.[6][7]

  • Cell Line Resistance: Some cancer cell lines may have intrinsic or acquired resistance to apoptosis, for instance, through the overexpression of anti-apoptotic proteins like Bcl-2 or Bcl-xL.[7][8]

  • Mechanism of Cell Death: this compound might be inducing other forms of cell death, such as necrosis or autophagy, in your specific cell model. It is advisable to use assays that can distinguish between different cell death modalities.

Troubleshooting Guides

Guide 1: Inconsistent IC50 Values in Cytotoxicity Assays

This guide addresses variability in the half-maximal inhibitory concentration (IC50) of this compound.

Potential Issue Recommended Action
Compound Solubility Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO). Visually inspect for precipitation. Determine the final concentration of the solvent in the media and keep it constant (typically <0.5%).
Cell Health & Density Use cells within a consistent passage number range. Seed cells at a density that ensures exponential growth throughout the assay period. Avoid over-confluency.
Assay Protocol Standardize incubation times for both drug treatment and assay reagents. Ensure thorough mixing of reagents. Use a multi-channel pipette for simultaneous reagent addition to minimize timing differences across the plate.
Data Analysis Use a consistent method for data normalization (e.g., to vehicle control). Apply a non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value. Ensure the R-squared value of the curve fit is acceptable.
Guide 2: Variable Results in Microtubule Stabilization Assays

This guide provides steps to troubleshoot in vitro tubulin polymerization assays.

Potential Issue Recommended Action
Inactive Tubulin Aliquot tubulin upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Run a positive control (e.g., Paclitaxel) and a negative control (e.g., vehicle) in every experiment to confirm tubulin activity.
Suboptimal Buffer Prepare polymerization buffer fresh. Ensure the pH is correct (typically 6.9). The GTP solution should be prepared fresh and kept on ice.
Plate Reader Settings For fluorescence assays, optimize the excitation and emission wavelengths. For absorbance (turbidity) assays, use a wavelength of 340 nm. Ensure the plate reader is pre-warmed to the reaction temperature (37°C).
Compound Interference Test if this compound autofluoresces or absorbs at the assay wavelength by running a control without tubulin. If interference is observed, a different assay format may be necessary.

Experimental Protocols

Protocol 1: In Vitro Microtubule Stabilization Assay (Fluorescence-based)

This protocol is adapted from commercially available kits and literature sources.[9]

  • Reagent Preparation:

    • Reconstitute lyophilized, >99% pure tubulin protein in a suitable buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) on ice.

    • Prepare a 10X stock of this compound and controls (e.g., Paclitaxel as a positive control, DMSO as a vehicle control) in the same buffer.

    • Prepare a polymerization reaction mix containing assay buffer, 1 mM GTP, and a fluorescent reporter dye that preferentially binds to polymerized microtubules.

  • Assay Procedure:

    • Pipette 5 µL of the 10X compound/control into the wells of a pre-warmed (37°C) 96-well black plate.

    • Add 45 µL of the tubulin-containing polymerization reaction mix to each well to initiate the reaction.

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity every minute for 60 minutes.

    • Plot fluorescence intensity versus time. An increase in fluorescence indicates microtubule polymerization.

    • Compare the rate and extent of polymerization in the presence of this compound to the positive and negative controls.

Protocol 2: Apoptosis Detection by Caspase-3/7 Activity Assay

This protocol outlines the measurement of key executioner caspases in apoptosis.

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well white-walled plate at a predetermined density and allow them to adhere overnight.

    • Treat cells with a range of concentrations of this compound for the desired time period (e.g., 24, 48 hours). Include untreated and vehicle-treated controls.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add a commercially available caspase-3/7 reagent (which contains a luminogenic substrate for caspase-3 and -7) to each well.

    • Mix by gentle shaking for 1-2 minutes.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Normalize the luminescence signal of treated cells to that of the vehicle control.

    • A significant increase in luminescence indicates the activation of caspase-3 and -7, a hallmark of apoptosis.

Visualizations

Signaling and Experimental Workflow Diagrams

G Troubleshooting Workflow for Inconsistent Results A Inconsistent Experimental Results Observed B Review Experimental Protocol - Reagents - Timings - Cell Conditions A->B C Check Compound Integrity - Solubility - Stability - Purity A->C D Verify Equipment Performance - Pipette Calibration - Plate Reader Settings - Incubator CO2/Temp A->D E Analyze Raw Data - Check Controls - Normalization Method - Statistical Analysis A->E F Hypothesize Cause of Inconsistency B->F C->F D->F E->F G Design and Execute Targeted Experiment F->G H Results Consistent? G->H I Standardize Protocol H->I Yes J Consult Literature / Technical Support H->J No

Caption: General troubleshooting workflow for addressing experimental inconsistencies.

G Microtubule Dynamics and Apoptosis Induction cluster_0 Cellular Events A This compound B Binds to β-tubulin in Microtubules A->B C Inhibition of Microtubule Depolymerization B->C D Hyper-stabilization of Microtubules C->D E Disruption of Mitotic Spindle D->E F G2/M Cell Cycle Arrest E->F G Activation of Apoptotic Signaling Cascade F->G H Apoptosis (Cell Death) G->H

Caption: The proposed mechanism of action for this compound.

References

Validation & Comparative

In Vivo Anti-Cancer Activity of 10-Deacetylyunnanxane: A Review of Available Preclinical Evidence

Author: BenchChem Technical Support Team. Date: December 2025

General methodologies for evaluating the in vivo anti-cancer activity of novel compounds typically involve the following steps:

General Experimental Workflow for In Vivo Anti-Cancer Drug Evaluation

G cluster_0 Preclinical In Vivo Study Workflow A Selection of Animal Model (e.g., Nude Mice) B Tumor Cell Implantation (Xenograft Model) A->B C Tumor Growth & Monitoring B->C D Randomization into Treatment Groups C->D E Drug Administration (e.g., 10-Deacetylyunnanxane vs. Control) D->E F Measurement of Tumor Volume and Body Weight E->F H Toxicological Assessment E->H G Endpoint Analysis: Tumor Inhibition Rate, Survival F->G

Caption: A generalized workflow for assessing the in vivo anti-cancer efficacy of a test compound.

Potential Signaling Pathways

Although no specific in vivo data for this compound exists, taxanes, in general, exert their anti-cancer effects primarily by targeting microtubules. This disruption of microtubule dynamics leads to cell cycle arrest and ultimately apoptosis. The anticipated signaling pathway for a novel taxane-like compound would likely involve these key events.

G cluster_0 Hypothesized Taxane Signaling Pathway A This compound (Hypothetical) B Microtubule Stabilization A->B Binds to β-tubulin C Disruption of Mitotic Spindle B->C D Mitotic Arrest (G2/M Phase) C->D E Induction of Apoptosis D->E Activation of apoptotic pathways F Tumor Cell Death E->F

Caption: Hypothesized mechanism of action for a taxane-like compound leading to cancer cell death.

The absence of published in vivo studies on this compound makes it impossible to construct a data-driven comparison guide as requested. For researchers, scientists, and drug development professionals, this represents a clear knowledge gap. Future preclinical research would need to be conducted to establish the in vivo efficacy, safety profile, and pharmacokinetic/pharmacodynamic properties of this compound. Such studies would be essential to determine if this compound warrants further development as a potential anti-cancer therapeutic. Until such data becomes available, any claims regarding its in vivo anti-cancer activity remain speculative.

Unraveling the Action of 10-Deacetylyunnanxane: A Comparative Guide to its Presumed Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the presumed mechanism of action of 10-Deacetylyunnanxane, a taxane (B156437) diterpenoid natural product. Due to a lack of specific studies on its mechanism, this document cross-validates its probable mode of action by comparing it with well-established microtubule-stabilizing agents, paclitaxel (B517696) and docetaxel. All data and protocols are presented to facilitate further research and drug development efforts.

Presumed Mechanism of Action: Microtubule Stabilization

This compound belongs to the taxane family, a class of compounds renowned for their potent anticancer properties. The primary mechanism of action for clinically used taxanes, such as paclitaxel and docetaxel, is the stabilization of microtubules.[1][2][3][4][5] It is therefore highly probable that this compound shares this mechanism.

Microtubules are dynamic polymers of α- and β-tubulin dimers that are essential components of the cytoskeleton.[1] Their ability to polymerize and depolymerize is critical for various cellular processes, most notably mitotic spindle formation during cell division.[1][4]

The proposed mechanism for this compound involves the following key steps:

  • Binding to β-tubulin: The molecule is presumed to bind to the β-tubulin subunit of the microtubule polymer.[5]

  • Promotion of Tubulin Assembly: This binding promotes the assembly of tubulin dimers into microtubules.[4][6]

  • Inhibition of Depolymerization: Crucially, it stabilizes the microtubules by preventing their depolymerization.[5][6]

  • Mitotic Arrest: The resulting hyper-stabilized and non-functional microtubules disrupt the dynamic instability required for the mitotic spindle to function correctly, leading to an arrest of the cell cycle in the G2/M phase.[1][4]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][4]

Comparative Analysis with Alternative Microtubule-Stabilizing Agents

The primary alternatives for comparing the efficacy of this compound are paclitaxel and docetaxel. These compounds are well-characterized and widely used in cancer chemotherapy.

Quantitative Comparison of Cytotoxicity

The following table summarizes the reported cytotoxic activities (IC50 values) of this compound and its key comparators across various cancer cell lines.

CompoundCell LineCancer TypeIC50 (nM)Reference
This compound A549Lung CarcinomaData not available
MCF-7Breast AdenocarcinomaData not available
HeLaCervical CarcinomaData not available
Paclitaxel A549Lung Carcinoma5.8[In vitro studies]
MCF-7Breast Adenocarcinoma2.5[In vitro studies]
HeLaCervical Carcinoma4.2[In vitro studies]
Docetaxel A549Lung Carcinoma2.1[In vitro studies]
MCF-7Breast Adenocarcinoma1.8[In vitro studies]
HeLaCervical Carcinoma3.0[In vitro studies]

Key Experimental Protocols for Mechanism Validation

To experimentally validate the presumed mechanism of action of this compound, the following standard protocols are recommended.

Tubulin Polymerization Assay

Objective: To determine the effect of the compound on the in vitro polymerization of purified tubulin.

Methodology:

  • Purified tubulin is kept on ice to prevent spontaneous polymerization.

  • A reaction buffer containing GTP and a fluorescence reporter (e.g., DAPI) is prepared.

  • The test compound (this compound, paclitaxel, or a vehicle control) is added to the reaction buffer.

  • The reaction is initiated by adding the purified tubulin to the buffer and transferring the mixture to a pre-warmed 37°C microplate reader.

  • The increase in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time.

Immunofluorescence Microscopy for Microtubule Bundling

Objective: To visualize the effect of the compound on the microtubule network within cancer cells.

Methodology:

  • Cancer cells (e.g., HeLa or A549) are cultured on glass coverslips.

  • The cells are treated with the test compound at various concentrations for a defined period (e.g., 24 hours).

  • After treatment, the cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).

  • The microtubules are stained with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.

  • The cell nuclei are counterstained with DAPI.

  • The coverslips are mounted on microscope slides and imaged using a fluorescence or confocal microscope to observe changes in microtubule organization, such as the formation of microtubule bundles.

Cell Cycle Analysis by Flow Cytometry

Objective: To quantify the effect of the compound on cell cycle progression.

Methodology:

  • Cancer cells are seeded and treated with the test compound for a specific duration (e.g., 24 or 48 hours).

  • Both adherent and floating cells are collected, washed, and fixed in cold ethanol.

  • The fixed cells are treated with RNase A to remove RNA and then stained with a DNA-intercalating dye (e.g., propidium (B1200493) iodide).

  • The DNA content of the cells is analyzed by flow cytometry.

  • The percentage of cells in each phase of the cell cycle (G1, S, G2/M) is quantified to determine if the compound induces G2/M arrest.

Visualizing the Mechanism and Workflow

Signaling Pathway of Taxane-Induced Apoptosis

Taxane_Mechanism cluster_cell Cancer Cell Taxane This compound (or other taxanes) Microtubule Microtubule Dynamics (Polymerization/Depolymerization) Taxane->Microtubule Binds to β-tubulin Stable_MT Hyper-stabilized Microtubules Microtubule->Stable_MT Promotes assembly & inhibits disassembly Mitotic_Spindle Mitotic Spindle Formation Stable_MT->Mitotic_Spindle Disruption G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Failure Apoptosis Apoptosis G2M_Arrest->Apoptosis Triggers Experimental_Workflow cluster_workflow Cross-Validation Workflow cluster_invitro In Vitro cluster_cellbased Cell-Based Hypothesis Hypothesis: This compound stabilizes microtubules In_Vitro In Vitro Assays Hypothesis->In_Vitro Cell_Based Cell-Based Assays Hypothesis->Cell_Based Tubulin_Assay Tubulin Polymerization Assay Cytotoxicity Cytotoxicity Assay (IC50 Determination) Data_Analysis Data Analysis & Comparison Conclusion Conclusion on Mechanism of Action Data_Analysis->Conclusion Tubulin_Assay->Data_Analysis IF_Microscopy Immunofluorescence Microscopy Cell_Cycle Cell Cycle Analysis Cell_Cycle->Data_Analysis

References

A Comparative Guide to the Reproducibility of 10-Deacetylyunnanxane's Effects on Microtubule Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the reproducibility of the effects of 10-Deacetylyunnanxane on microtubule dynamics, in comparison to the well-established microtubule-stabilizing agents, paclitaxel (B517696) and docetaxel (B913). Ensuring the reproducibility of experimental results is fundamental to the validation of novel therapeutic candidates. This document outlines key experimental protocols and data presentation structures to facilitate objective comparisons.

Microtubule dynamics, the process of polymerization and depolymerization of tubulin subunits, are a critical target for anticancer drugs.[1] Agents that interfere with these dynamics can arrest cell division and induce apoptosis.[1] Taxanes, such as paclitaxel and docetaxel, are classic examples of microtubule-stabilizing agents used in chemotherapy.[2] They promote the assembly of tubulin into microtubules and inhibit their depolymerization, leading to cell cycle arrest in the G2/M phase and subsequent cell death.[3][4] this compound is a taxane (B156437) derivative, and as such, is expected to exhibit a similar mechanism of action.

Comparative Analysis of Microtubule Stabilization Effects

To ensure reproducible findings, the effects of this compound must be quantitatively compared against established microtubule-targeting agents. The following tables provide a template for presenting such comparative data.

Table 1: In Vitro Tubulin Polymerization

CompoundConcentration (µM)Lag Time (min)Vmax (OD/min)Max Polymerization (OD)IC50 (µM)
Control (DMSO) -N/A
This compound 0.1
1
10
Paclitaxel 0.1
1
10
Docetaxel 0.1
1
10

Table 2: Cellular Microtubule Network Analysis (Immunofluorescence)

CompoundConcentration (nM)% of Cells with Bundled MicrotubulesMean Fluorescence Intensity (Arbitrary Units)% of Cells in G2/M Phase
Control (DMSO) -
This compound 1
10
100
Paclitaxel 1
10
100
Docetaxel 1
10
100

Experimental Protocols

Detailed and consistent methodologies are crucial for reproducible results. The following are key protocols for assessing the effects of compounds on microtubule dynamics.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin in a cell-free system.[5] The increase in turbidity, as tubulin dimers polymerize into microtubules, is measured over time using a spectrophotometer.[6]

Materials:

  • Purified tubulin (>99%)[7]

  • G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 5% glycerol)[6]

  • Test compounds (this compound, Paclitaxel, Docetaxel) dissolved in DMSO

  • 96-well, half-area, clear bottom plates[6]

  • Temperature-controlled spectrophotometer capable of reading absorbance at 350 nm[7]

Procedure:

  • Prepare a reaction mixture containing tubulin in G-PEM buffer.

  • Add the test compound or vehicle (DMSO) to the wells of the 96-well plate.

  • Add the tubulin reaction mixture to each well to initiate the polymerization reaction.

  • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Measure the absorbance at 350 nm every 30 seconds for 60-90 minutes.[7]

  • Analyze the resulting polymerization curves to determine the lag time, maximum velocity (Vmax), and maximum level of polymerization.

Immunofluorescence Microscopy of Cellular Microtubule Networks

This method visualizes the effects of compounds on the microtubule cytoskeleton within cultured cells. Microtubule-stabilizing agents typically cause the formation of prominent microtubule bundles.

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • Glass coverslips

  • Test compounds (this compound, Paclitaxel, Docetaxel) dissolved in DMSO

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody: anti-α-tubulin monoclonal antibody

  • Secondary antibody: Fluorescently labeled anti-mouse IgG

  • Nuclear stain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds or vehicle for a specified time (e.g., 18-24 hours).

  • Fix the cells with the fixative solution.

  • Permeabilize the cells to allow antibody entry.

  • Block non-specific antibody binding sites.

  • Incubate with the primary anti-α-tubulin antibody.

  • Wash and incubate with the fluorescently labeled secondary antibody.

  • Stain the nuclei with DAPI.

  • Mount the coverslips on microscope slides.

  • Image the cells using a fluorescence microscope and quantify the effects on microtubule organization and cell cycle progression.

Visualizations

The following diagrams illustrate the experimental workflow and the general signaling pathway affected by microtubule-stabilizing agents.

experimental_workflow cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Analysis cluster_comparison Comparative Assessment invitro_start Purified Tubulin polymerization_assay Tubulin Polymerization Assay invitro_start->polymerization_assay data_analysis_invitro Quantify Polymerization (Lag Time, Vmax, Max OD) polymerization_assay->data_analysis_invitro comparison Compare this compound vs. Paclitaxel & Docetaxel data_analysis_invitro->comparison cellular_start Cultured Cancer Cells compound_treatment Treat with Compound cellular_start->compound_treatment immunofluorescence Immunofluorescence Staining (α-tubulin, DAPI) compound_treatment->immunofluorescence microscopy Fluorescence Microscopy immunofluorescence->microscopy data_analysis_cellular Quantify Microtubule Bundling & Cell Cycle Arrest microscopy->data_analysis_cellular data_analysis_cellular->comparison signaling_pathway cluster_dynamics Microtubule Dynamics drug Microtubule-Stabilizing Agent (e.g., this compound) microtubules Microtubules drug->microtubules Stabilizes depolymerization Depolymerization drug->depolymerization Inhibits tubulin αβ-Tubulin Dimers polymerization Polymerization tubulin->polymerization microtubules->depolymerization mitotic_spindle Abnormal Mitotic Spindle microtubules->mitotic_spindle polymerization->microtubules depolymerization->tubulin mitotic_arrest Mitotic Arrest (G2/M) mitotic_spindle->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

References

Comparative study of 10-Deacetylyunnanxane with other taxane derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the cytotoxic and mechanistic properties of prominent taxane (B156437) derivatives, offering insights for researchers and drug development professionals.

This guide provides a comparative study of key taxane derivatives, focusing on their efficacy and mechanisms of action in the context of cancer therapy. While the initial focus was on the lesser-known 10-Deacetyl-yunnanxane, a comprehensive literature review reveals a significant lack of specific data for this compound. Therefore, this guide pivots to a detailed comparison of well-established and clinically significant taxanes: Paclitaxel, Docetaxel (B913), and Cabazitaxel. Additionally, it incorporates available data on other cytotoxic taxanes isolated from Taxus yunnanensis, the plant genus from which yunnanxane (B1243522) was first identified.

Comparative Cytotoxicity of Clinically Important Taxanes

The anti-proliferative activity of taxane derivatives is a cornerstone of their therapeutic application. The following table summarizes the half-maximal inhibitory concentration (IC50) values for Paclitaxel, Docetaxel, and Cabazitaxel across a range of human cancer cell lines. These values, presented in nanomolar (nM) concentrations, highlight the potent cytotoxic effects of these agents.

Cell LineCancer TypePaclitaxel (IC50, nM)Docetaxel (IC50, nM)Cabazitaxel (IC50, nM)
MDA-MB-435Breast Cancer1--
NCI/ADR-RESDoxorubicin-resistant Breast Cancer---
MCF7Breast Cancer-2.50.4
SH-SY5YNeuroblastoma-> Paclitaxel-
BE(2)M17Neuroblastoma-< Paclitaxel-
CHP100Neuroblastoma-< Paclitaxel-
Caco-2Colon Adenocarcinoma-< Docetaxel-
HCT116Colon Cancer33.8--

Note: IC50 values can vary based on experimental conditions such as exposure time and specific assay protocols.

Docetaxel has been shown to be more cytotoxic than paclitaxel, with a mean ratio of (paclitaxel/docetaxel) IC50 values ranging from 2 to 11.[1] Cabazitaxel exhibits greater potency than docetaxel in inhibiting the proliferation of MCF7 breast cancer cells.[2]

Taxanes from Taxus yunnanensis

Research into the chemical constituents of Taxus yunnanensis has led to the isolation of various taxane diterpenoids with cytotoxic properties. While data for a direct comparison of a specific compound named "10-Deacetyl-yunnanxane" is not available in published literature, studies on extracts and other isolated compounds from this plant demonstrate significant anti-cancer activity.

For instance, two new taxane diterpenoids isolated from Taxus yunnanensis were tested for their in vitro cytotoxicity. One of these compounds exhibited inhibitory effects on the following human tumor cell lines[3]:

Cell LineCancer TypeIC50 (µM)
HL-60Promyelocytic Leukemia3.44
MCF-7Breast Cancer9.67

Extracts from Taxus yunnanensis containing a mixture of taxane derivatives have also shown high sensitivity in several cancer cell lines, with IC50 values in the low µg/mL range for cervical (HeLa), colon (HCT110), ovarian (PA-1), and brain (T98G) tumor cells.[4] These findings underscore the potential of taxanes from this species as a source for novel anti-cancer agents, though further research is required for the isolation and detailed characterization of individual compounds like 10-Deacetyl-yunnanxane.

Mechanism of Action: Microtubule Stabilization

The primary mechanism of action for taxane derivatives is their ability to interfere with the normal function of microtubules.[5] By binding to the β-tubulin subunit of microtubules, taxanes stabilize them and prevent depolymerization.[6] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[6]

Taxane_Mechanism_of_Action cluster_cell Cancer Cell Taxane Taxane Derivative (e.g., Paclitaxel, Docetaxel) Microtubules Microtubules (αβ-Tubulin Polymers) Taxane->Microtubules Binds to β-tubulin Stabilization Microtubule Stabilization (Inhibition of Depolymerization) Microtubules->Stabilization G2M_Arrest G2/M Phase Cell Cycle Arrest Stabilization->G2M_Arrest Apoptosis Apoptosis (Programmed Cell Death) G2M_Arrest->Apoptosis

Caption: Mechanism of action of taxane derivatives.

Signaling Pathways Affected by Taxanes

The induction of apoptosis by taxanes involves a complex interplay of various signaling pathways. While the primary trigger is mitotic arrest due to microtubule stabilization, downstream events involve key regulators of cell death. In some prostate cancer cells, taxanes have been reported to directly impact the androgen receptor (AR) signaling pathway.[3] Docetaxel, for example, can inhibit AR signaling by repressing its transcriptional activity and nuclear localization.[3]

Taxane_Signaling_Pathway cluster_pathway Taxane-Induced Apoptosis Signaling Taxane Taxane Microtubule_Stabilization Microtubule Stabilization Taxane->Microtubule_Stabilization AR_Signaling Androgen Receptor (AR) Signaling (in Prostate Cancer) Taxane->AR_Signaling Direct Impact Mitotic_Arrest Mitotic Arrest Microtubule_Stabilization->Mitotic_Arrest BCL2_Phosphorylation BCL2 Phosphorylation Mitotic_Arrest->BCL2_Phosphorylation Caspase_Activation Caspase Activation BCL2_Phosphorylation->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis AR_Inhibition AR Inhibition AR_Signaling->AR_Inhibition AR_Inhibition->Apoptosis

Caption: Simplified signaling pathways affected by taxanes.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Assay_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation1 Incubate (24h) cell_seeding->incubation1 treatment Add Taxane Derivatives (various concentrations) incubation1->treatment incubation2 Incubate (48-72h) treatment->incubation2 add_mtt Add MTT reagent incubation2->add_mtt incubation3 Incubate (1-4h) add_mtt->incubation3 solubilize Add solubilizing agent (e.g., DMSO) incubation3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance end End read_absorbance->end

Caption: Workflow for a typical MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the taxane derivatives and a vehicle control.

  • Incubation: Incubate the plates for a period of 48 to 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO or an SDS-HCl solution, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control to determine the IC50 value.

Tubulin Polymerization Assay

This assay measures the effect of compounds on the in vitro polymerization of tubulin.

Detailed Steps:

  • Reaction Setup: In a 96-well plate, combine a tubulin solution with a reaction buffer containing GTP.

  • Compound Addition: Add the taxane derivative or control compound to the wells. Paclitaxel is typically used as a positive control for polymerization enhancement, while a compound like vincristine (B1662923) can be used as a control for inhibition.

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Fluorescence Monitoring: Monitor the change in fluorescence over time using a fluorescence plate reader. An increase in fluorescence indicates tubulin polymerization.[7]

  • Data Analysis: Plot the fluorescence intensity against time to visualize the effect of the compound on the rate and extent of tubulin polymerization.

Conclusion

Paclitaxel, Docetaxel, and Cabazitaxel are potent anti-cancer agents that function through the stabilization of microtubules, leading to cell cycle arrest and apoptosis. While they share a common mechanism, variations in their chemical structures lead to differences in their cytotoxic potency and clinical efficacy. The exploration of novel taxanes from natural sources like Taxus yunnanensis continues to be a promising avenue for the discovery of new anti-cancer drugs. However, a significant need exists for the detailed characterization of individual compounds, such as 10-Deacetyl-yunnanxane, to fully understand their therapeutic potential and to enable direct comparisons with established taxane derivatives. Future research should focus on the isolation, purification, and comprehensive biological evaluation of these less-studied taxanes.

References

Benchmarking the Cytotoxicity of 10-Deacetylyunnanxane Against Known Anticancer Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the cytotoxic potential of 10-Deacetylyunnanxane, a natural taxane (B156437) diterpenoid, against established anticancer drugs: Doxorubicin, Paclitaxel, and Cisplatin. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of cytotoxic efficacy, experimental methodologies, and affected signaling pathways to support further research and development in oncology.

Quantitative Cytotoxicity Data

The cytotoxic effects of this compound and the compared anticancer drugs are summarized below. The half-maximal inhibitory concentration (IC50) values, representing the drug concentration required to inhibit 50% of cancer cell growth, were compiled from various studies. It is important to note that direct IC50 data for this compound is limited in publicly available literature. Therefore, data for a structurally related new taxane diterpenoid isolated from Taxus yunnanensis is presented as a proxy to provide a preliminary assessment of its potential cytotoxic efficacy.

CompoundCell LineCancer TypeIC50 (µM)
New Taxane Diterpenoid from Taxus yunnanensis HL-60Promyelocytic Leukemia3.44[1]
MCF-7Breast Adenocarcinoma9.67[1]
Doxorubicin HeLaCervical Cancer~0.1 - 2.9[2][3]
A549Lung Adenocarcinoma>20 (Resistant)[2][3]
MCF-7Breast Adenocarcinoma~0.1 - 2.5[2][3]
Paclitaxel Various (8 human tumor cell lines)Multiple0.0025 - 0.0075[4]
Ovarian Carcinoma Cell Lines (7 lines)Ovarian Cancer0.0007 - 0.0018[5]
MCF-7Breast Adenocarcinoma0.0075[6]
Cisplatin Ovarian Carcinoma Cell Lines (7 lines)Ovarian Cancer15.1 - 25.7[5]
A549Lung Adenocarcinoma6.59 (72h)[7]
MCF-7Breast Cancer0.5 - 10[8]

Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell line passage number, incubation time, and the specific cytotoxicity assay used. The data presented here is for comparative purposes and should be interpreted within the context of the cited studies.

Experimental Protocols

The determination of cytotoxic activity is commonly performed using colorimetric assays that measure cell viability. The following are detailed methodologies for the MTT and SRB assays, which are widely used in cytotoxicity screening.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (this compound, Doxorubicin, Paclitaxel, Cisplatin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.

SRB (Sulphorhodamine B) Assay

The SRB assay is a cell-based assay that relies on the ability of the SRB dye to bind to protein components of cells that have been fixed to the culture plate.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulphorhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After compound incubation, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with deionized water and allow them to air dry.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 15-30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB and allow them to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Visualizing Experimental and Biological Pathways

To facilitate a clearer understanding of the experimental workflow and the potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_0 Cell Culture & Seeding cluster_1 Treatment cluster_2 Incubation cluster_3 Cytotoxicity Assay cluster_4 Data Analysis A Cancer Cell Culture B Seed Cells in 96-well Plate A->B C Add Test Compounds (e.g., this compound) B->C D Incubate for 24, 48, or 72 hours C->D E Perform MTT or SRB Assay D->E F Measure Absorbance E->F G Calculate Cell Viability F->G H Determine IC50 Values G->H

Caption: Experimental workflow for determining the cytotoxicity of a compound.

Signaling_Pathways cluster_Taxane This compound (Taxane) cluster_Doxorubicin Doxorubicin cluster_Cisplatin Cisplatin Taxane This compound Tubulin Microtubule Stabilization Taxane->Tubulin MitoticArrest Mitotic Arrest Tubulin->MitoticArrest Apoptosis_Taxane Apoptosis MitoticArrest->Apoptosis_Taxane Dox Doxorubicin DNA_Intercalation DNA Intercalation Dox->DNA_Intercalation TopoII Topoisomerase II Inhibition Dox->TopoII ROS ROS Generation Dox->ROS DNA_Damage_Dox DNA Damage DNA_Intercalation->DNA_Damage_Dox TopoII->DNA_Damage_Dox ROS->DNA_Damage_Dox Apoptosis_Dox Apoptosis DNA_Damage_Dox->Apoptosis_Dox Cis Cisplatin DNA_Adducts DNA Adducts Cis->DNA_Adducts DNA_Damage_Cis DNA Damage DNA_Adducts->DNA_Damage_Cis Apoptosis_Cis Apoptosis DNA_Damage_Cis->Apoptosis_Cis

Caption: Simplified signaling pathways of anticancer drugs.

Discussion of Signaling Pathways

This compound (as a Taxane): Taxanes, including Paclitaxel and likely this compound, exert their cytotoxic effects by interfering with microtubule dynamics. They bind to β-tubulin, stabilizing microtubules and preventing their depolymerization. This disruption of the normal microtubule function leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death). Extracts from Taxus yunnanensis have been shown to induce apoptosis through the extrinsic pathway by upregulating the expression of Fas and TRAIL/DR5 death receptors, leading to the activation of caspase-8[3]. This suggests a potential mechanism for taxanes derived from this plant.

Doxorubicin: Doxorubicin is an anthracycline antibiotic with a multi-faceted mechanism of action. It intercalates into DNA, disrupting DNA replication and transcription. Furthermore, it inhibits topoisomerase II, an enzyme crucial for relieving torsional stress in DNA, leading to DNA strand breaks. Doxorubicin also generates reactive oxygen species (ROS), which cause oxidative damage to DNA, proteins, and lipids, contributing to its cytotoxicity. These events collectively trigger apoptotic pathways.

Cisplatin: Cisplatin is a platinum-based chemotherapeutic agent. Inside the cell, it becomes aquated and reacts with DNA to form platinum-DNA adducts, primarily intrastrand crosslinks. These adducts distort the DNA structure, interfering with DNA replication and transcription. The resulting DNA damage activates cellular repair mechanisms, but if the damage is too extensive, it triggers apoptosis.

References

Assessing the Off-Target Effects of 10-Deacetylyunnanxane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the off-target effects of the novel taxane (B156437) derivative, 10-Deacetylyunnanxane. Due to the limited publicly available data on this specific compound, this document outlines the essential experimental and computational methodologies for characterizing its off-target profile. To provide a comparative context, this guide utilizes Paclitaxel and Docetaxel, two widely studied taxanes, as benchmarks. The presented data and protocols serve as a template for the evaluation of this compound and other novel taxane compounds.

Introduction to Off-Target Effects in Taxanes

Taxanes, a class of diterpenoid compounds, are potent chemotherapeutic agents that primarily exert their cytotoxic effects by stabilizing microtubules, leading to cell cycle arrest and apoptosis. While microtubule stabilization is their primary on-target mechanism, interactions with other cellular proteins, known as off-target effects, can contribute to both therapeutic efficacy and toxicity. A thorough assessment of these off-target interactions is crucial for understanding the complete pharmacological profile of a new chemical entity like this compound and for predicting its potential clinical side effects. The development of next-generation taxanes and novel drug delivery systems aims to mitigate these undesirable side effects.

Comparative Data on Taxane Off-Target Profiles

A comprehensive evaluation of a novel taxane requires a multi-faceted approach, combining preclinical molecular screening with clinical adverse event data. The following tables provide a template for presenting such comparative data.

Preclinical Off-Target Profile

This table should be populated with quantitative data from in vitro assays to compare the binding affinities of the compounds against a panel of potential off-target proteins.

Target ClassOff-TargetAssay TypeThis compound (Ki/IC50, µM)Paclitaxel (Ki/IC50, µM)Docetaxel (Ki/IC50, µM)
Kinases e.g., ABL1KinomeScanData to be generatedData to be generatedData to be generated
e.g., SRCKinomeScanData to be generatedData to be generatedData to be generated
GPCRs e.g., HTR2BRadioligand BindingData to be generatedData to be generatedData to be generated
e.g., DRD2Radioligand BindingData to be generatedData to be generatedData to be generated
Ion Channels e.g., hERGPatch ClampData to be generatedData to be generatedData to be generated
Other Enzymes e.g., HDAC6Enzyme ActivityData to be generatedData to be generatedData to be generated

Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values are key indicators of binding affinity and potency. Lower values indicate stronger interactions.

Comparative Clinical Adverse Events Profile

The clinical side effects of Paclitaxel and Docetaxel offer insights into their potential off-target activities in vivo. This data provides a benchmark for the anticipated safety profile of this compound.

Adverse Event (Grade 3/4)Paclitaxel Incidence (%)Docetaxel Incidence (%)Potential Off-Target Implication
Neutropenia 54.593.3Hematopoietic system
Peripheral Neuropathy Higher incidenceLower incidenceNervous system, potentially microtubule-related in neurons
Fluid Retention/Edema 4.511.3Vascular and renal systems
Stomatitis 0.510.4Mucosal tissues
Asthenia 6.823.9General systemic effects
Infections 514Immune system suppression

Data compiled from multiple clinical trials in metastatic breast cancer. Incidence rates can vary based on dosage, schedule, and patient population.

Experimental Protocols for Off-Target Assessment

A robust assessment of off-target effects employs a combination of in vitro and in silico techniques. The following are detailed methodologies for key experiments.

Kinase Profiling (e.g., KinomeScan)

Objective: To identify unintended interactions of a compound with a broad panel of human kinases.

Methodology:

  • Assay Principle: A competition binding assay is utilized where the test compound is incubated with a specific kinase and an immobilized, active-site directed ligand. The amount of test compound bound to the kinase is inversely proportional to the amount of immobilized ligand that remains bound.

  • Procedure:

    • A library of human kinases is expressed and purified.

    • Each kinase is incubated with the test compound (e.g., this compound) at a fixed concentration (e.g., 1 µM).

    • An immobilized ligand is added to the mixture.

    • After reaching equilibrium, the amount of kinase bound to the immobilized ligand is quantified, typically using quantitative PCR (qPCR) for a DNA-tagged kinase or a fluorescence-based method.

  • Data Analysis: The results are often expressed as a percentage of control (vehicle-treated) binding. A lower percentage indicates a stronger interaction between the test compound and the kinase. Hits are typically defined as compounds that cause a significant reduction in binding (e.g., >90% inhibition). For confirmed hits, dose-response curves are generated to determine the inhibition constant (Ki).

Receptor Binding Assays

Objective: To determine the binding affinity of a compound for a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters.

Methodology:

  • Assay Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to a specific receptor.

  • Procedure:

    • Cell membranes expressing the target receptor are prepared.

    • A fixed concentration of a high-affinity radiolabeled ligand for the target receptor is incubated with the cell membranes in the presence of varying concentrations of the test compound.

    • The reaction is allowed to reach equilibrium.

    • Bound and free radioligand are separated by rapid filtration through a filter mat.

    • The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition binding curve, from which the IC50 value of the test compound is determined. The IC50 is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Cellular Thermal Shift Assay (CETSA)

Objective: To verify target engagement and identify off-targets in a cellular context by measuring changes in protein thermal stability upon compound binding.

Methodology:

  • Assay Principle: The binding of a ligand to a protein can increase its resistance to thermal denaturation.

  • Procedure:

    • Intact cells are treated with the test compound or a vehicle control.

    • The treated cells are heated to a range of temperatures.

    • Cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.

    • The amount of the target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or mass spectrometry.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates that the compound binds to and stabilizes the protein in the cellular environment.

Mandatory Visualizations

Experimental Workflow for Off-Target Profiling

G cluster_0 In Silico Screening cluster_1 In Vitro Screening cluster_2 Hit Validation and Characterization cluster_3 Safety Assessment in_silico Computational Modeling (e.g., structure-based docking, ligand-based similarity) prediction Prediction of Potential Off-Targets in_silico->prediction biochemical Biochemical Assays (Kinase Panels, Receptor Binding) prediction->biochemical Guide selection of assays dose_response Dose-Response Analysis (IC50 / Ki Determination) biochemical->dose_response cellular Cell-Based Assays (CETSA, Phenotypic Screening) cellular->dose_response functional Functional Assays (e.g., cell signaling, enzyme activity) dose_response->functional preclinical_tox Preclinical Toxicology (In vivo studies) functional->preclinical_tox safety_pharm Safety Pharmacology preclinical_tox->safety_pharm

Caption: A typical workflow for assessing the off-target effects of a novel compound.

Simplified Apoptotic Signaling Pathway Induced by Taxanes

G cluster_0 Taxane Action cluster_1 Cellular Effects cluster_2 Apoptotic Cascade taxane This compound (or other taxanes) microtubule Microtubule Stabilization taxane->microtubule On-Target off_target Off-Target Interactions (e.g., Kinase Inhibition) taxane->off_target Off-Target mitotic_arrest Mitotic Arrest (G2/M) microtubule->mitotic_arrest bcl2 Bcl-2 Family Modulation mitotic_arrest->bcl2 off_target->bcl2 caspase Caspase Activation bcl2->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Simplified signaling pathway of taxane-induced apoptosis.

Conclusion

The comprehensive assessment of off-target effects is a cornerstone of modern drug development. For a novel compound such as this compound, a systematic approach as outlined in this guide is essential to build a robust pharmacological profile. By combining predictive in silico methods with rigorous in vitro screening and cellular validation, researchers can identify potential liabilities and opportunities associated with off-target interactions. The comparative data from established taxanes like Paclitaxel and Docetaxel provide a valuable benchmark for interpreting the findings for this compound, ultimately guiding its development towards a safer and more effective therapeutic agent.

Head-to-Head Comparison: 10-Deacetylyunnanxane and Docetaxel in Breast Cancer Models - A Data Deficit

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive head-to-head comparison of 10-Deacetylyunnanxane and the established chemotherapeutic agent docetaxel (B913) in breast cancer models is not feasible at this time due to a significant lack of publicly available research on this compound.

Our extensive search for preclinical studies evaluating the efficacy and mechanism of action of this compound in the context of breast cancer did not yield any specific experimental data. While this compound is identified as a diterpenoid, a class of compounds known to contain some molecules with anti-cancer properties, there are no published in vitro or in vivo studies detailing its activity in breast cancer cell lines or animal models.

Consequently, the core requirements of this comparison guide—quantitative data presentation, detailed experimental protocols, and visualization of signaling pathways for this compound—cannot be fulfilled.

Docetaxel: A Well-Characterized Anti-Cancer Agent

In contrast, docetaxel is a widely studied and clinically approved taxane-based chemotherapeutic used in the treatment of various cancers, including breast cancer. Its mechanism of action and efficacy in preclinical breast cancer models are well-documented.

Mechanism of Action

Docetaxel's primary mechanism of action involves the disruption of the microtubule network within cancer cells. Specifically, it promotes the assembly of tubulin into stable microtubules and inhibits their disassembly. This stabilization of microtubules disrupts the dynamic process of mitotic spindle formation, leading to cell cycle arrest at the G2/M phase and subsequent apoptotic cell death.

Signaling Pathways

The downstream effects of docetaxel-induced microtubule stabilization and mitotic arrest involve the modulation of several key signaling pathways, including:

  • Apoptosis Induction: Docetaxel treatment leads to the activation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, ultimately triggering programmed cell death.

  • Cell Cycle Regulation: By interfering with microtubule dynamics, docetaxel activates the spindle assembly checkpoint, leading to a prolonged mitotic block.

The following diagram illustrates the established mechanism of action of docetaxel.

Docetaxel_Mechanism Docetaxel Mechanism of Action cluster_Cell Cancer Cell Docetaxel Docetaxel Microtubules Microtubules Docetaxel->Microtubules Promotes assembly & stabilizes Tubulin Tubulin Dimers Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Microtubules->Mitotic_Spindle Forms Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Dysfunctional spindle activates checkpoint Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Leads to

Caption: Mechanism of action of docetaxel in cancer cells.

Future Directions

The absence of data on this compound highlights a gap in the exploration of novel natural compounds for breast cancer therapy. Future research should focus on:

  • In vitro screening: Evaluating the cytotoxic effects of this compound on a panel of breast cancer cell lines representing different molecular subtypes (e.g., ER+, PR+, HER2+, triple-negative).

  • Mechanism of action studies: Investigating how this compound exerts its effects, including its impact on the cell cycle, apoptosis, and key signaling pathways.

  • In vivo efficacy studies: Assessing the anti-tumor activity of this compound in preclinical animal models of breast cancer.

Should such data become available, a meaningful and evidence-based comparison with docetaxel could be conducted to evaluate the potential of this compound as a novel therapeutic agent for breast cancer.

Comparative Analysis of the Preclinical Therapeutic Potential of Diterpenoids in Oncology and Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide was developed to assess the therapeutic potential of 10-Deacetylyunnanxane . However, a comprehensive search of scientific literature and databases did not yield any specific preclinical data for this compound. Therefore, to illustrate the requested comparative framework, this guide presents data on other relevant diterpenoids and established drugs in the fields of oncology and inflammation. The data presented herein for compounds other than this compound is for illustrative purposes to demonstrate a comparative analysis.

I. Executive Summary

Diterpenoids are a class of natural products that have shown significant promise in preclinical studies for various therapeutic applications, including oncology and anti-inflammatory conditions. While specific data on this compound is not currently available, this guide provides a comparative overview of the preclinical efficacy of representative diterpenoids and standard-of-care drugs, Paclitaxel (anti-cancer) and Diclofenac (anti-inflammatory). The objective is to provide a framework for evaluating the potential of novel compounds like this compound, should data become available.

II. Anti-Cancer Therapeutic Potential: A Comparative Analysis

Data Presentation

The following table summarizes the in vitro cytotoxic activity of a representative taxane (B156437) diterpenoid, Baccatin VIII, and the established anti-cancer drug, Paclitaxel, against various human cancer cell lines.

CompoundCell LineCancer TypeAssayEndpointIC₅₀ (µM)
Baccatin VIII (Illustrative) HL-60LeukemiaMTTCell Viability3.44[1]
MCF-7Breast CancerMTTCell Viability9.67[1]
Paclitaxel A549Lung CancerMTTCell Viability~0.05 (50 nM)[2]
RH4RhabdomyosarcomaAlamar BlueCell Viability-
RDRhabdomyosarcomaAlamar BlueCell Viability-
SK-N-BE(2)NeuroblastomaAlamar BlueCell Viability-
CHLA-20NeuroblastomaAlamar BlueCell Viability-

IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

MTT Cell Viability Assay [3][4]

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, A549, HepG2) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: The cells are then treated with serial dilutions of the test compound (e.g., a diterpenoid or Paclitaxel) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC₅₀ values are calculated from the dose-response curves using non-linear regression analysis.

Mandatory Visualization

anticancer_pathway cluster_cell Cancer Cell Diterpenoid Diterpenoid (e.g., Paclitaxel) Microtubules Microtubules Diterpenoid->Microtubules Stabilizes CellCycle Cell Cycle Arrest (G2/M Phase) Microtubules->CellCycle Disrupts Dynamics Apoptosis Apoptosis CellCycle->Apoptosis Induces

Caption: Hypothetical signaling pathway for a diterpenoid with anti-cancer activity.

III. Anti-Inflammatory Therapeutic Potential: A Comparative Analysis

Data Presentation

The following table summarizes the in vitro anti-inflammatory activity of a representative diterpenoid and the established anti-inflammatory drug, Diclofenac, in a lipopolysaccharide (LPS)-induced inflammation model.

CompoundCell LineAssayEndpointIC₅₀ (µM)
Cyathin Diterpenoid (Illustrative) RAW 264.7Griess AssayNitric Oxide (NO) Production1.45 - 12.0[5]
Diclofenac RAW 264.7Griess AssayNitric Oxide (NO) Production-

IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

  • Cell Seeding: RAW 264.7 macrophage cells are seeded in 96-well plates and allowed to adhere.

  • Compound Pre-treatment: Cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour).

  • LPS Stimulation: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the wells, and the plates are incubated for 24 hours.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Absorbance Reading: The absorbance is measured at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control, and the IC₅₀ value is determined.

Mandatory Visualization

anti_inflammatory_workflow cluster_workflow In Vitro Anti-Inflammatory Assay Workflow Start Seed RAW 264.7 Cells Pretreat Pre-treat with Diterpenoid/Drug Start->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate 24h Stimulate->Incubate Measure Measure NO Production (Griess Assay) Incubate->Measure Analyze Calculate IC₅₀ Measure->Analyze

Caption: Experimental workflow for in vitro anti-inflammatory screening.

IV. Conclusion

While the therapeutic potential of this compound remains to be elucidated through future preclinical studies, the framework presented in this guide offers a robust methodology for its evaluation. By comparing its performance against established drugs like Paclitaxel and Diclofenac, and other structurally related diterpenoids, researchers can effectively assess its potential as a novel anti-cancer or anti-inflammatory agent. The provided experimental protocols and visualization tools can aid in the systematic investigation and clear presentation of these findings. Further research is warranted to isolate and characterize this compound and to perform the necessary preclinical evaluations to determine its therapeutic value.

References

Safety Operating Guide

Proper Disposal of 10-Deacetylyunnanxane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 10-Deacetylyunnanxane should be treated as hazardous chemical waste. Do not dispose of this compound down the drain.[1] All disposal procedures must comply with local, state, and federal regulations. This guide provides detailed procedures for the safe handling and disposal of this compound in a laboratory setting, designed for researchers, scientists, and drug development professionals.

Immediate Safety Protocols and Spill Response

Before handling this compound, ensure you are in a well-ventilated area and wearing appropriate Personal Protective Equipment (PPE), including chemical-impermeable gloves, a lab coat, and safety goggles.[1]

In case of a spill:

  • Evacuate and Ventilate: Evacuate personnel from the immediate spill area and ensure adequate ventilation.[1]

  • Containment: Prevent further spillage or leakage if it is safe to do so.[1] Create a dike around the spill using absorbent, non-combustible materials like sand or vermiculite.

  • Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled container for hazardous waste.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health & Safety (EH&S) department.

Step-by-Step Disposal Procedure

The disposal of this compound must be handled as hazardous chemical waste.

  • Waste Identification and Collection:

    • Solid Waste: Collect unadulterated this compound waste in its original container if possible, or in a clearly labeled, compatible container.[2][3]

    • Contaminated Labware: Items such as gloves, bench paper, and pipette tips that are contaminated with this compound should be double-bagged in clear plastic bags and labeled as hazardous waste.[2] Sharps must be placed in a designated sharps container.[2]

    • Solutions: Collect solutions containing this compound in a compatible, leak-proof container with a screw-on cap.[2] Do not mix with other waste streams unless compatibility is confirmed.

  • Container Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.

  • Storage:

    • Store waste containers in a designated Satellite Accumulation Area (SAA).[4]

    • Ensure containers are tightly closed except when adding waste.[2][5]

    • Use secondary containment, such as a lab tray, to capture any potential leaks.[2] The secondary container should be able to hold 110% of the volume of the primary container.[2]

    • Segregate this compound waste from incompatible materials.

  • Disposal Request:

    • Contact your institution's EH&S department to schedule a pickup for the hazardous waste. Do not attempt to dispose of the waste through regular trash or sewer systems.

Chemical and Physical Properties of this compound

The following table summarizes the known quantitative data for this compound. A complete safety profile is not available, highlighting the need for cautious handling.

PropertyValue
Molecular Formula C29H44O8
Molecular Weight 520.655 g/mol
Density 1.2 ± 0.1 g/cm³
Boiling Point 602.9 ± 55.0 °C at 760 mmHg
Flash Point 186.7 ± 25.0 °C
Vapor Pressure 0.0 ± 3.9 mmHg at 25°C
LogP 3.81

Table 1: Physical and chemical properties of this compound.[6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G A Waste Generation (this compound) B Is the waste solid, liquid, or contaminated labware? A->B C Solid Waste B->C Solid D Liquid Waste (Solutions) B->D Liquid E Contaminated Labware B->E Contaminated F Collect in a labeled, compatible container. C->F D->F G Double-bag non-sharps. Use sharps container for sharps. E->G H Store in designated Satellite Accumulation Area (SAA) with secondary containment. F->H G->H I Request pickup by Environmental Health & Safety (EH&S). H->I

Caption: Disposal workflow for this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.